Galaxolidone
Description
Properties
IUPAC Name |
4,6,6,7,8,8-hexamethyl-4,7-dihydro-3H-cyclopenta[g]isochromen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O2/c1-10-9-20-16(19)13-8-15-14(7-12(10)13)17(3,4)11(2)18(15,5)6/h7-8,10-11H,9H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMHPYRIXBRRQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(=O)C2=CC3=C(C=C12)C(C(C3(C)C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10881089 | |
| Record name | Galaxolidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10881089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
507442-49-1 | |
| Record name | Galaxolidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10881089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-depth Technical Guide to the Physicochemical Properties of Galaxolidone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galaxolidone (CAS No: 507442-49-1), with the IUPAC name 4,6,6,7,8,8-hexamethyl-4,7-dihydro-3H-cyclopenta[g]isochromen-1-one, is an organic heterotricyclic compound.[1] It is recognized as a principal transformation product and metabolite of Galaxolide, a widely used synthetic musk fragrance found in numerous personal care and consumer products.[1][2][3] The presence of Galaxolidone alongside its parent compound is frequently noted in various environmental matrices, making its physicochemical characteristics a subject of interest for environmental and toxicological studies.[2][3] Structurally, it is a delta-lactone and a member of the isochromenes.[1] This guide provides a detailed overview of the known physicochemical properties of Galaxolidone, outlines relevant experimental protocols for their determination, and visualizes key related workflows and pathways.
Physicochemical Properties of Galaxolidone
Quantitative experimental data for many of the physicochemical properties of Galaxolidone are not extensively available in the public domain. The following table summarizes the available data, distinguishing between computed and experimentally determined values. For context, some experimental properties of its parent compound, Galaxolide, are included where relevant, as Galaxolidone's properties are often considered in relation to it.
| Property | Value | Data Type | Reference |
| Molecular Formula | C₁₈H₂₄O₂ | - | [1] |
| Molecular Weight | 272.4 g/mol | Computed | [1] |
| IUPAC Name | 4,6,6,7,8,8-hexamethyl-4,7-dihydro-3H-cyclopenta[g]isochromen-1-one | - | [1] |
| CAS Number | 507442-49-1 | - | [1] |
| Melting Point | Data not available | - | |
| Boiling Point | Data not available | - | |
| Water Solubility | Data not available (Qualitatively more polar than Galaxolide) | Inferred | |
| LogP (Octanol-Water Partition Coefficient) | Data not available (Expected to be lower than Galaxolide's LogP of ~5.3-5.9) | Inferred | [4][5] |
| pKa | Data not available | - | |
| Vapor Pressure | Data not available | - |
Experimental Protocols
Determination of n-Octanol/Water Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity and is essential for predicting its environmental fate and biological uptake.
Methodology: Shake-Flask Method (OECD Guideline 107)
-
Preparation of Solutions: A low concentration of Galaxolidone (to avoid self-association) is dissolved in either n-octanol or water, whichever is the more soluble phase. Both the n-octanol and water must be mutually saturated prior to the experiment.
-
Partitioning: A specific volume ratio of the n-octanol and water phases is combined in a vessel. The system is then agitated (e.g., by shaking) until equilibrium is reached. The vessel is centrifuged to ensure complete separation of the two phases.
-
Analysis: The concentration of Galaxolidone in both the n-octanol and water phases is determined. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable analytical technique for this purpose.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of Galaxolidone in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Determination of Aqueous Solubility
Aqueous solubility is a fundamental property that influences a substance's bioavailability and environmental transport.
Methodology: Shake-Flask Method (OECD Guideline 105)
-
Equilibration: An excess amount of solid Galaxolidone is added to a known volume of water in a vessel.
-
Agitation: The mixture is agitated at a constant temperature for a sufficient period to allow for equilibrium to be reached (typically 24-48 hours).
-
Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated aqueous solution.
-
Quantification: The concentration of Galaxolidone in the clear aqueous phase is determined using a suitable analytical method, such as HPLC-UV or Gas Chromatography-Mass Spectrometry (GC-MS). The analysis should be repeated at different time points to confirm that equilibrium has been achieved.
Determination of Melting and Boiling Points
These thermal properties are determined using standard laboratory techniques.
-
Melting Point: Differential Scanning Calorimetry (DSC) is a modern and precise method. A small, weighed sample of Galaxolidone is heated at a controlled rate in a sealed pan. The instrument measures the heat flow to the sample relative to a reference, and the melting point is identified as the peak of the endothermic melting transition.
-
Boiling Point: The boiling point can be determined by distillation or using a device that measures the temperature at which the vapor pressure of the liquid equals the applied pressure. For compounds that may degrade at atmospheric pressure, vacuum distillation is employed to determine the boiling point at reduced pressure.
Mandatory Visualizations
Environmental Transformation and Analysis Workflow
Galaxolidone is primarily formed through the environmental degradation of its parent compound, Galaxolide. Its analysis in environmental samples typically involves extraction, concentration, and chromatographic detection.
Conceptual Signaling Pathway: Endocrine Disruption
Both Galaxolide and its metabolite, Galaxolidone, have been noted for their potential endocrine-disrupting effects.[3] While the precise molecular mechanisms are a subject of ongoing research, a conceptual pathway involves interaction with hormone receptors, potentially leading to altered gene expression.
References
- 1. Galaxolidone | C18H24O2 | CID 69131857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ecological risk of galaxolide and its transformation product galaxolidone: evidence from the literature and a case study in Guangzhou waterways - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 4. Galaxolide | C18H26O | CID 91497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Galaxolide - Wikipedia [en.wikipedia.org]
The Musk Scent and its Shadow: A Technical Guide to Galaxolide and its Persistent Metabolite, Galaxolidone
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the world of fragrance chemistry, the pursuit of potent, stable, and cost-effective synthetic musks has led to the development of numerous compounds that have shaped the olfactory landscape of consumer products for decades. Among the most successful of these is Galaxolide (HHCB), a polycyclic musk that rose to prominence for its clean, sweet, and persistent musk aroma. However, the very properties that made Galaxolide a commercial success—its stability and lipophilicity—have also led to its persistence in the environment and its bioaccumulation. This has brought to light the significance of its primary metabolite and environmental transformation product, Galaxolidone. This technical guide provides an in-depth exploration of the discovery, history, and chemical biology of Galaxolide, with a core focus on its closely linked and environmentally relevant derivative, Galaxolidone. While Galaxolidone itself was not the subject of a targeted discovery effort, its emergence as a persistent transformation product has made its study critical for understanding the long-term impact of Galaxolide.
Discovery and History of the Galaxolide-Galaxolidone Axis
The story of Galaxolidone is intrinsically linked to the development of its parent compound, Galaxolide.
The Genesis of Galaxolide
Galaxolide was first synthesized in 1965 by scientists at International Flavors & Fragrances (IFF). Its discovery was part of a broader effort to create synthetic musks that were more stable and hydrophobic than the nitro musks, which had safety and stability concerns. The research focused on the structure-activity relationships of polycyclic musks, aiming to identify novel osmophores—the molecular features responsible for a substance's odor.
The Emergence of Galaxolidone
Galaxolidone was not a compound that was intentionally designed or discovered in the traditional sense. Instead, it was identified as a major transformation product of Galaxolide in the environment and as a metabolite in biological systems.[1][2] Its presence was revealed through environmental monitoring and metabolism studies of Galaxolide. Biodegradation tests have shown that Galaxolide is converted to Galaxolidone as a relatively stable end product of its metabolism.
The recognition of Galaxolidone's prevalence and persistence has shifted some of the scientific focus from solely Galaxolide to understanding the environmental fate and potential biological activity of this key derivative.
Synthesis and Formation
Industrial Synthesis of Galaxolide
The industrial synthesis of Galaxolide is a multi-step process. A common route involves the Friedel-Crafts alkylation of 1,1,2,3,3-pentamethylindane with propylene oxide, followed by a ring-closing reaction with formaldehyde.
While various synthetic routes have been developed, the core of the industrial process remains focused on efficiency and yield.
Formation of Galaxolidone
Galaxolidone is primarily formed through the oxidation of Galaxolide. This transformation can occur through two main pathways:
-
Environmental Degradation: In the environment, particularly in wastewater treatment plants and aquatic systems, microbial oxidation of Galaxolide leads to the formation of Galaxolidone.
-
Metabolism: In biological systems, cytochrome P450 enzymes can metabolize Galaxolide to its lactone derivative, Galaxolidone.
Analytical Methodology
The detection and quantification of Galaxolide and Galaxolidone in various matrices are crucial for environmental monitoring and toxicological studies. The primary analytical techniques employed are gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS).
Sample Preparation
Due to the low concentrations of these compounds in environmental and biological samples, a pre-concentration step is typically required. Solid-phase extraction (SPE) is a commonly used technique for this purpose.
Instrumental Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used method for the analysis of Galaxolide and Galaxolidone. It offers high sensitivity and selectivity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is also employed, particularly for analyzing more polar metabolites of Galaxolide.
Quantitative Data
The following tables summarize the available quantitative data for Galaxolide and Galaxolidone, including their concentrations in various media and their reported biological activities.
Table 1: Concentrations of Galaxolide and Galaxolidone in Environmental and Consumer Products
| Matrix | Galaxolide (HHCB) Concentration | Galaxolidone Concentration | Reference(s) |
| Consumer Products (perfumes, lotions) | <5 ng/g to >4000 µg/g | <5 ng/g to 217 µg/g | [3] |
| Guangzhou Waterways | 20 to 2620 ng/L | 3 to 740 ng/L | [1][4] |
Table 2: In Vitro Biological Activity of Galaxolide
| Assay | Endpoint | Species | IC50 / EC50 | Reference(s) |
| Yeast Estrogen Screen (YES) | Estrogen Receptor α (ERα) Antagonism | Human | 1.63 x 10⁻⁵ M | [5] |
| Luciferase Reporter Gene Assay | Estrogen Receptor (ER) Antagonism | Rainbow Trout | 2.79 x 10⁻⁹ M | [5] |
| Androgen Receptor (AR) Reporter Assay | Androgenic Activity | Human | - | [6] |
Data for the biological activity of isolated Galaxolidone is limited in the reviewed literature.
Biological Activity and Signaling Pathways
The primary biological activity of concern for Galaxolide, and by extension Galaxolidone, is endocrine disruption.
Endocrine Disruption
Endocrine disrupting chemicals (EDCs) are exogenous substances that interfere with the normal function of the endocrine system.[7] They can exert their effects through various mechanisms, including mimicking or blocking hormone receptors.[7][8]
Estrogen Receptor Signaling
Galaxolide has been shown to act as an antagonist of the estrogen receptor α (ERα).[5] This means that it can bind to the receptor but does not activate it, thereby blocking the action of endogenous estrogens like 17β-estradiol.
Androgen Receptor Signaling
More recent studies have identified Galaxolide as a novel environmental androgen.[6] It has been shown to bind to the androgen receptor (AR) and induce its transcriptional activity.[6] This agonistic activity could have implications for the development of the male reproductive system.[6][9]
While direct evidence for the endocrine-disrupting activity of Galaxolidone is limited, its structural similarity to Galaxolide suggests that it may have similar effects on these signaling pathways. Further research is needed to fully characterize the biological activity of Galaxolidone.
Experimental Protocols
Detailed experimental protocols for the key assays mentioned in this guide are provided below.
Yeast Estrogen Screen (YES) Assay
Objective: To assess the estrogenic or anti-estrogenic activity of a test compound.
Principle: This assay utilizes a genetically modified strain of yeast (Saccharomyces cerevisiae) that contains the human estrogen receptor (hERα) and a reporter gene (e.g., lacZ) under the control of an estrogen-responsive element. Binding of an agonist to the hERα activates the transcription of the reporter gene, leading to the production of an enzyme (e.g., β-galactosidase) that can be measured colorimetrically.
Methodology:
-
Yeast Culture: The recombinant yeast strain is cultured in a suitable medium.
-
Exposure: The yeast cells are exposed to various concentrations of the test compound (Galaxolide) in the presence and absence of a known estrogen agonist (17β-estradiol).
-
Incubation: The cultures are incubated to allow for receptor binding and reporter gene expression.
-
Assay: The activity of the reporter enzyme is measured. For a β-galactosidase reporter, a substrate like o-nitrophenyl-β-D-galactopyranoside (ONPG) is added, and the production of the colored product is quantified spectrophotometrically.
-
Data Analysis: The results are expressed as a dose-response curve, from which the IC50 (for antagonists) or EC50 (for agonists) can be calculated.
Androgen Receptor (AR) Reporter Gene Assay
Objective: To determine the androgenic or anti-androgenic activity of a test compound.
Principle: This assay uses a mammalian cell line (e.g., LNCaP prostate cancer cells) that endogenously expresses the androgen receptor. The cells are transfected with a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter.
Methodology:
-
Cell Culture and Transfection: LNCaP cells are cultured and transfected with the reporter plasmid.
-
Exposure: The transfected cells are treated with different concentrations of the test compound (Galaxolide) in the presence or absence of a known androgen (e.g., dihydrotestosterone).
-
Incubation: The cells are incubated to allow for AR activation and luciferase expression.
-
Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer after the addition of a luciferin substrate.
-
Data Analysis: The results are normalized to a control and plotted as a dose-response curve to determine the agonistic or antagonistic potential of the compound.
Conclusion and Future Directions
Galaxolide has been a cornerstone of the fragrance industry for over half a century. However, its widespread use and persistence have led to the ubiquitous presence of its transformation product, Galaxolidone, in the environment. While the biological activity of Galaxolide as an endocrine disruptor is increasingly being characterized, the specific toxicological profile of Galaxolidone remains largely unexplored.
Future research should focus on:
-
Direct Synthesis of Galaxolidone: Developing an efficient and scalable synthesis of pure Galaxolidone to enable more detailed toxicological studies.
-
In-depth Biological Characterization of Galaxolidone: Conducting a comprehensive evaluation of Galaxolidone's activity on a range of nuclear receptors and other cellular targets.
-
Comparative Toxicology: Directly comparing the endocrine-disrupting potency and mechanism of action of Galaxolide and Galaxolidone.
-
Mixture Effects: Investigating the combined effects of Galaxolide and Galaxolidone, as they co-exist in the environment.
A deeper understanding of the entire Galaxolide-Galaxolidone axis is essential for a comprehensive risk assessment of this widely used synthetic musk and for the development of safer alternatives in the future.
References
- 1. Ecological risk of galaxolide and its transformation product galaxolidone: evidence from the literature and a case study in Guangzhou waterways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. Galaxolide | C18H26O | CID 91497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ecological risk of galaxolide and its transformation product galaxolidone: evidence from the literature and a case study in Guangzhou waterways - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 5. Interaction of Galaxolide® with the human and trout estrogen receptor-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Galaxolide and Irgacure 369 are novel environmental androgens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endocrine-Disrupting Chemicals: An Endocrine Society Scientific Statement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endocrine-disrupting Chemicals: Review of Toxicological Mechanisms Using Molecular Pathway Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adverse effect of environmental androgenic compounds Galaxolide and Irgacure 369 on the male reproductive system - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Degradation Pathways of Galaxolidone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galaxolidone, the primary degradation product of the widely used polycyclic musk Galaxolide (HHCB), is an environmental contaminant of emerging concern. Its persistence and potential for bioaccumulation necessitate a thorough understanding of its degradation pathways to develop effective remediation strategies. This technical guide provides a comprehensive overview of the abiotic and biotic degradation of Galaxolidone, detailing the experimental protocols used for its study and summarizing key quantitative data.
Abiotic Degradation Pathways
Abiotic degradation of Galaxolidone is primarily achieved through oxidative and photochemical processes. These methods involve the generation of highly reactive species that break down the complex molecular structure of Galaxolidone into simpler, often less harmful, compounds.
Ozonation
Ozonation is an effective method for the degradation of Galaxolidone, proceeding through both direct reaction with ozone molecules and indirect reaction with hydroxyl radicals (•OH) generated from ozone decomposition.[1] The reaction rate is influenced by factors such as pH and the presence of other organic matter.[2][3]
1.1.1. Key Transformation Products
The primary transformation product of Galaxolide (HHCB) and subsequently a key intermediate in further degradation is Galaxolidone-lactone (HHCB-lactone).[4] Further ozonation can lead to a variety of smaller, more polar molecules. A comprehensive study identified 18 transformation products (TPs) during the ozonation and irradiation of Galaxolide, formed through processes such as hydroxylation and the opening of the pyran ring.[4][5][6]
1.1.2. Quantitative Data
The degradation of Galaxolidone via ozonation follows pseudo-first-order kinetics.[7] The reaction rate constant for Galaxolide with molecular ozone has been reported to be 140 M⁻¹s⁻¹.[3][7]
| Degradation Method | Rate Constant (k) | Half-life (t½) | % Degradation | Reference |
| Ozonation | 140 M⁻¹s⁻¹ (for Galaxolide) | - | ~100% (30 min) | [2][3] |
1.1.3. Experimental Protocol: Ozonation of Galaxolidone
This protocol describes a typical laboratory-scale ozonation experiment for the degradation of Galaxolidone in an aqueous solution.
Materials and Equipment:
-
Ozone generator (e.g., corona discharge type)
-
Glass-jacketed reactor (1.3 L) with a gas-sparging tube
-
Amperometric ozone analyzer
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for analysis
-
Galaxolidone standard
-
Phosphate buffer (2 mM, pH 7.5)
-
Sodium thiosulfate solution (for quenching)
Procedure:
-
Prepare a 1 mg/L solution of Galaxolidone in 2 mM phosphate buffer (pH 7.5).
-
Transfer the solution to the glass-jacketed reactor and maintain the temperature at 25°C.
-
Continuously bubble ozone gas through the solution. The ozone gas can be produced from oxygen using a corona discharge ozone generator.[4]
-
Monitor the dissolved ozone concentration using an amperometric analyzer.
-
At predetermined time intervals (e.g., 0, 5, 10, 15, 30 minutes), withdraw aliquots of the reaction mixture.
-
Immediately quench the reaction in the aliquots by adding a sodium thiosulfate solution to stop the degradation process.
-
Analyze the quenched samples using a suitable analytical method (e.g., LC-MS/MS or GC-MS) to determine the concentration of remaining Galaxolidone and identify transformation products.
Photodegradation (UV Irradiation)
UV irradiation is another significant pathway for Galaxolidone degradation. The process can occur through direct photolysis, where the molecule absorbs UV light and undergoes transformation, or indirect photolysis, involving photosensitizers.[2][7]
1.2.1. Key Transformation Products
Similar to ozonation, a primary product of Galaxolide photodegradation is Galaxolidone-lactone.[2] Further degradation leads to a variety of other transformation products. Studies have identified numerous TPs, indicating a complex degradation pathway.[4][5][6]
1.2.2. Quantitative Data
The photodegradation of Galaxolide and its derivatives generally follows first-order kinetics.[2] The degradation rate is influenced by the intensity of UV radiation and the pH of the solution, with basic conditions favoring degradation.[2]
| Degradation Method | Rate Constant (k) (min⁻¹) | Half-life (t½) (min) | % Degradation (80 min) | Reference |
| UV (pH 4.5) | 0.0013 | 533.1 | 10 | [2] |
| UV (pH 7.0) | 0.0019 | 364.8 | 14 | [2] |
| UV (pH 9.0) | 0.0031 | 223.6 | 22 | [2] |
1.2.3. Experimental Protocol: UV Photodegradation of Galaxolidone
This protocol outlines a laboratory procedure for studying the UV photodegradation of Galaxolidone.
Materials and Equipment:
-
UV photoreactor equipped with a low-pressure or medium-pressure mercury lamp
-
Quartz reaction vessels
-
HPLC or GC-MS for analysis
-
Galaxolidone standard
-
Aqueous buffer solutions (pH 4.5, 7.0, 9.0)
Procedure:
-
Prepare solutions of Galaxolidone in the desired aqueous buffer at a known concentration.
-
Fill the quartz reaction vessels with the Galaxolidone solution.
-
Place the vessels in the UV photoreactor.
-
Irradiate the samples with UV light for specific time intervals.
-
At each time point, withdraw a sample for analysis.
-
Analyze the samples to determine the concentration of Galaxolidone and identify any transformation products using HPLC or GC-MS.[2]
Advanced Oxidation Processes (AOPs)
AOPs, such as the UV/H₂O₂ process, are highly effective in degrading persistent organic pollutants like Galaxolidone. These processes generate a high concentration of hydroxyl radicals, which are powerful, non-selective oxidizing agents.[2][8][9]
1.3.1. Key Transformation Products
The degradation of Galaxolide and its derivatives by AOPs leads to the formation of Galaxolidone-lactone and other hydroxylated and oxidized byproducts.[2] The complex mixture of TPs highlights the extensive oxidation that occurs.[4]
1.3.2. Quantitative Data
The addition of an oxidant like H₂O₂ significantly accelerates the degradation of Galaxolidone compared to UV irradiation alone. The degradation follows first-order kinetics.[2]
| Degradation Method | Rate Constant (k) (min⁻¹) | Half-life (t½) (min) | % Degradation (80 min) | Reference |
| UV/H₂O₂ (pH 4.5) | 0.0038 | 182.4 | 26 | [2] |
| UV/H₂O₂ (pH 7.0) | 0.0042 | 165.0 | 29 | [2] |
| UV/H₂O₂ (pH 9.0) | 0.0116 | 59.7 | 60 | [2] |
1.3.3. Experimental Protocol: UV/H₂O₂ Advanced Oxidation of Galaxolidone
This protocol details a laboratory-scale experiment for the degradation of Galaxolidone using the UV/H₂O₂ process.
Materials and Equipment:
-
UV photoreactor with a suitable UV lamp
-
Quartz reaction vessels
-
Hydrogen peroxide (H₂O₂) solution
-
HPLC or GC-MS for analysis
-
Galaxolidone standard
-
Aqueous buffer solutions
-
Sodium sulfite solution (for quenching)
Procedure:
-
Prepare a solution of Galaxolidone in the desired aqueous buffer.
-
Add a predetermined concentration of H₂O₂ to the solution.
-
Transfer the solution to the quartz reaction vessels and place them in the photoreactor.
-
Irradiate the samples with UV light for specified time intervals.
-
At each time point, withdraw a sample and immediately quench the reaction by adding a sodium sulfite solution to consume the residual H₂O₂.
-
Analyze the quenched samples to measure the concentration of Galaxolidone and identify transformation products.[2]
Biotic Degradation Pathways
The biodegradation of Galaxolidone involves microorganisms that can utilize it as a carbon source or transform it cometabolically. While research in this area is less extensive than for abiotic methods, some studies have indicated the potential for microbial degradation.
Microbial Degradation
Certain bacterial and fungal strains have shown the ability to degrade persistent organic pollutants, including compounds structurally related to Galaxolidone. Biodegradation tests have demonstrated that Galaxolide can be transformed into Galaxolidone-lactone as a stable metabolic end product.[4] The degradation half-life in river samples is around 100 days, while under laboratory conditions, it can be 150-200 days.[4]
2.1.1. Potential Microorganisms
While specific high-efficiency Galaxolidone-degrading strains are not yet widely reported, genera known for degrading aromatic compounds, such as Pseudomonas, are promising candidates.[10][11] Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, are also known to produce extracellular enzymes capable of degrading a wide range of persistent organic pollutants.[12][13][14]
2.1.2. Enzymatic Pathways
The enzymatic degradation of aromatic compounds often involves dioxygenases, which incorporate molecular oxygen into the aromatic ring, leading to ring cleavage.[11][15][16] Peroxidases and laccases are other key enzymes, particularly in fungi, that can initiate the degradation of complex aromatic structures.[12][13][17]
2.1.3. Experimental Protocol: Microbial Degradation of Galaxolidone
This protocol provides a general framework for assessing the microbial degradation of Galaxolidone in a laboratory setting.
Materials and Equipment:
-
Bacterial or fungal culture(s) of interest
-
Sterile mineral salts medium
-
Galaxolidone stock solution (in a suitable solvent)
-
Shaking incubator
-
GC-MS or LC-MS for analysis
-
Sterile flasks and other labware
Procedure:
-
Prepare a sterile mineral salts medium.
-
Inoculate the medium with the selected microbial strain or consortium.
-
Add Galaxolidone from a stock solution to achieve the desired final concentration. Include a solvent control (medium with the solvent but no Galaxolidone) and a sterile control (medium with Galaxolidone but no microorganisms).
-
Incubate the flasks in a shaking incubator at the optimal temperature and shaking speed for the microorganisms.
-
At regular intervals, withdraw samples aseptically.
-
Extract the samples with an appropriate organic solvent.
-
Analyze the extracts by GC-MS or LC-MS to determine the concentration of Galaxolidone and identify any metabolic products.
Analytical Methodologies
The identification and quantification of Galaxolidone and its degradation products are predominantly carried out using advanced chromatographic techniques coupled with mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For Galaxolidone and its less polar transformation products, GC-MS provides excellent separation and structural information.[2][7] Two-dimensional GC (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) offers enhanced separation for complex mixtures of isomers.[4][6]
Typical GC-MS Parameters:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)[2]
-
Injector: Split/splitless
-
Carrier Gas: Helium
-
Oven Program: A temperature gradient is typically used to separate compounds with different boiling points.
-
Detector: Mass spectrometer (e.g., quadrupole or ion trap) operating in electron ionization (EI) mode.[7]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly with electrospray ionization (ESI) and coupled to high-resolution mass analyzers like quadrupole time-of-flight (QTOF), is ideal for analyzing more polar and thermally labile transformation products that are not amenable to GC analysis.[4][5][6]
Typical LC-QTOF-MS Parameters:
-
Column: C18 reversed-phase column[4]
-
Mobile Phase: A gradient of acetonitrile and water, often with a formic acid modifier.[4]
-
Ionization Source: Electrospray ionization (ESI) in positive or negative mode.
-
Mass Analyzer: QTOF for high-resolution mass measurements, enabling accurate mass determination and elemental composition assignment of unknown TPs.[4][5][6]
Visualizing Degradation Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the degradation pathways and experimental workflows discussed in this guide.
Caption: Overview of Abiotic and Biotic Degradation Pathways of Galaxolidone.
Caption: Experimental Workflow for UV/H₂O₂ Advanced Oxidation Process.
Caption: Experimental Workflow for Microbial Degradation Study.
Conclusion
The degradation of Galaxolidone can be achieved through various abiotic and biotic pathways. Ozonation and advanced oxidation processes like UV/H₂O₂ are highly effective in rapidly breaking down this persistent compound, leading to a wide array of transformation products. Photodegradation also contributes to its removal, albeit at a slower rate. While microbial degradation appears to be a slower process in the environment, the potential for bioremediation exists and warrants further investigation to identify and optimize microbial strains and consortia for this purpose. The analytical methods outlined, particularly high-resolution mass spectrometry, are indispensable tools for elucidating the complex degradation pathways and for monitoring the fate of Galaxolidone in both laboratory studies and environmental samples. This guide provides a foundational understanding for researchers to further explore and develop effective strategies for the remediation of Galaxolidone contamination.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kinetics and Mechanistic Studies of Photochemical and Oxidative Stability of Galaxolide | MDPI [mdpi.com]
- 3. Elimination of the musk fragrances galaxolide and tonalide from wastewater by ozonation and concomitant stripping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rosal.web.uah.es [rosal.web.uah.es]
- 5. Investigation of Galaxolide degradation products generated under oxidative and irradiation processes by liquid chromatography/hybrid quadrupole time-of-flight mass spectrometry and comprehensive two-dimensional gas chromatography/time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. eeer.org [eeer.org]
- 9. witpress.com [witpress.com]
- 10. DEGRADATION OF POLYCYCLIC AROMATIC HYDROCARBONS (PAHs) BY SPENT MUSHROOM SUBSTRATES OF Agaricus bisporus AND Lentinula edodes | Acta Scientiarum Polonorum Hortorum Cultus [czasopisma.up.lublin.pl]
- 11. Genes and novel sRNAs involved in PAHs degradation in marine bacteria Rhodococcus sp. P14 revealed by the genome and transcriptome analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Degradation and Mineralization of High-Molecular-Weight Polycyclic Aromatic Hydrocarbons by Defined Fungal-Bacterial Cocultures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microbial Dioxygenase Gene Population Shifts during Polycyclic Aromatic Hydrocarbon Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Biodegradation of polycyclic aromatic hydrocarbons (PAHs) by fungal enzymes: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Environmental Fate of Galaxolidone in Aquatic Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Galaxolidone (HHCB-lac), a primary and persistent transformation product of the widely used synthetic musk Galaxolide (HHCB), is an emerging contaminant of concern in aquatic environments. This technical guide provides a comprehensive overview of the current scientific understanding of Galaxolidone's environmental fate, focusing on its physicochemical properties, degradation pathways, sorption behavior, and bioaccumulation potential. While research on Galaxolidone is less extensive than on its parent compound, this document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key processes to support further research and risk assessment. Galaxolidone's higher polarity compared to Galaxolide suggests different environmental partitioning and mobility, underscoring the need for specific data on its behavior in aquatic systems.
Physicochemical Properties
Galaxolidone is an organic heterotricyclic compound formed through the oxidation of Galaxolide.[1][2] Its increased polarity, resulting from the addition of a lactone functional group, significantly influences its environmental distribution compared to the more lipophilic parent compound, Galaxolide.[3] This increased polarity leads to higher water solubility and a reduced tendency for sorption to organic matter in soil and sediment.[3]
Table 1: Physicochemical Properties of Galaxolidone and Galaxolide
| Property | Galaxolidone (HHCB-lac) | Galaxolide (HHCB) | References |
| Molecular Formula | C₁₈H₂₄O₂ | C₁₈H₂₆O | [2] |
| Molecular Weight ( g/mol ) | 272.38 | 258.4 | [2] |
| Log Kₒw (Octanol-Water Partition Coefficient) | Lower than Galaxolide (estimated) | 5.3 - 5.9 | [4] |
| Water Solubility | Higher than Galaxolide (qualitative) | 1.65 - 1.99 mg/L at 25°C | [4] |
Environmental Degradation
The persistence of Galaxolidone in aquatic environments is a key factor in its overall environmental risk profile. Degradation can occur through two primary pathways: biodegradation and photodegradation.
Biodegradation
Galaxolide itself is not readily biodegradable, showing 0% CO₂ release in 28-day screening tests (OECD 301B).[3] While the primary degradation of Galaxolide to Galaxolidone is observed, the ultimate biodegradation of Galaxolidone appears to be very slow, leading to its classification as a persistent degradant.[3]
Specific quantitative data on the biodegradation rate or half-life of Galaxolidone in aquatic systems is scarce in the current literature. However, its frequent detection in wastewater treatment plant effluents and surface waters at concentrations sometimes similar to or higher than Galaxolide suggests its resistance to microbial degradation.[5]
Photodegradation
Photodegradation is a significant transformation pathway for Galaxolide, with Galaxolidone being a major identified photoproduct.[5] The degradation of Galaxolide follows first-order kinetics.[6] While this indicates that sunlight plays a role in the formation of Galaxolidone, specific studies detailing the photodegradation kinetics and quantum yield of Galaxolidone itself are limited. The persistence of Galaxolidone in sunlit surface waters suggests that its rate of photodegradation may be slow.
Sorption and Environmental Partitioning
The movement and distribution of Galaxolidone in aquatic systems are governed by its sorption to sediment and suspended particles. Due to its higher polarity compared to Galaxolide, Galaxolidone is expected to have a lower affinity for organic carbon in soil and sediment.[3] This would result in a lower organic carbon-normalized sorption coefficient (Koc) and a higher mobility in the water column.
Table 2: Sorption Coefficients for Galaxolide
| Parameter | Value | Soil/Sediment Type | References |
| Log Kₒc | 4.86 | Not specified | [4] |
| Kₑ (L/kg) | 31,402 (average) | Wastewater sludge | [7] |
Note: Experimentally determined Koc or Kd values specifically for Galaxolidone were not found in the reviewed literature. The data for Galaxolide is provided for context. The lower lipophilicity of Galaxolidone suggests its Koc value would be significantly lower than that of Galaxolide.
Bioaccumulation
The potential for a chemical to accumulate in aquatic organisms is a critical aspect of its environmental risk. Bioaccumulation is influenced by a substance's lipophilicity (Log Kₒw). Given that Galaxolidone is more polar than Galaxolide, it is expected to have a lower bioaccumulation potential.[3] Studies on Galaxolide have reported a moderate potential for bioaccumulation.[3]
While specific bioconcentration factor (BCF) values for Galaxolidone are not available, an evaluation by the Australian Industrial Chemicals Introduction Scheme suggests that identified metabolites of Galaxolide, including Galaxolidone, are more polar and appear to be excreted rapidly by fish, indicating a lower bioaccumulation potential.[3]
Table 3: Bioaccumulation Data for Galaxolide
| Parameter | Value (L/kg wet weight) | Species | References |
| BCF | 201 - 1561 | Various aquatic organisms | [3] |
| BAF | 18 - 371 | Various aquatic organisms | [3] |
Note: BCF (Bioconcentration Factor) refers to uptake from water only, while BAF (Bioaccumulation Factor) includes uptake from all sources, including food.
Experimental Protocols
This section outlines standardized methodologies for key experiments relevant to assessing the environmental fate of Galaxolidone.
Analytical Method for Galaxolidone in Water
The analysis of Galaxolidone in aqueous samples is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[8][9]
Workflow for Galaxolidone Analysis in Water Samples
Detailed Steps:
-
Sample Collection: Collect water samples in clean glass bottles.
-
Filtration: Filter the samples to remove suspended solids.
-
Internal Standard Spiking: Add a known amount of an internal standard (e.g., a deuterated analog) to the sample to correct for matrix effects and variations in extraction efficiency.
-
Solid Phase Extraction (SPE): Pass the water sample through an SPE cartridge (e.g., C18) to retain Galaxolidone.
-
Elution: Elute Galaxolidone from the SPE cartridge using an appropriate organic solvent (e.g., acetonitrile or methanol).
-
Concentration: Concentrate the eluate to a small volume under a gentle stream of nitrogen.
-
Instrumental Analysis: Inject the concentrated extract into a GC-MS or LC-MS/MS system for separation and detection.
-
Quantification: Quantify the concentration of Galaxolidone by comparing its peak area to that of the internal standard and using a calibration curve prepared with standards of known concentrations.
Ready Biodegradability Test (based on OECD 301)
This test evaluates the potential for a substance to be rapidly and completely biodegraded by microorganisms.
Ready Biodegradability Test Workflow (OECD 301)
Key Aspects:
-
Principle: A small amount of Galaxolidone is incubated in a mineral medium with a microbial inoculum from a wastewater treatment plant.
-
Duration: Typically 28 days.
-
Parameters Monitored: Degradation is followed by measuring parameters like Dissolved Organic Carbon (DOC) removal or carbon dioxide (CO₂) evolution.
-
Pass Criteria: A substance is considered readily biodegradable if it meets specific pass levels (e.g., >60% of theoretical CO₂ evolution) within a "10-day window" during the 28-day test.
Adsorption/Desorption Study (based on OECD 106)
This study determines the sorption of a chemical to soil or sediment.
Adsorption/Desorption Batch Equilibrium Workflow (OECD 106)
Methodology:
-
A known mass of soil or sediment is equilibrated with a solution of Galaxolidone of known concentration.
-
After reaching equilibrium, the solid and liquid phases are separated by centrifugation.
-
The concentration of Galaxolidone remaining in the aqueous phase is measured.
-
The amount of Galaxolidone sorbed to the solid phase is calculated by the difference.
-
The distribution coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc) are then calculated.
Bioaccumulation in Fish (based on OECD 305)
This test determines the bioconcentration factor (BCF) of a substance in fish.
Bioaccumulation in Fish Test Workflow (OECD 305)
Procedure:
-
Uptake Phase: Fish are exposed to a constant concentration of Galaxolidone in the water for a defined period (e.g., 28 days).
-
Depuration Phase: The fish are then transferred to clean water, and the elimination of the substance from their tissues is monitored over time.
-
Analysis: The concentrations of Galaxolidone in both fish tissue and water are measured at regular intervals during both phases.
-
Calculation: The BCF is calculated as the ratio of the concentration in the fish to the concentration in the water at steady-state, or from the kinetic uptake and depuration rate constants.
Conclusion and Future Research Directions
Galaxolidone is a persistent transformation product of Galaxolide that is frequently detected in aquatic environments. Its higher polarity compared to the parent compound suggests lower bioaccumulation potential and higher mobility. However, a significant data gap exists regarding its specific biodegradation rates, sorption coefficients, and bioconcentration factors. The lack of this quantitative data hinders a comprehensive environmental risk assessment of Galaxolidone.
Future research should prioritize the following:
-
Determination of the biodegradation half-life of Galaxolidone in various aquatic environments (e.g., surface water, sediment) using standardized simulation tests.
-
Measurement of the sorption coefficients (Koc and Kd) of Galaxolidone in a range of soil and sediment types to accurately model its environmental partitioning.
-
Conducting bioaccumulation studies with relevant aquatic organisms (e.g., fish, invertebrates) to determine the experimental BCF of Galaxolidone.
-
Investigating the photodegradation kinetics and quantum yield of Galaxolidone to better understand its fate in sunlit waters.
-
Developing and validating sensitive analytical methods specifically for the quantification of Galaxolidone in complex environmental matrices.
By addressing these research needs, the scientific community can develop a more complete understanding of the environmental risks posed by Galaxolidone and inform regulatory decisions regarding its parent compound, Galaxolide.
References
- 1. researchgate.net [researchgate.net]
- 2. Galaxolidone | C18H24O2 | CID 69131857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. Galaxolide | C18H26O | CID 91497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rosal.web.uah.es [rosal.web.uah.es]
- 6. mdpi.com [mdpi.com]
- 7. Sorption behavior of a synthetic antioxidant, polycyclic musk, and an organophosphate insecticide in wastewater sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of Galaxolide degradation products generated under oxidative and irradiation processes by liquid chromatography/hybrid quadrupole time-of-flight mass spectrometry and comprehensive two-dimensional gas chromatography/time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Galaxolidone Isomers and Stereochemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Galaxolidone (HHCB-lactone) is a primary and persistent environmental transformation product of the widely used polycyclic musk, Galaxolide (HHCB). As the biological and ecological effects of these compounds garner increasing scrutiny, a thorough understanding of their stereochemistry is paramount. This technical guide provides a comprehensive overview of the isomers and stereochemical aspects of Galaxolidone, including its relationship to the precursor Galaxolide, and discusses the analytical approaches for enantioselective analysis. The potential for stereoisomer-specific biological activity, particularly concerning endocrine disruption, is also explored.
Introduction: From Galaxolide to Galaxolidone
Galaxolide (1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexamethylcyclopenta[g]isochromene) is a synthetic fragrance extensively used in a variety of consumer products. Due to its widespread use, it is frequently detected in environmental compartments. Galaxolidone is formed through the oxidation of Galaxolide, a process that can occur via biotic and abiotic pathways.[1] Fungal biotransformation, particularly by species found in freshwater environments, has been shown to catalyze the formation of Galaxolidone from Galaxolide through the action of enzymes such as laccases.
The chirality of Galaxolide is a critical aspect of its properties. Commercial Galaxolide is a complex mixture of at least seven isomeric molecules.[2][3] The molecule possesses two chiral centers at the C4 and C7 positions, leading to the existence of four possible stereoisomers: (4R,7R), (4R,7S), (4S,7R), and (4S,7S). Of these, the (4S)-stereoisomers are primarily responsible for the characteristic musk odor.[4] The configuration at the C4 position has a decisive influence on the olfactory properties, while the stereochemistry at C7 is of lesser importance.[4] This stereochemical complexity is passed on to its transformation product, Galaxolidone.
Stereochemistry of Galaxolidone
The formation of Galaxolidone from Galaxolide involves the oxidation of the methylene group adjacent to the ether oxygen in the pyran ring, forming a lactone. This transformation does not affect the chiral centers at C4 and C7. Consequently, Galaxolidone also exists as a mixture of stereoisomers, mirroring the isomeric composition of the parent Galaxolide from which it was formed. The existence of Galaxolidone enantiomers and diastereomers has been confirmed through enantioselective analysis.[4]
The logical relationship between the stereoisomers of Galaxolide and Galaxolidone is depicted in the following workflow diagram.
Quantitative Data
While the existence of Galaxolidone stereoisomers is established, there is a notable lack of publicly available quantitative data on the specific physicochemical and biological properties of the isolated isomers. The majority of studies have focused on the analysis of the isomeric mixture as found in environmental samples. The following table summarizes the known information for Galaxolide and its transformation product, Galaxolidone.
| Compound | Isomer | Molecular Formula | Molar Mass ( g/mol ) | Olfactory Properties |
| Galaxolide (HHCB) | (4S,7R) | C₁₈H₂₆O | 258.40 | Powerful musk odor |
| (4S,7S) | C₁₈H₂₆O | 258.40 | Powerful musk odor | |
| (4R,7R) | C₁₈H₂₆O | 258.40 | Weak, uncharacteristic odor | |
| (4R,7S) | C₁₈H₂₆O | 258.40 | Weak, fruity odor | |
| Galaxolidone (HHCB-lactone) | Mixture | C₁₈H₂₄O₂ | 272.38 | Not well characterized |
Experimental Protocols
The chiral separation and analysis of Galaxolide and Galaxolidone are crucial for understanding their environmental fate and biological effects. The primary techniques employed are gas chromatography (GC) and high-performance liquid chromatography (HPLC) with chiral stationary phases.
Enantioselective Gas Chromatography
Multidimensional gas chromatography (GCxGC) coupled with mass spectrometry (MS) has been successfully used for the separation of Galaxolide and Galaxolidone enantiomers/diastereomers in environmental samples.[4]
Illustrative Protocol for GCxGC-MS Analysis:
-
Sample Preparation: Extraction of analytes from the environmental matrix (e.g., water, sediment, biota) using an appropriate technique such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), followed by cleanup and concentration steps.
-
Chromatographic System: A GCxGC system equipped with two columns of different polarity. A common setup involves a non-polar first-dimension column and a more polar second-dimension column. Chiral stationary phases are incorporated to achieve enantioselective separation.
-
Injector: Programmed temperature vaporization (PTV) or split/splitless injector.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A carefully optimized temperature gradient to ensure separation in both dimensions.
-
Detector: A high-resolution mass spectrometer (e.g., time-of-flight MS) for sensitive detection and identification of the separated isomers.
-
Data Analysis: Use of specialized software to process the 2D chromatograms and perform quantification, often using deuterated internal standards.[4]
Chiral High-Performance Liquid Chromatography (HPLC)
While less commonly reported for Galaxolidone specifically, chiral HPLC is a powerful technique for the separation of enantiomers. Polysaccharide-based and cyclodextrin-based chiral stationary phases are widely used.
General Considerations for Chiral HPLC Method Development:
-
Chiral Stationary Phase (CSP) Selection: Screening of various CSPs (e.g., cellulose or amylose derivatives) is the first step.
-
Mobile Phase Optimization: The choice of mobile phase (normal-phase, reversed-phase, or polar organic mode) and the use of additives can significantly impact enantioselectivity.
-
Temperature: Column temperature can affect the separation efficiency and resolution.
-
Flow Rate: Optimization of the flow rate is necessary to achieve a balance between analysis time and resolution.
Biological Activity and Signaling Pathways
Both Galaxolide and Galaxolidone have been identified as endocrine-disrupting chemicals (EDCs).[1] They have been shown to exhibit estrogenic and anti-androgenic activities.[5] Galaxolide has been reported to act as an agonist for the androgen receptor, leading to reproductive toxicity in male rats.[6] The endocrine effects of both HHCB and HHCB-lactone have been confirmed, raising concerns about their potential impact on human health.[1]
A critical knowledge gap is the understanding of how the stereochemistry of Galaxolidone influences its biological activity. It is well-established for many chiral compounds that different enantiomers can have distinct pharmacological and toxicological profiles. Given that the (4S)-isomers of Galaxolide are responsible for its primary sensory effect, it is plausible that the biological activity of Galaxolidone is also stereoselective. Further research is needed to investigate the endocrine-disrupting potential of individual Galaxolidone stereoisomers.
The following diagram illustrates a generalized signaling pathway for endocrine disruption by nuclear receptor activation, which is a likely mechanism for Galaxolidone.
References
- 1. Ecological risk of galaxolide and its transformation product galaxolidone: evidence from the literature and a case study in Guangzhou waterways - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 2. ScenTree - Galaxolide® (CAS N° 1222-05-5) [scentree.co]
- 3. ScenTree - Galaxolide® (CAS N° 1222-05-5) [scentree.co]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Assessment of endocrine disruption and oxidative potential of bisphenol-A, triclosan, nonylphenol, diethylhexyl phthalate, galaxolide, and carbamazepine, common contaminants of municipal biosolids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adverse effect of environmental androgenic compounds Galaxolide and Irgacure 369 on the male reproductive system - PubMed [pubmed.ncbi.nlm.nih.gov]
The Environmental Odyssey of a Synthetic Musk: A Technical Guide to the Sources and Analysis of Galaxolide and its Metabolite, Galaxolidone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the origins, environmental pathways, and analytical methodologies for the synthetic musk, Galaxolide (HHCB), and its primary transformation product, Galaxolidone (HHCB-lactone). As a high-production-volume chemical, Galaxolide's widespread use in consumer products has led to its ubiquitous presence in the environment, raising concerns about its persistence, bioaccumulation, and potential ecological impact.[1][2][3] This document synthesizes current knowledge to serve as a resource for professionals investigating the environmental fate and effects of these compounds.
Primary Sources and Release Pathways of Galaxolide
Galaxolide is a popular fragrance ingredient valued for its long-lasting, clean, and sweet musky scent.[4][5] Its primary sources are a wide array of consumer products, leading to its direct and continuous release into the wastewater stream.[1][6]
Key Product Categories Containing Galaxolide:
-
Personal Care Products: This is the most significant source category and includes perfumes, colognes, body lotions, moisturizers, deodorants, shampoos, conditioners, and soaps.[1][5][7][8] Concentrations in these products can be substantial, with perfumes containing up to 1.5% (w/w) Galaxolide.[1]
-
Household Cleaning Products: Laundry detergents, fabric softeners, and surface cleaners are major contributors to Galaxolide's environmental load.[1][2][7]
-
Cosmetics: Various cosmetic formulations utilize Galaxolide as a fragrance component.[5][7]
-
Air Fresheners: Both spray and plug-in air fresheners can contain Galaxolide to provide a persistent scent.[2][7]
The primary pathway for Galaxolide to enter the environment is through domestic and industrial wastewater.[1][9][10] After use, products containing Galaxolide are washed down the drain, entering the sewer system.[1][11]
Environmental Fate: From Wastewater to Ecosystems
Wastewater treatment plants (WWTPs) are critical junctures in the environmental journey of Galaxolide. However, conventional treatment processes are not entirely effective at removing this lipophilic compound.[11][12][13]
-
Partitioning in WWTPs: Due to its low water solubility and high octanol-water partition coefficient (log K_ow_ of ~5.9), Galaxolide preferentially adsorbs to the solid phase, leading to its accumulation in sewage sludge.[1][12][14]
-
Incomplete Removal: While a portion of Galaxolide is removed from wastewater, a significant fraction remains in the treated effluent that is discharged into rivers, lakes, and coastal waters.[1][11][13][15]
-
Sludge as a Secondary Source: Sewage sludge, often applied to agricultural land as a fertilizer, represents a major secondary source of Galaxolide contamination in terrestrial environments.[1][14]
Once in the environment, Galaxolide has been detected in various compartments, including surface water, sediment, soil, and aquatic organisms.[1][3][4][16] Its persistence and potential for long-range transport have led to its detection in remote and pristine areas.[1]
Formation of Galaxolidone
Galaxolidone is a major and relatively stable transformation product of Galaxolide.[1][17][18] It is formed through the oxidation of the parent compound. This transformation occurs in both engineered and natural systems:
-
During Wastewater Treatment: The biological processes in activated sludge can lead to the biotransformation of Galaxolide into Galaxolidone.[9][13]
-
In the Environment: Both biotic (microbial degradation) and abiotic (e.g., photolysis) processes in surface waters and soils can contribute to the formation of Galaxolidone from Galaxolide.[1][9][11]
The presence of Galaxolidone alongside Galaxolide in environmental samples is a key indicator of the transformation of the parent compound.[13][17]
Quantitative Data on Galaxolide and Galaxolidone in the Environment
The following tables summarize the concentrations of Galaxolide and Galaxolidone reported in various matrices. These values can vary significantly depending on location, proximity to urban areas, and the analytical methods used.
Table 1: Concentrations of Galaxolide and Galaxolidone in Consumer Products
| Product Category | Galaxolide Concentration | Galaxolidone Concentration | Reference(s) |
| Perfumes and Fragrances | up to 5.0 mg/g (5,000 µg/g) | <5 ng/g to 217 µg/g | [1][19] |
| Body Lotions and Moisturizers | up to 3.7 mg/g (3,700 µg/g) | Not Reported | [1] |
| Deodorants | up to 2.3 mg/g (2,300 µg/g) | Not Reported | [1] |
| General Consumer Products | <5 ng/g to >4000 µg/g | <5 ng/g to 217 µg/g | [19] |
| Personal Care Products | 0.04 ± 0.01 mg/kg to 280.78 ± 8.19 mg/kg | Not Reported | [8] |
Table 2: Concentrations of Galaxolide and Galaxolidone in Wastewater and Sewage Sludge
| Matrix | Galaxolide Concentration | Galaxolidone Concentration | Reference(s) |
| WWTP Influent | 2.55 µg/L | Not Reported | [1] |
| WWTP Effluent | 0.021 - 1.19 µg/L | Detected in µg/L range | [1][13] |
| Sewage Sludge | 1.3 - 26.7 µg/g (dry weight) | Detected | [10][12][13][19] |
| Sewage Sludge | 4,800 µg/kg (wet weight) | Not Reported | [19] |
Table 3: Concentrations of Galaxolide and Galaxolidone in Environmental Compartments
| Matrix | Galaxolide Concentration | Galaxolidone Concentration | Reference(s) |
| Surface Water (Rivers, Lakes) | up to 3.15 µg/L | 3 to 740 ng/L | [1][15][17] |
| Surface Water (Germany, 90th percentile) | 0.46 µg/L | Not Reported | [1] |
| Surface Water (Guangzhou) | 20 to 2620 ng/L | 3 to 740 ng/L | [17] |
| Sediment | 75 - 160 µg/kg (wet weight) | Not Reported | [19] |
| Fish (lipid weight) | 0.042 - 0.078 mg/kg | Not Reported | [1] |
| Biota (lipid weight) | 6.2 - 3,600 µg/g | Not Reported | [19] |
Experimental Protocols for Analysis
The analysis of Galaxolide and Galaxolidone in environmental and consumer product matrices typically involves a multi-step process including sample extraction, cleanup, and instrumental analysis.
Sample Preparation
Aqueous Samples (Wastewater, Surface Water):
-
Solid-Phase Extraction (SPE): This is a common technique for extracting and concentrating Galaxolide and other polycyclic musks from water samples.[20][21]
-
Cartridge Conditioning: An SPE cartridge (e.g., C18) is conditioned with appropriate solvents (e.g., methanol followed by deionized water).
-
Sample Loading: A known volume of the filtered water sample is passed through the conditioned cartridge. The target analytes adsorb to the sorbent.
-
Washing: The cartridge is washed with a weak solvent to remove interferences.
-
Elution: The analytes of interest are eluted from the cartridge using a small volume of a strong organic solvent (e.g., ethyl acetate, hexane).
-
Concentration: The eluate is often concentrated under a gentle stream of nitrogen before analysis.
-
Solid and Semi-Solid Samples (Sludge, Sediment, Biota, Consumer Products):
-
Ultrasonic Extraction: This method uses high-frequency sound waves to facilitate the extraction of analytes from a solid matrix into a solvent.[13]
-
A known weight of the homogenized sample is mixed with a suitable extraction solvent (e.g., hexane/acetone mixture).
-
The mixture is placed in an ultrasonic bath for a specified period to enhance extraction efficiency.
-
The extract is then separated from the solid residue by centrifugation or filtration.
-
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a dispersive solid-phase extraction (d-SPE) method often used for personal care products.[8]
-
Extraction: The sample is homogenized with a solvent (e.g., acetonitrile) and extraction salts (e.g., magnesium sulfate, sodium chloride).
-
Cleanup (d-SPE): An aliquot of the supernatant is mixed with sorbents (e.g., primary secondary amine - PSA) to remove interferences.
-
The mixture is centrifuged, and the supernatant is collected for analysis.
-
Instrumental Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most widely used technique for the quantification of Galaxolide and Galaxolidone.[10][13][16][20]
-
Separation: A gas chromatograph with a capillary column (e.g., HP-5-MS) separates the compounds based on their volatility and interaction with the stationary phase.[10]
-
Detection: A mass spectrometer detects and quantifies the compounds based on their mass-to-charge ratio. Selected Ion Monitoring (SIM) or Selected Reaction Monitoring (SRM) modes can be used for enhanced sensitivity and selectivity.[13]
-
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This method has been validated for the analysis of Galaxolide in personal care products.[8]
-
Separation: An HPLC system with a suitable column separates the analytes in the liquid phase.
-
Detection: A fluorescence detector is used for sensitive detection of Galaxolide.
-
-
Advanced Techniques: For the identification of unknown transformation products, high-resolution mass spectrometry techniques such as liquid chromatography-quadrupole time-of-flight mass spectrometry (LC/ESI-QTOF-MS) and comprehensive two-dimensional gas chromatography-time-of-flight mass spectrometry (GCxGC-EI-TOF-MS) have been employed.[9]
Visualizations
The following diagrams illustrate the key pathways and workflows related to Galaxolide and Galaxolidone.
Caption: Lifecycle of Galaxolide from consumer products to the environment.
Caption: General workflow for the analysis of Galaxolide and Galaxolidone.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. weavingvoices.org [weavingvoices.org]
- 3. greenscreenchemicals.org [greenscreenchemicals.org]
- 4. Galaxolide - Wikipedia [en.wikipedia.org]
- 5. Galaxolide: Captivate the Senses with this Exquisite Fragrance Ingredient - Shop Now on Artikamart [artikamart.com]
- 6. greenpeace.to [greenpeace.to]
- 7. chemimpex.com [chemimpex.com]
- 8. Human dermal exposure to galaxolide from personal care products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rosal.web.uah.es [rosal.web.uah.es]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
- 12. weavingvoices.org [weavingvoices.org]
- 13. Polycyclic musk fragrances (PMFs) in wastewater and activated sludge: analytical protocol and application to a real case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Laboratory assay of galaxolide: techniques and results [blog.yeswelab.fr]
- 17. Ecological risk of galaxolide and its transformation product galaxolidone: evidence from the literature and a case study in Guangzhou waterways - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Galaxolide | C18H26O | CID 91497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. nanobioletters.com [nanobioletters.com]
The Persistence of Fragrance: An In-depth Technical Guide to Galaxolide Occurrence in Wastewater Treatment Plants
For Immediate Release
This technical guide provides a comprehensive overview of the occurrence, fate, and analytical methodologies for the synthetic musk, Galaxolide, in wastewater treatment plants (WWTPs). It is intended for researchers, scientists, and drug development professionals interested in the environmental impact and detection of this ubiquitous personal care product ingredient.
Introduction
Galaxolide (HHCB) is a synthetic polycyclic musk widely used as a fragrance ingredient in a vast array of consumer products, including perfumes, detergents, and cosmetics. Due to its widespread use, Galaxolide is continuously introduced into the wastewater stream, leading to its consistent presence in WWTPs. Its chemical properties, particularly its lipophilicity, contribute to its persistence in the environment and potential for bioaccumulation. This guide summarizes the quantitative data on Galaxolide concentrations in various WWTP matrices, details the analytical protocols for its detection, and visualizes its known biotransformation and endocrine-disrupting pathways.
Quantitative Occurrence of Galaxolide in Wastewater Treatment Plants
Galaxolide is one of the most frequently detected synthetic musks in all stages of wastewater treatment. Its concentration varies depending on the geographical location, population density, and the type of treatment processes employed. The following tables summarize the reported concentrations of Galaxolide in WWTP influent, effluent, and sludge from various studies.
Table 1: Galaxolide Concentrations in WWTP Influent
| Geographic Region | Influent Concentration Range (µg/L) | Reference(s) |
| International (General) | 0.5 - 10 | [1] |
| International (Maximum) | up to 45.1 | [1] |
| Sydney, Australia | Average 2.55 | [1] |
| Ontario, Canada | 0.40 - 15 | [2] |
Table 2: Galaxolide Concentrations in WWTP Effluent
| Treatment Level | Effluent Concentration Range (µg/L) | Reference(s) |
| Secondary Treatment | 0.2 - 4.6 | [1] |
| Tertiary Treatment | 0.0015 - 0.042 | [1] |
| Advanced (Sydney, Australia) | 0.021 | [1] |
| Ontario, Canada | 0.007 - 6.0 | [2] |
Table 3: Galaxolide Concentrations in Sewage Sludge
| Geographic Region | Sludge Concentration | Reference(s) |
| United States (40 WWTPs) | Detected in 100% of samples | [3] |
| Northern Italy | One order of magnitude higher than wastewater | [2][4] |
Table 4: Removal Efficiency of Galaxolide in WWTPs
| Treatment Process | Removal Efficiency (%) | Reference(s) |
| Primary Treatment | ~40% (due to sorption) | [5] |
| Secondary Treatment | Suboptimal | [3] |
| Advanced Treatment (Reverse Osmosis & Disinfection) | 99% | [1] |
| Coagulation-Flocculation (Hospital Wastewater) | ~80% | [5] |
| Ozonation | Effective for Galaxolide | [6] |
| Granular Activated Carbon (GAC) | >90% | [7] |
Experimental Protocols for Galaxolide Analysis
Accurate quantification of Galaxolide in complex matrices like wastewater and sludge requires robust analytical methods. The most common techniques involve gas chromatography coupled with mass spectrometry (GC-MS).
Sample Preparation and Extraction
3.1.1 Solid Phase Extraction (SPE) for Water Samples
This protocol is a synthesized procedure based on established methods for the extraction of Galaxolide from aqueous matrices.[8]
-
Sample Pre-treatment: Filter water samples (influent and effluent) through a 0.45 µm membrane filter to remove suspended solids.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 10 mL of methanol, followed by 6 mL of deionized water and 6 mL of acidified water (HCl 0.1% v/v).
-
Sample Loading: Load 50 mL of the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Analyte Elution: Elute the retained Galaxolide from the cartridge using an appropriate organic solvent, such as a mixture of acetone and n-hexane.
-
Concentration: Concentrate the eluate to a small volume under a gentle stream of nitrogen. The final extract is then ready for GC-MS analysis.
3.1.2 Ultrasonic Bath Extraction for Sludge Samples
This method is suitable for the extraction of Galaxolide from solid matrices like sewage sludge.[2][4]
-
Sample Preparation: Homogenize the sludge sample.
-
Extraction: Place a known amount of the homogenized sludge into a vessel with a suitable organic solvent.
-
Ultrasonication: Subject the sample to ultrasonic bath extraction to facilitate the transfer of Galaxolide from the solid to the liquid phase.
-
Clean-up: The resulting extract may require a clean-up step to remove interfering substances before analysis.
-
Analysis: The final extract is then analyzed by GC-MS.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the preferred method for the identification and quantification of Galaxolide.[3]
-
Gas Chromatograph (GC):
-
Column: A non-polar or semi-polar capillary column is typically used for the separation of polycyclic musks.
-
Injector: Splitless injection is commonly employed for trace analysis.
-
Oven Program: A temperature gradient is used to ensure good separation of the target analytes.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron ionization (EI) is the standard ionization technique.
-
Acquisition Mode: For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) is used to enhance sensitivity and selectivity.[2]
-
Biotransformation and Signaling Pathways
Biotransformation of Galaxolide in WWTPs
During biological wastewater treatment, Galaxolide can undergo biotransformation. The primary and most well-documented transformation product is Galaxolidone.[2][4] This occurs through an oxidation process.[9]
References
- 1. Interaction of Galaxolide® with the human and trout estrogen receptor-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polycyclic musk fragrances (PMFs) in wastewater and activated sludge: analytical protocol and application to a real case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Laboratory assay of galaxolide: techniques and results [blog.yeswelab.fr]
- 4. Assessment of endocrine disruption and oxidative potential of bisphenol-A, triclosan, nonylphenol, diethylhexyl phthalate, galaxolide, and carbamazepine, common contaminants of municipal biosolids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Determination of Galaxolide in Water Samples with SPME Coupled with GC-MS | Scientific.Net [scientific.net]
- 6. researchgate.net [researchgate.net]
- 7. Galaxolide and Irgacure 369 are novel environmental androgens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nanobioletters.com [nanobioletters.com]
- 9. rosal.web.uah.es [rosal.web.uah.es]
toxicological profile of Galaxolidone
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The user's request specified "Galaxolidone." Initial research indicates this is a likely misspelling of "Galaxolide," a widely used synthetic musk fragrance ingredient. This document provides a comprehensive toxicological profile for Galaxolide (CAS No. 1222-05-5), also known by its chemical name 1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexamethyl-cyclopenta[g]-2-benzopyran (HHCB). Galaxolidone is a primary degradation product of Galaxolide.[1]
Executive Summary
Galaxolide is a synthetic polycyclic musk widely used as a fragrance ingredient in a variety of consumer products, including perfumes, cosmetics, detergents, and air fresheners.[2][3] Due to its widespread use, persistence, and potential for bioaccumulation, its toxicological profile has been the subject of numerous studies and regulatory assessments.[4][5] This guide provides a detailed overview of the toxicological data on Galaxolide, with a focus on its effects on human health and the environment. Key areas of concern include its potential for endocrine disruption, reproductive toxicity, and high toxicity to aquatic organisms.[3][4][6]
Human Health Toxicology
Galaxolide has been detected in human tissues, including blood, breast milk, and adipose tissue, indicating widespread and chronic exposure.[4][7] While generally considered to have low acute toxicity, concerns have been raised about its long-term effects, particularly its potential to act as an endocrine disruptor and a reproductive toxicant.[4][6]
Acute Toxicity: Galaxolide exhibits low acute toxicity via oral and dermal routes. It is not classified as a skin irritant or sensitizer in most studies, although some cases of allergic reactions have been reported.[8][9]
Genotoxicity and Carcinogenicity: Existing studies suggest that Galaxolide is not genotoxic.[10][11] It is not currently classified as a carcinogen by major regulatory agencies like the International Agency for Research on Cancer (IARC) or the U.S. Environmental Protection Agency (EPA).[9]
Repeated Dose and Reproductive Toxicity: Recent assessments have raised significant concerns about the reproductive toxicity of Galaxolide. In 2025, the French Agency for Food, Environmental and Occupational Health & Safety (ANSES) proposed classifying Galaxolide as a Category 1B reproductive toxicant under the CLP Regulation, based on findings of adverse effects on fertility and development in animal studies.[6][7] Toxicological data from rat models showed impacts on the reproductive organs of both males and females, as well as on subsequent generations.[6][7] Studies have indicated that exposure to Galaxolide may lead to adverse effects on sexual function and fertility, as well as decreased body weight in offspring.[12][13]
Endocrine Disruption: Several in vitro and in vivo studies have suggested that Galaxolide may possess endocrine-disrupting properties.[14] It has been shown to have weak estrogenic activity and can interact with estrogen, androgen, and progesterone receptors.[14][15] This interference with hormone signaling pathways is a potential mechanism for its observed reproductive and developmental effects.[3]
Quantitative Toxicological Data
The following tables summarize key quantitative data from toxicological studies on Galaxolide.
Table 1: Human Health Toxicity Data
| Endpoint | Species | Route | Value | Reference |
| Repeated Dose Toxicity (NOAEL) | Rat | Oral | 154.6 mg/kg/day | [10] |
| Developmental Toxicity (NOAEL) | Rat | Oral | 150 mg/kg/day | [10] |
| Fertility (NOAEL) | Rat | Oral | 154.6 mg/kg/day | [10] |
| Skin Sensitization (NESIL) | Human | Dermal | 38000 µg/cm² | [10] |
Table 2: Ecotoxicological Data
| Endpoint | Species | Value | Reference |
| Acute Fish Toxicity (LC50) | Sparus aurata (21 d) | 0.452 mg/L | [16] |
| Chronic Algae Toxicity (IC10) | Phaeodactylum tricornutum | 0.127 µg/L | [17] |
| Chronic Invertebrate Toxicity (EC50) | Paracentrotus lividus (larvae) | 4.063 µg/L | [17] |
| Bioconcentration Factor (BCF) | Fish | 600-1600 | [8] |
| Log Kow | - | 5.3 - 5.9 | [8] |
Experimental Protocols
Genotoxicity Assessment: Sister-Chromatid Exchange (SCE) Test
-
Objective: To evaluate the potential of Galaxolide to induce cytogenetic damage.
-
Methodology: The sister-chromatid exchange test was performed on human lymphocytes in vitro.[18]
-
Cell Culture: Human lymphocytes were cultured in appropriate media.
-
Exposure: The cells were exposed to various concentrations of Galaxolide.
-
Metabolic Activation: The assay was conducted with and without an external metabolic activation system (S9 mix) to assess the genotoxicity of both the parent compound and its metabolites.
-
Analysis: The frequency of sister-chromatid exchanges was measured and compared to control groups.
-
-
Results: The study concluded that Galaxolide did not show genotoxic potential in this assay.[11][18]
Reproductive and Developmental Toxicity Study in Rats
-
Objective: To assess the effects of Galaxolide on fertility, reproduction, and prenatal development.
-
Methodology: A study was conducted in Sprague-Dawley rats according to OECD Test Guideline 414.[16][19]
-
Animal Model: Pregnant female rats were used.
-
Dosing: Galaxolide was administered by gavage at doses of 50, 150, and 500 mg/kg body weight per day during gestation days 7 through 17.[19]
-
Maternal and Fetal Examination: Maternal health was monitored throughout the study. On gestation day 20, the dams were euthanized, and fetuses were examined for external, visceral, and skeletal abnormalities.
-
-
Results: The No Observed Adverse Effect Level (NOAEL) for maternal and developmental toxicity was determined to be 150 mg/kg/day.[10] More recent assessments by ANSES, however, have led to a proposal for a more stringent classification based on a wider body of evidence.[6]
Signaling Pathways and Mechanisms of Toxicity
The endocrine-disrupting effects of Galaxolide are believed to be mediated through its interaction with nuclear hormone receptors.
Caption: Interaction of Galaxolide with hormone receptors leading to adverse health outcomes.
Environmental Fate and Ecotoxicology
Galaxolide is frequently detected in surface water, sediment, and aquatic organisms due to its widespread use and incomplete removal during wastewater treatment. [4][5]It is classified as persistent and bioaccumulative, and is very toxic to aquatic life with long-lasting effects. [4][16][20]
-
Persistence and Degradation: Galaxolide is not readily biodegradable. [1]Its primary degradation in the environment leads to the formation of Galaxolidone and other polar degradants, which may also be persistent. [1]* Bioaccumulation: With a high log Kow and bioconcentration factors in fish ranging from 600 to 1600, Galaxolide has a moderate to high potential for bioaccumulation in aquatic organisms. [1][8]* Aquatic Toxicity: Galaxolide is highly toxic to a range of aquatic organisms, including algae, invertebrates, and fish. [3][17]Chronic exposure can lead to effects on survival, behavior, respiration, and larval development. [5]Studies have shown that it can induce oxidative stress and genotoxicity in marine organisms at environmentally relevant concentrations. [21]
Regulatory Context and Conclusions
The toxicological profile of Galaxolide has led to increased regulatory scrutiny. Several governing bodies have highlighted it as a chemical of concern.
-
GreenScreen® for Safer Chemicals: Assigned Galaxolide a "Benchmark 1" score, indicating it is a chemical of highest concern that should be avoided. [4]* European Chemicals Agency (ECHA): While previously concluding it did not meet the criteria for a Persistent, Bioaccumulative, and Toxic (PBT) substance, the recent proposal by ANSES for classification as a reproductive toxicant is under consideration. [2][6]* U.S. Environmental Protection Agency (EPA): The EPA's PBT Profiler suggests Galaxolide meets the criteria for a PBT substance. [5][8]A 2014 risk assessment, however, concluded no unacceptable risk at current environmental exposure concentrations. [1] In conclusion, while Galaxolide has low acute toxicity, there is a growing body of evidence indicating potential risks to human health, particularly concerning reproductive and endocrine-disrupting effects. Its persistence, bioaccumulation potential, and high aquatic toxicity also pose a significant environmental risk. For professionals in research and drug development, it is crucial to be aware of these toxicological properties and the evolving regulatory landscape surrounding this widely used fragrance ingredient.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. Page loading... [guidechem.com]
- 3. weavingvoices.org [weavingvoices.org]
- 4. greenscreenchemicals.org [greenscreenchemicals.org]
- 5. weavingvoices.org [weavingvoices.org]
- 6. ANSES proposes classifying galaxolide as toxic for reproduction in the European CLP Regulation | Anses - Agence nationale de sécurité sanitaire de l’alimentation, de l’environnement et du travail [anses.fr]
- 7. kalstein.eu [kalstein.eu]
- 8. Galaxolide - Wikipedia [en.wikipedia.org]
- 9. Page loading... [wap.guidechem.com]
- 10. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 11. irbnet.de [irbnet.de]
- 12. useforesight.io [useforesight.io]
- 13. Adverse effect of environmental androgenic compounds Galaxolide and Irgacure 369 on the male reproductive system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ewg.org [ewg.org]
- 15. ewg.org [ewg.org]
- 16. finefrag.com [finefrag.com]
- 17. mdpi.com [mdpi.com]
- 18. Genotoxicity of polycyclic musk fragrances in the sister-chromatid exchange test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biomonitoring.ca.gov [biomonitoring.ca.gov]
- 20. finefrag.com [finefrag.com]
- 21. Potential of environmental concentrations of the musks galaxolide and tonalide to induce oxidative stress and genotoxicity in the marine environment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Determination of Galaxolidone
Introduction
Galaxolidone (HHCB-lactone), a primary transformation product of the widely used synthetic musk Galaxolide (HHCB), is of increasing environmental concern due to its prevalence and potential for bioaccumulation.[1][2][3] As a result, robust and sensitive analytical methods are crucial for monitoring its presence in various environmental matrices and for understanding its fate and toxicological effects.[4][5] This document provides detailed application notes and protocols for the detection and quantification of Galaxolidone using modern analytical techniques. The primary methods covered are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), which are frequently employed for the analysis of Galaxolide and its derivatives.[1][6]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Gas chromatography coupled with mass spectrometry is a widely used technique for the analysis of semi-volatile organic compounds like Galaxolidone.[7] It offers high sensitivity and selectivity, making it suitable for complex environmental samples.[8]
Application Note
This GC-MS protocol is optimized for the determination of Galaxolidone in aqueous samples such as river water and wastewater effluent. The method incorporates a sample preparation step using solid-phase microextraction (SPME), a simple, fast, and solventless extraction technique.[8] The subsequent GC-MS analysis provides reliable quantification and confirmation of the analyte.
Experimental Protocol
1.2.1. Sample Preparation: Solid-Phase Microextraction (SPME)
-
Fiber Selection: Utilize a 100 µm polydimethylsiloxane (PDMS) coated SPME fiber.[8]
-
Sample Pre-treatment: Adjust the pH of the water sample to 7.0.[8] For samples with high particulate matter, filtration may be necessary.
-
Extraction:
-
Desorption:
-
Retract the fiber and immediately insert it into the GC injector.
-
Desorb the analytes from the fiber at a temperature of 250°C for 5 minutes in splitless mode.
-
1.2.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.[7]
-
Injector: Split/splitless inlet, operated in splitless mode.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp 1: 25°C/min to 180°C.
-
Ramp 2: 5°C/min to 280°C, hold for 10 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan (50-550 amu) for confirmation.
-
Characteristic Ions for Galaxolidone: m/z 272 (M+), 257, 229, 215.
Experimental Workflow Diagram
References
- 1. Investigation of Galaxolide degradation products generated under oxidative and irradiation processes by liquid chromatography/hybrid quadrupole time-of-flight mass spectrometry and comprehensive two-dimensional gas chromatography/time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. Ecological risk of galaxolide and its transformation product galaxolidone: evidence from the literature and a case study in Guangzhou waterways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nanobioletters.com [nanobioletters.com]
- 7. diposit.ub.edu [diposit.ub.edu]
- 8. researchgate.net [researchgate.net]
Application Note: Quantification of Galaxolide in Water Samples using GC-MS
Introduction
Galaxolide, chemically known as 1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexamethyl-cyclopenta[g]isochromene (HHCB), is a widely used synthetic musk in a variety of personal care and household products, including perfumes, lotions, and detergents.[1][2] Due to its extensive use, Galaxolide is frequently detected in domestic wastewater and subsequently in various environmental compartments such as rivers, lakes, and sediments.[1][2] Its potential for bioaccumulation and moderate persistence raises environmental concerns, necessitating reliable and sensitive analytical methods for its quantification in aqueous matrices.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and highly effective technique for the analysis of semi-volatile organic compounds like Galaxolide.[1] Its high separation efficiency, sensitivity, and specificity make it the method of choice for identifying and quantifying Galaxolide at trace levels. This application note provides a detailed protocol for the quantification of Galaxolide in water samples using Solid-Phase Extraction (SPE) followed by GC-MS analysis.
Principle
This method involves the extraction and pre-concentration of Galaxolide from water samples using SPE with a C18 cartridge. The analyte is then eluted with an organic solvent, and the eluate is analyzed by GC-MS. The GC separates Galaxolide from other components in the sample matrix, and the MS provides sensitive and selective detection based on the mass-to-charge ratio of the characteristic fragment ions of Galaxolide. Quantification is achieved by comparing the peak area of Galaxolide in the sample to a calibration curve generated from standards of known concentrations.
Experimental Protocols
Sample Collection and Preservation
-
Collect water samples in clean, amber glass bottles to prevent photodegradation.
-
To inhibit microbial degradation, adjust the pH of the water sample to less than 2 by adding 5 mL of concentrated sulfuric acid per liter of sample.
-
Store the samples at 4°C and analyze them as soon as possible.
Solid-Phase Extraction (SPE)
This protocol is adapted from a method for the extraction of HHCB and AHTN from water samples.[1]
-
SPE Cartridge: C18 SPE cartridges (e.g., Generik H2P 60 mg/3 mL) are suitable for this application.[1]
-
Conditioning: Condition the SPE cartridge by passing 10 mL of methanol through it.
-
Equilibration: Equilibrate the cartridge with 6 mL of deionized water followed by 6 mL of acidified water (0.1% v/v HCl).[1]
-
Sample Loading: Pass 50 mL of the water sample through the cartridge at a flow rate of approximately 5 mL/min.[1]
-
Washing: Wash the cartridge with 6 mL of deionized water to remove any interfering substances.
-
Elution: Elute the retained Galaxolide from the cartridge with 5 mL of methanol. The eluate is then evaporated to dryness under a gentle stream of nitrogen at 55°C and reconstituted in 1 mL of cyclohexane.[1]
Preparation of Calibration Standards
-
Prepare a stock solution of Galaxolide (e.g., 100 µg/mL) in a suitable solvent like methanol or cyclohexane.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations ranging from the expected concentration in the samples. A typical calibration range could be 2, 4, 8, 10, 12, and 16 µg/L.[1]
-
It is recommended to add an internal standard, such as pentachloronitrobenzene or phenylethyl propionate, to all standards and samples to correct for variations in extraction efficiency and instrument response.[1][3]
GC-MS Analysis
-
Gas Chromatograph: An Agilent 7820A GC system or equivalent.[1]
-
Mass Spectrometer: A mass spectrometer detector.
-
Capillary Column: An Agilent HP-88 capillary column (30 m × 0.25 mm i.d., 0.25 μm film thickness) or equivalent is suitable for separating Galaxolide.[1]
-
Carrier Gas: Nitrogen or Helium at a constant flow rate.
-
Injection Volume: 1 µL.[1]
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp 1: Increase to 180°C at a rate of 20°C/min.
-
Ramp 2: Increase to 320°C at a rate of 10°C/min.
-
Final hold: Hold at 320°C for 3 minutes.[1]
-
-
Mass Spectrometer Parameters:
Data Presentation
The following table summarizes the performance data for different methods of Galaxolide quantification in water samples.
| Parameter | SPE-GC[1] | SPME-GC-MS[3] |
| Recovery | 99.3 ± 7.8% to 108.9 ± 7.9% | 45-50% |
| **Linearity (R²) ** | > 0.99 | Not Specified |
| Limit of Detection (LOD) | Not Specified | 14-22 ng/L |
| Limit of Quantification (LOQ) | 0.07 mg/L | Not Specified |
| Relative Standard Deviation (RSD) | 1.8% to 7.9% | 11-18% |
Method Validation
The analytical method should be validated to ensure its reliability. Key validation parameters include:[2]
-
Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte. A correlation coefficient (R²) greater than 0.99 is generally considered acceptable.[1]
-
Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies by spiking samples with a known concentration of the analyte.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected but not necessarily quantified.
-
Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.
Visualization
Caption: Experimental workflow for Galaxolide quantification in water.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. The Determination of Galaxolide in Water Samples with SPME Coupled with GC-MS | Scientific.Net [scientific.net]
- 4. Comparison of Extraction Techniques for Wide Screening of 230 Pesticides in Water [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for HPLC Separation of Galaxolidone
Introduction
Galaxolidone, scientifically known as 1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexamethylcyclopenta[g]-2-benzopyran (HHCB), is a widely used synthetic polycyclic musk in fragrances for personal care products and detergents. Due to its chiral nature, with two stereocenters, Galaxolidone exists as a mixture of stereoisomers. The analysis and separation of these isomers are crucial for environmental monitoring, toxicological studies, and quality control in the fragrance industry. While gas chromatography (GC) is a prevalent technique for the enantioselective analysis of polycyclic musks, High-Performance Liquid Chromatography (HPLC) offers a valuable alternative, particularly for non-volatile degradation products and for chiral separations using specific chiral stationary phases.[1][2][3]
This document provides detailed application notes and protocols for two HPLC methods for the analysis of Galaxolidone:
-
A proposed Chiral Normal-Phase HPLC method for the enantioselective separation of Galaxolidone stereoisomers.
-
A Reverse-Phase HPLC method with Fluorescence Detection (HPLC-FLD) for the quantitative analysis of total Galaxolidone.
Method 1: Chiral Normal-Phase HPLC for Enantioselective Separation of Galaxolidone
This proposed method is based on established principles of chiral chromatography using polysaccharide-based chiral stationary phases (CSPs), which are widely effective for the separation of a broad range of chiral compounds.[4]
Experimental Protocol
1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, and UV detector.
-
Chiral Stationary Phase: Cellulose-based chiral column (e.g., Chiralcel OD-H or similar cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 5 µm particle size, 250 mm x 4.6 mm.
-
Mobile Phase Solvents: HPLC-grade n-hexane and isopropanol.
-
Sample and Standard Preparation:
-
Galaxolidone standard (racemic mixture).
-
Prepare a stock solution of Galaxolidone in isopropanol (e.g., 1 mg/mL).
-
Working standards are prepared by diluting the stock solution with the mobile phase.
-
For environmental samples, a prior extraction and clean-up step using Solid-Phase Extraction (SPE) is recommended.
-
2. Chromatographic Conditions
| Parameter | Value |
| Column | Cellulose-based chiral stationary phase (5 µm, 250 x 4.6 mm) |
| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
3. Sample Preparation (for environmental water samples)
-
Filter the water sample (e.g., 500 mL) through a glass fiber filter.
-
Perform Solid-Phase Extraction (SPE) using a C18 cartridge.
-
Condition the SPE cartridge with methanol followed by deionized water.
-
Load the water sample onto the cartridge.
-
Wash the cartridge with a water/methanol mixture to remove interferences.
-
Elute the retained Galaxolidone with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase before HPLC analysis.
Data Presentation
Table 1: Expected Retention Times and Resolution for Galaxolidone Stereoisomers
| Stereoisomer | Expected Retention Time (min) | Resolution (Rs) |
| Isomer 1 | (To be determined experimentally) | - |
| Isomer 2 | (To be determined experimentally) | > 1.5 |
| Isomer 3 | (To be determined experimentally) | > 1.5 |
| Isomer 4 | (To be determined experimentally) | > 1.5 |
Note: The exact retention times and resolution will depend on the specific chiral column and the precise mobile phase composition. Method optimization may be required.
Visualization
Caption: Experimental workflow for the chiral HPLC analysis of Galaxolidone.
Method 2: Reverse-Phase HPLC with Fluorescence Detection (HPLC-FLD)
This method is suitable for the quantitative analysis of total Galaxolidone in various samples. Fluorescence detection provides high sensitivity and selectivity.[5][6]
Experimental Protocol
1. Instrumentation and Materials
-
HPLC system with a binary or quaternary pump, autosampler, and fluorescence detector.
-
Reverse-Phase Column: C18 column (e.g., 5 µm particle size, 150 mm x 4.6 mm).
-
Mobile Phase Solvents: HPLC-grade acetonitrile and water.
-
Sample and Standard Preparation:
-
Galaxolidone standard.
-
Prepare a stock solution of Galaxolidone in acetonitrile (e.g., 1 mg/mL).
-
Working standards are prepared by diluting the stock solution with the mobile phase.
-
Sample preparation for complex matrices should involve a suitable extraction and clean-up procedure as described in Method 1.
-
2. Chromatographic Conditions
| Parameter | Value |
| Column | C18 (5 µm, 150 x 4.6 mm) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detection | Fluorescence Detector (FLD) |
| Excitation Wavelength | 275 nm |
| Emission Wavelength | 295 nm |
3. Method Validation Parameters
The method should be validated according to standard guidelines, assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.
Data Presentation
Table 2: Quantitative Data for HPLC-FLD Analysis of Galaxolidone
| Parameter | Typical Value |
| Retention Time (min) | (To be determined experimentally, e.g., ~5-7 min) |
| Linearity (R²) | > 0.999 |
| LOD (ng/mL) | (To be determined experimentally, e.g., ~1-5 ng/mL) |
| LOQ (ng/mL) | (To be determined experimentally, e.g., ~5-15 ng/mL) |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95-105% |
Visualization
Caption: Logical workflow for the quantitative analysis of Galaxolidone by HPLC-FLD.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Enantioselective Determination of Polycyclic Musks in River and Wastewater by GC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantiomeric analysis of polycyclic musks in water by chiral gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. Systematic optimization of an SPE with HPLC-FLD method for fluoroquinolone detection in wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocols for the Extraction of Galaxolide from Sediment and Soil
Introduction
Galaxolide, a synthetic polycyclic musk, is widely used as a fragrance ingredient in a variety of personal care and household products.[1][2] Due to its extensive use and persistence, Galaxolide is frequently detected in various environmental compartments, including water, sediment, and soil.[3] Its lipophilic nature contributes to its tendency to accumulate in solid matrices like sediment and sludge.[4] Accurate and efficient extraction of Galaxolide from these complex matrices is crucial for environmental monitoring, risk assessment, and toxicological studies. This document provides detailed protocols for the extraction of Galaxolide from sediment and soil samples, intended for researchers, scientists, and professionals in drug development and environmental science. The primary analytical technique for the determination of Galaxolide is Gas Chromatography-Mass Spectrometry (GC-MS).[5]
Quantitative Data Summary
The following tables summarize the performance of various extraction and analytical methods for Galaxolide and other synthetic musks from different environmental matrices.
Table 1: Recovery and Precision Data for Galaxolide Extraction Methods
| Extraction Method | Matrix | Analyte | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Solid-Phase Microextraction (SPME) | River Water | Galaxolide | 45-50 | 11-18 | [4] |
| Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction (UA-DLLME) | Aqueous Samples | Polycyclic Musks | 71-104 | < 11 | [6] |
| Solid-Phase Extraction (SPE) | Water | Galaxolide (HHCB) | 104.7 ± 5.1 | - | [1] |
| Dispersive Solid-Phase Extraction (QuEChERS) | Personal Care Products | Galaxolide | 65-95 | 2.5 (intermediate precision) | [2][7] |
| Ultrasonic Bath Extraction | Activated Sludge | Polycyclic Musks | > 70 | - | [8] |
| Ultrasonic Extraction | Soil | Galaxolide | 91.85 - 105.35 | 3.30 - 8.11 | [9] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Galaxolide Analysis
| Analytical Method | Matrix | LOD | LOQ | Reference |
| SPME-GC-MS | River Water | 14-22 ng/L | - | [4] |
| UA-DLLME-GC-MS | Aqueous Samples | - | < 0.6 ng/L | [6] |
| HPLC-Fluorescence | Personal Care Products | 0.001 mg/kg | - | [2][7] |
| GC-MS/MS | Water | 1.7 - 80 ng/L | - | [8] |
| GC-Ion Trap | Activated Sludge | 0.1 - 210 ng/g | - | [8] |
| HS-GC-MS | Environmental Matrices | - | 0.1 - 10 mg/L | [5] |
Experimental Protocols and Workflows
This section details the protocols for sample preparation, extraction, and cleanup.
Diagram: General Workflow for Galaxolide Extraction
Caption: Overview of the sample preparation, extraction, and analysis workflow.
Protocol 1: Sample Preparation
-
Collection and Storage: Collect sediment or soil samples and store them in amber glass containers at -20°C until analysis to prevent degradation.
-
Drying: Freeze-dry the samples to remove water content.
-
Sieving: Sieve the dried samples through a 2 mm stainless steel sieve to remove large debris and ensure particle size uniformity.
-
Homogenization: Thoroughly mix the sieved sample to ensure homogeneity.
Protocol 2: Ultrasonic-Assisted Extraction (UAE)
This method is rapid and efficient for extracting Galaxolide from solid matrices.[8][10]
-
Sample Weighing: Weigh approximately 1-5 g of the prepared, dry sample into a glass centrifuge tube.
-
Solvent Addition: Add 10 mL of an appropriate extraction solvent mixture, such as hexane/acetone (1:1, v/v).
-
Surrogate Standard: Spike the sample with a surrogate standard solution to monitor extraction efficiency.
-
Sonication: Place the tube in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 35°C).[9]
-
Centrifugation: After sonication, centrifuge the sample at a high speed (e.g., 5,000 rpm) for 10 minutes to separate the solid and liquid phases.[6]
-
Solvent Collection: Carefully transfer the supernatant (the organic solvent layer) to a clean collection tube.
-
Repeat Extraction: Repeat the extraction process (steps 2-6) two more times with fresh solvent. Combine the supernatants from all three extractions.
-
Concentration: Concentrate the combined extract to approximately 1 mL using a gentle stream of nitrogen. The extract is now ready for cleanup.
Diagram: Ultrasonic-Assisted Extraction (UAE) Protocol
Caption: Step-by-step workflow for the Ultrasonic-Assisted Extraction (UAE) of Galaxolide.
Protocol 3: Soxhlet Extraction
Soxhlet extraction is a classical and exhaustive extraction technique.[11]
-
Sample Preparation: Place 5-10 g of the prepared, dry sample mixed with anhydrous sodium sulfate into a cellulose extraction thimble.
-
Apparatus Setup: Place the thimble into a Soxhlet extractor. The extractor is fitted to a boiling flask containing 200 mL of an extraction solvent (e.g., dichloromethane or hexane/acetone) and a condenser.
-
Extraction: Heat the solvent to a gentle boil. Allow the extraction to proceed for 16-24 hours, ensuring a cycle rate of 4-6 cycles per hour.
-
Concentration: After extraction, allow the apparatus to cool. Concentrate the extract to a small volume (approx. 5 mL) using a rotary evaporator.
-
Solvent Exchange: If necessary, exchange the solvent to hexane. Further concentrate the extract to 1 mL under a gentle stream of nitrogen. The extract is now ready for cleanup.
Protocol 4: Extract Cleanup using Solid-Phase Extraction (SPE)
A cleanup step is essential to remove interfering co-extracted compounds from the matrix.
-
Cartridge Conditioning: Condition a silica gel or Florisil SPE cartridge (e.g., 6 mL, 1 g) by passing 10 mL of methanol followed by 10 mL of the elution solvent (e.g., hexane).[1]
-
Sample Loading: Load the 1 mL concentrated extract onto the conditioned SPE cartridge.
-
Elution: Elute the target analytes with an appropriate solvent or solvent mixture. For Galaxolide, a mixture of hexane and dichloromethane is often effective. Collect the eluate.
-
Final Concentration: Concentrate the collected eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Internal Standard: Add an internal standard to the final extract before analysis.
-
Analysis: The sample is now ready for injection into the GC-MS system.[12]
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. recipp.ipp.pt [recipp.ipp.pt]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. researchgate.net [researchgate.net]
- 5. Laboratory assay of galaxolide: techniques and results [blog.yeswelab.fr]
- 6. Determination of synthetic polycyclic musks in aqueous samples by ultrasound-assisted dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human dermal exposure to galaxolide from personal care products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polycyclic musk fragrances (PMFs) in wastewater and activated sludge: analytical protocol and application to a real case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of a focused ultrasonic-assisted extraction of polycyclic aromatic hydrocarbons in marine sediment and mussel samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Compound-specific stable carbon isotope analysis of galaxolide enantiomers in sediment using gas chromatography/isotope ratio monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Galaxolidone as a Biomarker for Galaxolide Pollution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galaxolide (HHCB), a synthetic polycyclic musk, is a widely used fragrance ingredient in a vast array of personal care products and detergents.[1][2] Due to its extensive use and incomplete removal during wastewater treatment, Galaxolide is a ubiquitous environmental contaminant, frequently detected in waterways, sediments, and biota.[1][2] Its primary transformation product, Galaxolidone (HHCB-lactone), is also consistently found in environmental matrices, often at concentrations comparable to the parent compound.[1][3] The presence and ratio of Galaxolidone to Galaxolide can serve as a valuable biomarker for assessing the extent and history of Galaxolide pollution, as well as the degradative capacity of an environment.
These application notes provide a comprehensive overview of the use of Galaxolidone as a biomarker for Galaxolide pollution. Detailed protocols for the extraction and quantification of both compounds in various environmental matrices are presented, along with data interpretation guidelines.
Data Presentation
The following tables summarize the concentrations of Galaxolide and its biomarker, Galaxolidone, reported in various environmental compartments. These data highlight the widespread presence of both compounds and the variability in their ratios, which can be indicative of different environmental conditions and pollution sources.
Table 1: Concentrations of Galaxolide (HHCB) and Galaxolidone (HHCB-lac) in Water Samples
| Water Source | Galaxolide (ng/L) | Galaxolidone (ng/L) | Galaxolidone/Galaxolide Ratio |
| Wastewater Influent | 1,900 - 16,000 | Not Reported | Not Reported |
| Wastewater Effluent | 200 - 7,000 | Not Reported | Not Reported |
| Surface Water (Guangzhou) | 20 - 2,620 | 3 - 740 | 0.15 - 0.64[3][4] |
| Surface Water (General) | <100 | Not Reported | 0.01 - 10[3][4] |
Table 2: Concentrations of Galaxolide (HHCB) and Galaxolidone (HHCB-lac) in Sediment and Biota
| Matrix | Galaxolide (ng/g dw) | Galaxolidone (ng/g dw) | Galaxolidone/Galaxolide Ratio |
| Sediment | 0.38 (predicted worst-case) | Not Reported | Not Reported |
| Aquatic Organisms | Not Reported | Not Reported | Not Reported |
dw: dry weight
Signaling Pathways and Experimental Workflows
The biotransformation of Galaxolide to Galaxolidone is a key process in understanding its environmental fate. This conversion is an oxidation reaction, often facilitated by microbial activity in wastewater treatment plants and natural water bodies.[1] The ratio of the metabolite to the parent compound can indicate the degree of degradation that has occurred.
References
Application Notes and Protocols for the Analysis of Galaxolidone in Biological Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galaxolidone, also known as HHCB-lactone, is the primary and most stable metabolite of the synthetic musk Galaxolide (HHCB).[1] Galaxolide is a widely used fragrance ingredient in a variety of personal care products and detergents.[2][3] Due to its lipophilic nature, Galaxolide and its metabolite Galaxolidone can bioaccumulate in fatty tissues.[4] Concerns have been raised about the potential endocrine-disrupting effects of these compounds.[5][6][7][8] This document provides detailed protocols for the extraction and quantification of Galaxolidone and its parent compound, Galaxolide, in various biological tissues, including adipose tissue, blood (plasma/serum), and breast milk. The primary analytical techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: Quantitative Levels of Galaxolide and Galaxolidone in Human Tissues
The following tables summarize the reported concentrations of Galaxolide (HHCB) and its metabolite Galaxolidone (HHCB-lactone) in various human biological matrices. It is important to note that data for Galaxolidone are less abundant in the literature compared to its parent compound.
Table 1: Concentration of Galaxolide (HHCB) in Human Biological Tissues
| Biological Matrix | Concentration Range | Notes |
| Blood Plasma/Serum | 0.003 - 6900 ng/L (0.003 - 6.9 µg/L) | Levels can be higher in women and frequent users of personal care products.[4][6][9] |
| Geometric mean: 0.139 ng/g (wet weight) | Found in 26 of 42 people in one study group.[7] | |
| Breast Milk | <30 - 3600 ng/L | |
| <5 - 108,000 ng/g fat | Concentrations are often reported per gram of lipid content due to the lipophilic nature of the compound.[4] | |
| Adipose Tissue | 6.1 - 189,000 ng/kg fat (0.0061 - 189 µg/kg fat) | Reflects long-term exposure and accumulation.[4] |
Table 2: Concentration of Galaxolidone (HHCB-lactone) in Environmental and Biological Matrices
| Matrix | Concentration/Ratio | Notes |
| Environmental Waters | Ratios of HHCB-lactone to HHCB: 0.01–10 | Galaxolidone is a major transformation product found alongside Galaxolide in the environment.[10] |
| House Dust | Detected in 100% of samples in one study | Co-occurs with the parent compound, indicating its prevalence in indoor environments.[6] |
| Human Tissues | Limited quantitative data available | Quantification in human samples is less common than for the parent compound. |
Experimental Protocols
The following are generalized protocols for the analysis of Galaxolidone and Galaxolide in biological tissues. Method validation and optimization are crucial for each specific application and laboratory.
Protocol 1: Analysis of Galaxolidone and Galaxolide in Adipose Tissue by GC-MS
This protocol describes the extraction and analysis of Galaxolidone and Galaxolide from adipose tissue, a key matrix for assessing long-term exposure.
1. Sample Preparation and Extraction:
-
Homogenization: Weigh approximately 1 gram of frozen adipose tissue and homogenize it.
-
Lipid Extraction: Perform a liquid-liquid extraction (LLE) using a solvent mixture such as n-hexane and dichloromethane (1:1, v/v). The high lipid content of adipose tissue necessitates a robust extraction to isolate the lipophilic analytes.
-
Internal Standard: Spike the sample with an appropriate internal standard (e.g., isotopically labeled Galaxolide) prior to extraction to correct for matrix effects and variations in recovery.
-
Cleanup: Use solid-phase extraction (SPE) for cleanup. A Florisil or silica gel cartridge can be effective.
-
Condition the cartridge with n-hexane.
-
Load the extracted sample.
-
Wash with a non-polar solvent like n-hexane to remove interfering lipids.
-
Elute the analytes with a more polar solvent mixture, such as n-hexane:dichloromethane (e.g., 7:3 v/v).
-
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a known volume of a suitable solvent (e.g., isooctane) for GC-MS analysis.
2. GC-MS Instrumental Analysis:
-
Gas Chromatograph (GC):
-
Column: A non-polar or semi-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Splitless injection is recommended for trace analysis.
-
Oven Temperature Program:
-
Initial temperature: 60-80°C, hold for 1-2 minutes.
-
Ramp: 10-15°C/min to 280-300°C.
-
Final hold: 5-10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for Galaxolidone and Galaxolide.
-
Note: Specific ions should be determined from the mass spectrum of analytical standards.
-
-
Quantification: Use the internal standard method for quantification based on calibration curves prepared in a matrix-matched solvent.
-
Protocol 2: Analysis of Galaxolidone and Galaxolide in Blood (Plasma/Serum) and Breast Milk by LC-MS/MS
LC-MS/MS offers high sensitivity and specificity and is particularly suitable for complex biological fluids.
1. Sample Preparation and Extraction:
-
Internal Standard: Spike 1 mL of plasma, serum, or milk with the internal standard.
-
Protein Precipitation (for plasma/serum): Add 2-3 volumes of cold acetonitrile, vortex, and centrifuge to precipitate proteins. Collect the supernatant.
-
Liquid-Liquid Extraction (for milk): Use a solvent like methyl tert-butyl ether (MTBE) for extraction.
-
Solid-Phase Extraction (SPE):
-
Use a polymeric reversed-phase cartridge (e.g., Oasis HLB).
-
Condition the cartridge with methanol followed by water.
-
Load the sample extract.
-
Wash with a low percentage of organic solvent in water to remove polar interferences.
-
Elute the analytes with methanol or acetonitrile.
-
-
Concentration and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Instrumental Analysis:
-
Liquid Chromatograph (LC):
-
Column: A C18 reversed-phase column (e.g., 50-100 mm length, 2.1 mm i.d., <3 µm particle size).
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium formate to improve ionization.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Tandem Mass Spectrometer (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for Galaxolidone, Galaxolide, and the internal standard for high selectivity and sensitivity.
-
Note: MRM transitions must be optimized using analytical standards.
-
-
Quantification: Use the internal standard method with matrix-matched calibration curves.
-
Mandatory Visualizations
Experimental Workflow
Signaling Pathway
Galaxolide has been shown to act as an antagonist of the human estrogen receptor-alpha (ERα), thereby interfering with the normal estrogen signaling pathway.[5] It has also demonstrated anti-androgenic activity.[8] The following diagram illustrates the antagonistic effect of Galaxolidone's parent compound, Galaxolide, on the estrogen signaling pathway.
References
- 1. rosal.web.uah.es [rosal.web.uah.es]
- 2. Galaxolide - Wikipedia [en.wikipedia.org]
- 3. Laboratory assay of galaxolide: techniques and results [blog.yeswelab.fr]
- 4. recipp.ipp.pt [recipp.ipp.pt]
- 5. Interaction of Galaxolide® with the human and trout estrogen receptor-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biomonitoring.ca.gov [biomonitoring.ca.gov]
- 7. ewg.org [ewg.org]
- 8. Assessment of endocrine disruption and oxidative potential of bisphenol-A, triclosan, nonylphenol, diethylhexyl phthalate, galaxolide, and carbamazepine, common contaminants of municipal biosolids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Blood concentrations of polycyclic musks in healthy young adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ecological risk of galaxolide and its transformation product galaxolidone: evidence from the literature and a case study in Guangzhou waterways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of QuEChERS for Galaxolide Extraction in Personal Care Products: Application Notes and Protocols
Introduction
Galaxolide is a synthetic musk widely used as a fragrance ingredient in a variety of personal care products. Due to its potential for bioaccumulation and endocrine-disrupting effects, accurate and efficient methods for its quantification in complex matrices are essential for researchers, scientists, and drug development professionals. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, a dispersive solid-phase extraction (d-SPE) technique, offers a streamlined and effective approach for the extraction of Galaxolide from diverse personal care product formulations. This document provides detailed application notes and protocols for this purpose.
Data Presentation
The following tables summarize the quantitative data from various studies utilizing the QuEChERS method for Galaxolide extraction in personal care products.
Table 1: Method Validation Parameters for Galaxolide Quantification
| Parameter | Value | Personal Care Product Matrix | Analytical Method | Reference |
| Linearity Range | 0.005–1.002 mg/kg | Creams, Lotions, Soap, Shampoo, Toothpaste | HPLC-FL | [1][2][3][4] |
| Limit of Detection (LOD) | 0.001 mg/kg | Creams, Lotions, Soap, Shampoo, Toothpaste | HPLC-FL | [1][2][3][4] |
| Repeatability (RSD) | 0.7% - 11.3% | Creams, Lotions, Soap, Shampoo, Toothpaste | HPLC-FL | [1][3][4] |
| Intermediate Precision (RSD) | 2.5% | Creams, Lotions, Soap, Shampoo, Toothpaste | HPLC-FL | [1][2][3][4] |
| Mean Recovery | 65% - 95% | Body Cream, Soap Bar | HPLC-FL | [1][3][4] |
| Global Uncertainty | < 4% (for concentrations < 0.2 mg/kg) | Creams, Lotions, Soap, Shampoo, Toothpaste | HPLC-FL | [1][2] |
Table 2: Galaxolide Concentrations Detected in Various Personal Care Products
| Personal Care Product | Galaxolide Concentration Range (mg/kg) | Reference |
| Perfumed Body Cream | 280.78 ± 8.19 | [1][3][4] |
| Glycerin Soap | 300.480 ± 8.819 | [2][4][5] |
| Toothpaste | 0.04 ± 0.01 | [1][3][4] |
| Baby Wipe | 0.001 ± 0.001 | [2][4][5] |
Experimental Protocols
1. Optimized QuEChERS Protocol for Galaxolide Extraction from Creams and Lotions
This protocol is adapted from methodologies demonstrating high recovery rates for Galaxolide in complex personal care product matrices.[1][3][4]
Materials:
-
50 mL polypropylene centrifuge tubes
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Vortex mixer
-
Centrifuge capable of 3700 rpm
-
Ultrasonic bath
Procedure:
-
Sample Preparation: Accurately weigh 2 g of the homogenized personal care product sample into a 50 mL centrifuge tube.
-
Initial Extraction:
-
Salting-Out Step:
-
Add 6 g of anhydrous MgSO₄ and 1.5 g of NaCl to the tube.
-
Immediately cap the tube and shake vigorously for 1 minute to prevent the formation of salt agglomerates and to induce phase separation.
-
-
Centrifugation: Centrifuge the tube at 3700 rpm for 10 minutes to separate the acetonitrile layer from the aqueous and solid phases.[2]
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a new 15 mL centrifuge tube containing a mixture of d-SPE sorbents. For creams and lotions, a combination of 500 mg MgSO₄, 410 mg C18, and 315 mg PSA is recommended for effective removal of fatty and pigmented co-extractives.
-
Vortex the tube for 2 minutes to disperse the sorbent.
-
-
Final Centrifugation: Centrifuge the d-SPE tube at 3700 rpm for 10 minutes.
-
Sample Analysis: Collect the purified supernatant for analysis by HPLC-FL or GC-MS.
2. HPLC-FL Analytical Conditions
-
Instrumentation: High-Performance Liquid Chromatograph with Fluorescence Detector.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detection: Excitation wavelength of 275 nm and an emission wavelength of 295 nm.
Mandatory Visualization
Caption: QuEChERS workflow for Galaxolide extraction.
References
Technical Support Center: Overcoming Matrix Effects in Galaxolidone Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome matrix effects in the analysis of Galaxolidone.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantitative analysis of Galaxolidone, particularly when using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).
Question 1: I am observing low and inconsistent recovery of Galaxolidone from my samples. What are the likely causes and how can I fix this?
Answer:
Low and inconsistent recovery is a common problem often linked to sample preparation and matrix effects.
Potential Causes:
-
Inadequate Extraction Efficiency: The solvent system or extraction technique may not be optimal for extracting Galaxolidone from the sample matrix.
-
Analyte Loss During Sample Cleanup: Galaxolidone may be lost during evaporation or solid-phase extraction (SPE) steps.
-
Strong Matrix Effects (Ion Suppression): Components in the sample matrix can interfere with the ionization of Galaxolidone in the mass spectrometer source, leading to a suppressed signal.[1][2][3]
Solutions:
-
Optimize Sample Extraction:
-
For aqueous samples, consider liquid-liquid extraction (LLE) with a non-polar solvent like hexane or a mixture of hexane and dichloromethane.[4]
-
For solid or semi-solid samples, explore techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) which is effective for a wide range of analytes in complex matrices.[5]
-
-
Refine the Cleanup Step:
-
If using SPE, ensure the sorbent is appropriate for a non-polar compound like Galaxolidone (e.g., C18 or a polymeric sorbent). Optimize the wash and elution steps to maximize recovery.
-
Minimize evaporation steps and use a gentle stream of nitrogen to prevent analyte loss.
-
-
Assess and Mitigate Matrix Effects:
Question 2: My calibration curve for Galaxolidone prepared in solvent is linear, but when I quantify my samples, the results are not reproducible. Why is this happening?
Answer:
This is a classic sign of matrix effects. A solvent-based calibration curve does not account for how the sample matrix affects the analyte's signal.[2][8]
Potential Cause:
-
Matrix-Induced Signal Enhancement or Suppression: The sample matrix contains compounds that co-elute with Galaxolidone, either enhancing or suppressing its signal in the MS source. This leads to inaccurate and irreproducible quantification when using a solvent-based calibration.[2][9]
Solutions:
-
Implement Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has been processed in the same way as your samples.[2][5][10] This helps to compensate for systematic matrix effects. The caveat is the need for a true blank matrix, which can be difficult to obtain.[2][9]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust method for correcting matrix effects.[11] A SIL-IS, such as ¹³C₆-Galaxolidone, behaves almost identically to the unlabeled analyte during extraction, chromatography, and ionization.[12] Any signal suppression or enhancement will affect both the analyte and the internal standard equally, allowing for accurate correction.
-
Method of Standard Additions: This involves adding known amounts of Galaxolidone standard to aliquots of the sample.[9] This method can be effective but is more labor-intensive as each sample requires its own calibration.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of Galaxolidone analysis?
A1: Matrix effects are the alteration of the ionization efficiency of Galaxolidone by co-eluting compounds from the sample matrix.[1][3] This can lead to either signal suppression (a decrease in signal) or signal enhancement (an increase in signal), both of which compromise the accuracy and precision of quantitative analysis.[2][7]
Q2: How can I determine if my Galaxolidone analysis is affected by matrix effects?
A2: Two common methods to assess matrix effects are:
-
Post-Column Infusion: A constant flow of Galaxolidone standard is infused into the mass spectrometer while a blank, extracted sample matrix is injected into the LC system. Any dip or rise in the baseline at the retention time of Galaxolidone indicates ion suppression or enhancement, respectively.[6]
-
Post-Extraction Spike: The response of Galaxolidone in a post-extraction spiked blank matrix is compared to the response of a pure standard in solvent at the same concentration. The ratio of these responses gives a quantitative measure of the matrix effect.[6][7]
Q3: What are the best sample preparation techniques to minimize matrix effects for Galaxolidone?
A3: The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently extracting Galaxolidone.[4][13]
-
Liquid-Liquid Extraction (LLE): Effective for cleaning up aqueous samples. Using a non-polar solvent like n-hexane can selectively extract Galaxolidone while leaving polar interferences behind.[4]
-
Solid-Phase Extraction (SPE): Provides a more thorough cleanup than LLE. For Galaxolidone, a reverse-phase sorbent like C18 is a good starting point.
-
QuEChERS: This method is particularly useful for complex solid and semi-solid matrices and has been shown to be effective for multi-residue analysis.[5]
Q4: Is a stable isotope-labeled internal standard for Galaxolidone commercially available?
A4: Yes, ¹³C₆-Galaxolidone is commercially available and is the ideal internal standard for correcting matrix effects in quantitative mass spectrometry-based methods.[12]
Experimental Protocols
Protocol 1: Quantification of Matrix Effect using Post-Extraction Spike
Objective: To quantitatively determine the extent of signal suppression or enhancement for Galaxolidone in a given sample matrix.
Methodology:
-
Prepare a Blank Matrix Extract: Extract a sample that is known to not contain Galaxolidone using your established sample preparation protocol.
-
Prepare a Pure Standard Solution (A): Prepare a solution of Galaxolidone in a solvent compatible with your mobile phase (e.g., acetonitrile) at a known concentration (e.g., 50 ng/mL).
-
Prepare a Post-Spiked Matrix Sample (B): Take an aliquot of the blank matrix extract and spike it with the Galaxolidone standard to achieve the same final concentration as solution A.
-
Analysis: Analyze both solutions (A and B) using your LC-MS/MS or GC-MS method.
-
Calculation: Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in B / Peak Area in A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
| Result | Interpretation |
| 80-120% | Generally considered acceptable, low matrix effect. |
| < 80% | Significant ion suppression. |
| > 120% | Significant ion enhancement. |
Protocol 2: Galaxolidone Analysis using Stable Isotope Dilution
Objective: To accurately quantify Galaxolidone in a complex matrix by correcting for matrix effects using a stable isotope-labeled internal standard.
Methodology:
-
Sample Preparation:
-
To a known volume or weight of your sample, add a known amount of ¹³C₆-Galaxolidone internal standard solution.
-
Equilibrate the sample with the internal standard.
-
-
Extraction and Cleanup:
-
Perform your optimized extraction (e.g., LLE or SPE) and cleanup procedure on the spiked sample.
-
-
Instrumental Analysis:
-
Analyze the final extract using LC-MS/MS or GC-MS.
-
Set up two multiple reaction monitoring (MRM) transitions: one for native Galaxolidone and one for ¹³C₆-Galaxolidone.
-
-
Quantification:
-
Prepare a calibration curve using standards containing a fixed concentration of the ¹³C₆-Galaxolidone internal standard and varying concentrations of the native Galaxolidone standard.
-
Plot the ratio of the peak area of the native Galaxolidone to the peak area of the ¹³C₆-Galaxolidone against the concentration of the native Galaxolidone.
-
Calculate the concentration of Galaxolidone in the unknown sample by determining its peak area ratio and interpolating from the calibration curve.
-
| Parameter | Description |
| Analyte | Galaxolidone |
| Internal Standard | ¹³C₆-Galaxolidone |
| Calibration | Ratio of Analyte Peak Area / IS Peak Area |
| Advantage | Corrects for analyte loss during sample prep and matrix-induced ionization effects.[11] |
Visualizations
Caption: Troubleshooting workflow for low Galaxolidone recovery.
Caption: Key strategies for addressing matrix effects.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. mdpi.com [mdpi.com]
- 11. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ââGalaxolidone (4a,5,5a,8a,9,9a-¹³Câ, 99%) (mix of diastereomers) 100 µg/mL in acetonitrileâ | Cambridge Isotope Laboratories [isotope.com]
- 13. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS - Analyst (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Solid-Phase Extraction (SPE) for Galaxolidone
Welcome to the technical support center for optimizing Solid-Phase Extraction (SPE) methods for Galaxolidone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the recovery of Galaxolidone from various sample matrices.
Frequently Asked Questions (FAQs)
Q1: What is Galaxolidone and why is its recovery in SPE challenging?
Galaxolidone (also known as HHCB) is a synthetic polycyclic musk widely used as a fragrance ingredient in personal care products and detergents. Due to its extensive use, it is frequently detected in environmental water samples.[1] Accurate quantification is crucial for environmental monitoring and toxicological studies. Galaxolidone is highly hydrophobic (Log P > 5.0), which means it strongly binds to non-polar sorbents.[2] While this property is excellent for retention on the SPE cartridge, it can sometimes make complete elution challenging, potentially leading to lower recovery if the elution solvent is not strong enough.[3][4]
Q2: What are the most common causes of low Galaxolidone recovery in SPE?
Low recovery is the most frequent issue encountered in SPE.[3] For Galaxolidone, the primary causes include:
-
Inappropriate Sorbent Choice: Using a sorbent with the wrong retention mechanism (e.g., normal phase for an aqueous sample) will result in poor retention.[1][5]
-
Insufficient Elution Solvent Strength: The elution solvent may not be strong enough to disrupt the hydrophobic interactions between Galaxolidone and the sorbent.[3][6]
-
Analyte Breakthrough: This occurs during sample loading if the flow rate is too high, the sorbent mass is insufficient for the sample volume, or the sample solvent is too strong.[6][7]
-
Premature Elution: The wash solvent may be too strong, causing the Galaxolidone to be washed off the cartridge before the elution step.[6][7]
-
Incomplete Sample Pretreatment: Galaxolidone might be bound to particulates in the sample. Filtering the sample can sometimes reduce recovery if the analyte is adsorbed to these particles.[8]
Q3: How do I select the appropriate SPE sorbent for Galaxolidone?
Given that Galaxolidone is a non-polar, hydrophobic compound and is typically extracted from aqueous matrices like wastewater or river water, a reversed-phase retention mechanism is ideal.[1][9] The sorbent should be non-polar to effectively retain the analyte.
| Sorbent Type | Retention Mechanism | Recommended For Galaxolidone? | Rationale |
| Polymer-Based (e.g., Oasis HLB, Strata-X) | Reversed-Phase | Highly Recommended | These offer high capacity, stability across a wide pH range, and are less prone to drying out. Oasis HLB (a divinylbenzene/N-vinylpyrrolidone copolymer) has been successfully used for Galaxolidone extraction. |
| Silica-Based C18 (Octadecyl) | Reversed-Phase | Recommended | C18 is a standard non-polar sorbent that effectively retains hydrophobic compounds like Galaxolidone from polar matrices.[10] It is a cost-effective and widely available option. |
| Normal Phase (e.g., Silica, Florisil, Alumina) | Polar Interactions | Not Recommended | These are used for polar analytes in non-polar organic solvents. Using them for aqueous samples of Galaxolidone would result in very poor retention.[1] |
| Ion Exchange (e.g., SAX, SCX) | Electrostatic Interactions | Not Recommended | These sorbents are for charged (ionic) analytes. Galaxolidone is a neutral molecule and will not be retained by an ion-exchange mechanism.[5] |
Q4: Which elution solvents are most effective for recovering Galaxolidone?
To elute Galaxolidone from a reversed-phase sorbent, you need a non-polar organic solvent that can disrupt the hydrophobic interactions. The principle is to use the "weakest" solvent that still provides complete elution to minimize the co-elution of interferences.[11]
| Elution Solvent | Polarity | Recommended For Galaxolidone? | Comments |
| Hexane | Non-Polar | Highly Recommended | Excellent for eluting highly non-polar compounds from reversed-phase sorbents. |
| Ethyl Acetate | Moderately Polar | Recommended | A good choice that provides strong elution for Galaxolidone. Can be used alone or in mixtures. |
| Dichloromethane (DCM) | Moderately Polar | Recommended | Another effective solvent for eluting hydrophobic compounds. |
| Methanol (MeOH) / Acetonitrile (ACN) | Polar | Use with caution | While often used in reversed-phase SPE, they might not be strong enough alone for complete elution of the highly hydrophobic Galaxolidone. They are more commonly used as conditioning solvents or in wash steps (mixed with water).[12][11] |
Troubleshooting Guide
Problem: My Galaxolidone recovery is critically low (e.g., <75%). How do I identify the cause?
The most effective troubleshooting technique is to perform a mass balance study.[13] Process a standard solution of Galaxolidone (without the sample matrix) through your SPE method. Collect and analyze each fraction: the flow-through from sample loading, each wash fraction, and the final eluate.[7] This will pinpoint where the analyte is being lost.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. Galaxolide | C18H26O | CID 91497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rosal.web.uah.es [rosal.web.uah.es]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. musk gx 100%, 1222-05-5 [thegoodscentscompany.com]
- 8. Optimization of solid-phase microextraction for the gas chromatographic-mass spectrometric determination of synthetic musk fragrances in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Comparison of Solid-Phase Extraction Sorbents for Monitoring the In Vivo Intestinal Survival and Digestion of Kappa-Casein-Derived Caseinomacropeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
addressing Galaxolidone instability during sample storage
Welcome to the Technical Support Center for Galaxolide and its degradation products. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the stability of Galaxolide during sample storage and analysis.
A critical point of clarification is the terminology used. The parent compound, a widely used synthetic musk, is Galaxolide (CAS No. 1222-05-5), often abbreviated as HHCB. Galaxolidone is the primary and most stable degradation product of Galaxolide, also referred to as HHCB-lactone.[1][2][3] Understanding this relationship is fundamental to troubleshooting stability issues. This guide will focus on the instability of the parent compound, Galaxolide, which leads to the formation of Galaxolidone and other transformation products.
Frequently Asked Questions (FAQs)
Q1: What is Galaxolide and why is its stability a concern?
A1: Galaxolide, chemically known as 1,3,4,6,7,8-Hexahydro-4,6,6,7,8,8-hexamethylcyclopenta[g]-2-benzopyran (HHCB), is a synthetic polycyclic musk used as a fragrance ingredient in many consumer products.[4][5] For researchers, maintaining the integrity of Galaxolide in experimental samples is crucial for accurate quantification and toxicological assessments. Its degradation can lead to a loss of the parent compound and the appearance of transformation products, confounding experimental results.[2][3]
Q2: What are the primary factors that cause Galaxolide to degrade?
A2: Galaxolide is known to be a photolabile compound, meaning it is susceptible to degradation upon exposure to light (both UV and visible).[3][6] The degradation process is also favored by a basic pH environment.[3][6] Oxidation, particularly through the action of hydroxyl radicals, is a key mechanism of its breakdown.[1][3] While it is persistent in the environment, it undergoes primary degradation in water, sediment, and soil.[2] It is not expected to degrade via hydrolysis.[2]
Q3: What is the main degradation product I should be aware of?
A3: The primary and most stable degradation product of Galaxolide is 1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexamethylcyclopenta[γ]-2-benzopyran-1-one, commonly known as HHCB-lactone or Galaxolidone .[1][3] This transformation product is frequently detected in environmental samples and serves as an indicator of Galaxolide degradation.[1]
Q4: What are the recommended storage conditions for Galaxolide standards and samples?
A4: To ensure stability, long-term storage at -20°C is recommended.[4] For short-term needs, storage at room temperature is permissible.[4] Samples should be stored in tightly sealed containers in a cool, dry, and ventilated area, protected from light.[7][8][9] Given that the compound can be hygroscopic, storing it under an inert atmosphere is also advisable.[4]
Troubleshooting Guide for Galaxolide Instability
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Decreasing concentrations of Galaxolide in stored samples over time.
Possible Cause 1: Photodegradation Your samples may have been exposed to light during storage or handling. Galaxolide is known to be photolabile.[3]
-
Solution: Store all samples, standards, and stock solutions in amber vials or wrap containers in aluminum foil to protect them from light. Minimize exposure to ambient light during sample preparation and analysis.
Possible Cause 2: Improper Storage Temperature While short-term storage at room temperature is possible, long-term storage requires colder temperatures to minimize degradation.[4]
-
Solution: For any storage period longer than a few days, store all samples and stock solutions at -20°C.[4] Ensure the freezer maintains a consistent temperature.
Possible Cause 3: Oxidative Degradation The sample matrix may contain oxidizing agents, or the sample may have been exposed to air for extended periods, leading to oxidation.[1][3]
-
Solution: If the sample matrix is complex, consider overlaying the sample with an inert gas like nitrogen or argon before sealing the container. Avoid excessive headspace in the storage vial.
Issue 2: Appearance of unknown peaks in chromatograms, particularly a peak identified as Galaxolidone.
Possible Cause: Chemical Transformation The presence of Galaxolidone (HHCB-lactone) is a clear indicator that your Galaxolide has degraded.[1] This can be triggered by light, oxidative conditions, or high pH.[3]
-
Solution 1: Confirm the Identity of the Degradant: Use a certified standard of Galaxolidone to confirm the identity of the new peak by comparing retention times and mass spectra.
-
Solution 2: Review Sample Handling and Storage: Implement the solutions from Issue 1 (protection from light, proper temperature, and minimizing oxidation) to prevent further degradation in future samples.
-
Solution 3: Adjust Sample pH: If your experimental protocol allows, ensure the pH of your sample is neutral or slightly acidic, as basic conditions can accelerate degradation.[3]
Data on Galaxolide Degradation
The following table summarizes the degradation half-life of Galaxolide under various conditions, illustrating its persistence and susceptibility to degradation in different environments.
| Condition / Matrix | Half-Life | Reference(s) |
| River Water (with activated sludge) | 33–100 hours | [2] |
| River Samples (in situ) | ~100 days | [1] |
| Laboratory-Based Experiments | 150–200 days | [1] |
| Sediment | 79 days | [2] |
| Oak Forest Soil | 95 days | [2] |
| Agricultural Soil | 239 days | [2] |
| Sludge-Amended Soil | 105 days | [2] |
| Air (reaction with hydroxyl radicals) | 3.33 hours | [2] |
Visualizing Degradation and Troubleshooting Workflows
Caption: Degradation pathway of Galaxolide to its primary product.
Caption: Troubleshooting workflow for Galaxolide sample instability.
Experimental Protocols
Protocol 1: Stability Assessment of Galaxolide in a Specific Matrix
This protocol helps determine the stability of Galaxolide in your specific experimental matrix under your storage conditions.
-
Preparation:
-
Prepare a stock solution of Galaxolide in a suitable solvent (e.g., methanol or ethyl acetate).[1]
-
Spike a pooled batch of your blank experimental matrix with a known concentration of Galaxolide.
-
Aliquot the spiked matrix into multiple amber vials appropriate for your analytical method.
-
-
Storage and Time Points:
-
Designate a "Time 0" set of aliquots. Analyze these immediately to establish the baseline concentration.
-
Store the remaining aliquots under your intended storage conditions (e.g., -20°C, protected from light).
-
Establish a series of time points for analysis (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month).
-
-
Analysis:
-
At each time point, retrieve a set number of aliquots (e.g., n=3).
-
Process and analyze the samples using a validated analytical method (see Protocol 2).
-
Quantify the concentration of Galaxolide at each time point.
-
-
Data Evaluation:
-
Compare the mean concentration at each time point to the Time 0 concentration.
-
A significant decrease in concentration indicates instability under the tested conditions. Also, monitor chromatograms for the appearance and increase of the Galaxolidone peak.
-
Protocol 2: Quantification of Galaxolide and Galaxolidone using SPE and GC-MS
This is a generalized protocol based on common methods for analyzing Galaxolide in aqueous samples.[1][10][11]
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Cartridge Selection: Use a suitable SPE cartridge, such as a divinylbenzene/N-vinylpyrrolidone copolymer (e.g., Oasis HLB).[1]
-
Conditioning: Condition the cartridge with a solvent like methanol.[11]
-
Equilibration: Equilibrate the cartridge with purified water.[11]
-
Loading: Load a defined volume of your aqueous sample onto the cartridge.[11]
-
Washing: Wash the cartridge to remove interferences, typically with a water/methanol mixture.
-
Elution: Elute the analytes (Galaxolide and its degradants) with an appropriate organic solvent, such as ethyl acetate or methanol.
-
Concentration: Evaporate the eluate to a small volume under a gentle stream of nitrogen and reconstitute in a solvent suitable for GC injection.
-
-
GC-MS Analysis:
-
Instrumentation: Use a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).[10]
-
Column: A standard non-polar or semi-polar capillary column (e.g., DB-5ms) is typically used.
-
Injection: Inject a small volume (e.g., 1-2 µL) of the prepared sample extract.
-
Temperature Program: Develop a temperature gradient to separate Galaxolide from matrix components and its degradation products. A typical program might start at a low temperature (~70°C), ramp up to ~180-200°C, and then ramp up again to a final temperature of ~280-300°C.
-
MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity. Monitor characteristic ions for Galaxolide and Galaxolidone.
-
-
Quantification:
-
Create a calibration curve using certified standards for both Galaxolide and Galaxolidone.
-
Use an internal standard to correct for variations in extraction efficiency and instrument response.
-
Calculate the concentration of each analyte in the original sample based on the calibration curve.
-
Caption: General workflow for sample analysis using SPE and GC-MS.
References
- 1. rosal.web.uah.es [rosal.web.uah.es]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. Kinetics and Mechanistic Studies of Photochemical and Oxidative Stability of Galaxolide [mdpi.com]
- 4. usbio.net [usbio.net]
- 5. Galaxolide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. finefrag.com [finefrag.com]
- 8. finefrag.com [finefrag.com]
- 9. ventos.com [ventos.com]
- 10. Laboratory assay of galaxolide: techniques and results [blog.yeswelab.fr]
- 11. nanobioletters.com [nanobioletters.com]
Technical Support Center: Troubleshooting Peak Tailing in Galaxolidone Gas Chromatography
Welcome to the technical support center for troubleshooting issues related to the gas chromatography (GC) analysis of Galaxolidone. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems, with a specific focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in gas chromatography?
A1: Peak tailing is a phenomenon observed in chromatography where the peak asymmetry is such that the latter half of the peak is broader than the front half.[1][2] In an ideal chromatogram, peaks should be symmetrical or Gaussian in shape.[1] Peak tailing can lead to inaccurate quantification and reduced resolution between adjacent peaks.[1][2] The degree of tailing is often measured by a tailing factor or asymmetry factor.[2]
Q2: Why is my Galaxolidone peak tailing?
A2: Peak tailing for Galaxolidone, a polycyclic musk, can be caused by several factors, often related to its chemical properties and the GC system conditions. Common causes include:
-
Active Sites: Interactions between Galaxolidone and active sites within the GC system, such as silanol groups in the liner or on the column, are a primary cause.[1][3]
-
Column Contamination: Buildup of non-volatile residues from previous injections on the column or liner can create active sites and obstruct the sample path.[3][4]
-
Improper Column Installation: A poorly cut or installed column can create dead volumes or turbulence in the carrier gas flow path, leading to tailing.[2][5]
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in broadened and tailing peaks.[1]
-
Inlet Issues: A contaminated or active inlet liner can contribute significantly to peak tailing.[6][7]
Q3: How does peak tailing affect my results for Galaxolidone analysis?
A3: Peak tailing can have several detrimental effects on your analytical results:
-
Reduced Resolution: Tailing peaks are wider and can overlap with neighboring peaks, making accurate integration and quantification difficult.[1]
-
Inaccurate Quantification: The distorted peak shape can lead to errors in peak area calculation, affecting the accuracy of your quantitative results.[2]
-
Lower Sensitivity: As the peak broadens, the peak height decreases, which can negatively impact the signal-to-noise ratio and the limit of detection.
Troubleshooting Guide: A Step-by-Step Approach
If you are experiencing peak tailing with Galaxolidone, follow this systematic troubleshooting guide.
Step 1: Initial Checks & "Easy" Fixes
Before making significant changes to your system, start with these simple checks:
-
Review Method Parameters: Ensure that the injection volume and concentration are appropriate to avoid column overload.[1]
-
Check the Syringe: A dirty or damaged syringe can lead to poor injection and peak shape.
-
Examine the Solvent Peak: If the solvent peak is also tailing, it could indicate a problem with the injection technique or a mismatch between the solvent and the stationary phase polarity.[6][8]
Step 2: Inlet Maintenance
The inlet is a common source of problems in GC.
-
Replace the Septum: A worn or cored septum can introduce contaminants into the system.
-
Replace the Inlet Liner: The liner is a primary site for sample vaporization and can accumulate non-volatile residues. Regularly replacing it with a fresh, deactivated liner is crucial.[2][6]
-
Clean the Inlet: If replacing the liner and septum doesn't resolve the issue, the inlet itself may need to be cleaned.
Step 3: Column Care
The column is the heart of the separation, and its condition is critical for good peak shape.
-
Column Trimming: If the front end of the column is contaminated, trimming 10-20 cm from the inlet side can often restore peak shape.[2][4] This removes the section where most of the non-volatile contaminants accumulate.
-
Proper Column Installation: Ensure the column is cut cleanly and squarely.[2][5] A poor cut can cause turbulence. Also, verify that the column is installed at the correct height in the inlet, as per the manufacturer's instructions, to avoid dead volumes.[2][5]
-
Column Conditioning: If the column has been sitting unused or has been exposed to oxygen, reconditioning it according to the manufacturer's recommendations can help.
Step 4: Advanced Troubleshooting
If the problem persists, consider these more advanced steps:
-
Check for Leaks: Leaks in the system can affect carrier gas flow and lead to various chromatographic problems, including peak tailing.
-
Evaluate the Stationary Phase: If the column is old or has been subjected to harsh conditions, the stationary phase may be degraded. In this case, replacing the column is the best solution.
-
Method Optimization: For a compound like Galaxolidone, which has a higher boiling point, optimizing the temperature program and carrier gas flow rate can sometimes improve peak shape.
Data Presentation
Table 1: Common Causes of Peak Tailing and Their Solutions
| Potential Cause | Symptoms | Recommended Solution(s) |
| Active Sites in Liner/Column | Tailing of polar or active compounds like Galaxolidone. | Replace with a new, deactivated liner. Trim the front of the column. Use a highly deactivated column. |
| Column Contamination | Worsening peak tailing over time, loss of resolution. | Trim 10-20 cm from the column inlet.[2][4] Replace the column if severely contaminated. |
| Improper Column Installation | All peaks, including the solvent peak, may tail. "Chair-shaped" peaks.[5] | Re-cut the column ensuring a square, clean cut. Re-install the column at the correct height in the inlet. |
| Column Overload | Peaks are broad and asymmetrical, with the tailing increasing with concentration. | Reduce the injection volume or dilute the sample.[1] |
| Inlet Contamination | Gradual degradation of peak shape for all analytes. | Perform routine inlet maintenance: replace the liner, septum, and O-ring.[7][9] |
Experimental Protocols
Protocol 1: Column Trimming
-
Cool Down: Ensure the GC oven, inlet, and detector are at a safe temperature.
-
Remove Column: Carefully disconnect the column from the inlet and detector.
-
Inspect: Examine the inlet end of the column for any discoloration, which can indicate contamination.
-
Cut: Using a ceramic scoring wafer or a diamond-tipped scribe, make a clean, square cut to remove 10-20 cm from the inlet end of the column.[2][4]
-
Inspect the Cut: Use a magnifier to ensure the cut is clean and free of burrs or jagged edges.[2]
-
Re-install: Re-install the column in the inlet and detector according to the manufacturer's specifications for insertion depth.
-
Condition: Briefly condition the column to remove any oxygen that may have entered.
-
Test: Inject a standard to evaluate the peak shape.
Mandatory Visualization
Below is a troubleshooting workflow to diagnose the cause of peak tailing for Galaxolidone.
Caption: A logical workflow for troubleshooting peak tailing in Galaxolidone GC analysis.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. google.com [google.com]
- 4. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. gcms.labrulez.com [gcms.labrulez.com]
- 7. agilent.com [agilent.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Ionization for Galaxolidone in Mass Spectrometry
Welcome to the technical support center for the mass spectrometric analysis of Galaxolidone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: Which ionization technique is most suitable for Galaxolidone analysis?
Given that Galaxolidone is a relatively nonpolar and thermally stable compound, Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI) are generally recommended over Electrospray Ionization (ESI).[1][2][3] ESI is more effective for polar to moderately nonpolar compounds, and while it can be used for Galaxolidone, it may result in lower ionization efficiency.[1] APCI is well-suited for less polar compounds and is often the preferred method for the analysis of synthetic musks. APPI serves as an excellent complementary technique, particularly for nonpolar analytes that are challenging to ionize by ESI.
Q2: What is the expected precursor ion for Galaxolidone in positive ion mode?
In positive ion mode, the expected precursor ion for Galaxolidone (molecular weight: 258.4 g/mol ) is the protonated molecule, [M+H]⁺, at m/z 259.2.[4]
Q3: What are common adducts observed during the analysis of Galaxolidone?
In ESI, it is common to observe adducts, which are ions formed by the association of the analyte molecule with other ions present in the mobile phase or from the sample matrix. For Galaxolidone, sodium [M+Na]⁺ and potassium [M+K]⁺ adducts are potential species that may be observed, especially if there is contamination from glassware or solvents. The use of mobile phase additives like ammonium formate or acetate can promote the formation of the ammonium adduct [M+NH₄]⁺.
Q4: Can in-source fragmentation occur during Galaxolidone analysis?
Yes, in-source fragmentation, also known as in-source collision-induced dissociation (CID), can occur.[5][6][7] This phenomenon happens in the ion source of the mass spectrometer and can be influenced by parameters such as the cone voltage (or fragmentor voltage).[5][7][8] For some molecules, increasing the cone voltage can be used to induce fragmentation for structural elucidation, but for quantitative analysis, it is often desirable to minimize in-source fragmentation to maximize the signal of the precursor ion.[9][10][11]
Troubleshooting Guides
This section provides solutions to common problems encountered during the mass spectrometric analysis of Galaxolidone.
Issue 1: Poor or No Signal Intensity for Galaxolidone
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Ionization Technique | As a nonpolar compound, Galaxolidone may not ionize efficiently with ESI. Consider switching to APCI or APPI for better sensitivity.[1][2][3] |
| Suboptimal Source Parameters | Optimize source parameters such as nebulizer gas flow, drying gas temperature and flow rate, and capillary voltage. For ESI, a high ion spray voltage (e.g., 5500 V) and a high source temperature (e.g., 550°C) have been used.[4] For APCI, optimization of the corona discharge current and vaporizer temperature is crucial. |
| Incorrect Mobile Phase Composition | Ensure the mobile phase is compatible with the chosen ionization technique. For ESI and APCI, volatile buffers like ammonium formate or acetate are recommended. The presence of non-volatile salts can suppress the signal.[12] The organic content of the mobile phase can also influence ionization efficiency.[9] |
| Sample Preparation Issues | Ensure the sample is fully dissolved in a suitable solvent. High concentrations of non-volatile buffers or salts in the sample can lead to ion suppression.[12][13] |
| Instrument Contamination | A contaminated ion source or transfer optics can significantly reduce signal intensity. Regular cleaning and maintenance of the mass spectrometer are essential. |
Issue 2: Inconsistent or Unstable Signal
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Unstable Spray (ESI/APCI) | Check for blockages in the sample capillary or nebulizer. Ensure a consistent flow of the mobile phase. Air bubbles in the system can also cause signal instability. |
| Fluctuations in Source Temperature | Verify that the source and vaporizer temperatures are stable and have reached their setpoints. |
| Matrix Effects | Co-eluting compounds from the sample matrix can suppress or enhance the ionization of Galaxolidone, leading to signal instability. Improve chromatographic separation to isolate Galaxolidone from interfering matrix components. A post-column infusion experiment can help diagnose ion suppression zones.[14] |
Issue 3: Presence of Multiple Adducts and In-Source Fragments
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Salt Concentration | The presence of sodium and potassium salts can lead to the formation of [M+Na]⁺ and [M+K]⁺ adducts. Use high-purity solvents and plastic vials to minimize salt contamination. Adding a small amount of ammonium formate or acetate to the mobile phase can promote the formation of the [M+NH₄]⁺ adduct and potentially suppress sodium/potassium adducts. |
| High Cone/Fragmentor Voltage | A high cone voltage can induce in-source fragmentation.[5][7][8] To minimize this, gradually reduce the cone voltage while monitoring the signal intensity of the precursor ion ([M+H]⁺).[8][10] |
| Complex Sample Matrix | The sample matrix itself can be a source of adduct-forming ions. Employing a more effective sample clean-up procedure, such as solid-phase extraction (SPE), can help remove these interferences. |
Experimental Protocols
LC-ESI-QTOF-MS Method for Galaxolidone
This protocol is based on a published method for the analysis of Galaxolidone and its degradation products.[4][15]
Liquid Chromatography:
-
HPLC System: Agilent 1200 Series or equivalent.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient can be optimized based on the specific column and system, for example, starting with a low percentage of B and increasing to a high percentage over the run.
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: 20 µL.
Mass Spectrometry (ESI):
-
Mass Spectrometer: AB SCIEX TripleTOF 5600 or equivalent.
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Ion Spray Voltage: 5500 V.[4]
-
Source Temperature: 550 °C.[4]
-
Curtain Gas (CUR): 25 L/min.[4]
-
Ion Source Gas 1 (GS1): 35 psi.[4]
-
Ion Source Gas 2 (GS2): 40 psi.[4]
-
Nebulizer and Collision Gas: Nitrogen.[4]
Note on APCI and APPI: While specific, optimized protocols for Galaxolidone using APCI and APPI are not detailed in the searched literature, the general principles suggest they are highly suitable. For method development with APCI, key parameters to optimize would include the corona discharge current (typically a few microamperes) and the vaporizer temperature. For APPI, the choice of dopant and lamp energy are critical parameters to optimize.
Visualizations
Logical Workflow for Troubleshooting Poor Signal Intensity
Caption: Troubleshooting workflow for low signal intensity.
Decision Tree for Ionization Technique Selection
References
- 1. microsaic.com [microsaic.com]
- 2. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 3. Expert insights from Professor John Langley on how ESI, MALDI, and APCI impact data quality, reproducibility, and experimental success. | Separation Science [sepscience.com]
- 4. rosal.web.uah.es [rosal.web.uah.es]
- 5. In-source fragmentation [jeolusa.com]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. Letter: Collision energy and cone voltage optimisation for glycopeptide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Post-interface signal suppression, a phenomenon observed in a single-stage Orbitrap mass spectrometer coupled to an electrospray interfaced liquid chromatograph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lib3.dss.go.th [lib3.dss.go.th]
- 15. researchgate.net [researchgate.net]
minimizing contamination in trace Galaxolidone analysis
Technical Support Center: Trace Galaxolide Analysis
A Note on Terminology: The term "Galaxolidone" is recognized as a common degradation product of Galaxolide. However, in the context of trace analysis issues, the parent compound, Galaxolide (also known as HHCB), is the primary target and source of contamination. This guide will focus on minimizing contamination during the analysis of Galaxolide.
Frequently Asked Questions (FAQs)
Q1: What is Galaxolide, and why is it a contamination concern in trace analysis?
Galaxolide (HHCB) is a synthetic polycyclic musk widely used as a fragrance ingredient in cosmetics, perfumes, detergents, cleaning agents, and air fresheners.[1][2][3] Its extensive use leads to its ubiquitous presence in the environment, including wastewater, indoor dust, and even human tissues.[1][4] For laboratories conducting trace analysis (ng/L or pg/L levels), this prevalence creates a high risk of background contamination, where the analyte is unintentionally introduced into samples from the surrounding environment or lab materials.
Q2: What are the most common sources of Galaxolide contamination in a laboratory setting?
The primary sources of Galaxolide contamination in a lab are directly linked to its use in consumer products. Key sources include:
-
Laboratory Personnel: Residues from soaps, detergents, lotions, deodorants, and other personal care products used by analysts can be easily transferred to samples, glassware, and equipment.
-
Laboratory Environment: Galaxolide can be present in indoor air and dust, originating from cleaning products or ventilation systems.[5]
-
Materials and Reagents: Contaminated solvents, reagents, and even purified water systems can introduce Galaxolide. Plasticware (e.g., pipette tips, vials, tubing) is a known source of leachable organic compounds that can interfere with analysis.[6][7][8]
-
Cross-Contamination: Preparing high-concentration standards or samples in the same area as trace-level samples can lead to significant cross-contamination.[9]
Q3: Which analytical techniques are most suitable for trace Galaxolide analysis?
Gas chromatography-mass spectrometry (GC-MS) is the most common and effective method for analyzing volatile compounds like Galaxolide.[1][10] To achieve the low detection limits required for trace analysis, GC-MS is often coupled with an extraction and pre-concentration technique, such as:
-
Solid-Phase Extraction (SPE): Ideal for concentrating analytes from water samples.[11]
-
Solid-Phase Microextraction (SPME): A simple and sensitive technique for extracting analytes from liquid samples or the headspace above them.[10]
Liquid chromatography-mass spectrometry (LC-MS) can also be used, particularly for identifying Galaxolide's more polar degradation products.[12]
Q4: What is a "procedural blank," and why is it critical for this analysis?
A procedural blank (or method blank) is a sample composed of analyte-free matrices (e.g., ultrapure water) that is treated exactly like a real sample. It undergoes every step of the analytical process, including extraction, concentration, and analysis.[9] Its purpose is to identify and quantify any contamination introduced during the entire workflow. For Galaxolide analysis, a clean procedural blank is essential to ensure that any detected analyte originates from the sample itself and not from the laboratory environment or procedures.
Troubleshooting Guide
This guide addresses specific issues encountered during trace Galaxolide analysis.
Problem: High levels of Galaxolide detected in procedural blanks.
This is the most common issue in trace Galaxolide analysis and indicates a contamination problem. The following logical diagram and steps will help you isolate the source.
Caption: Troubleshooting logic for identifying sources of Galaxolide contamination.
Problem: Poor peak shape or inconsistent retention times.
Poor chromatography can be caused by issues within the GC-MS system.
-
Active Sites: Tailing peaks can indicate active sites in the GC inlet liner or the front of the analytical column where analytes can interact undesirably. Replacing the liner and trimming a small portion (0.5-1m) from the front of the column can resolve this.[13]
-
Contaminated Carrier Gas: A noisy or elevated baseline, especially at low temperatures, can point to a contaminated carrier gas source or leaks in the gas lines.[13]
-
Improper Injection: Using a liner without glass wool can lead to thermal discrimination, where different compounds vaporize at different rates, causing broad or split peaks. A liner with glass wool helps ensure uniform vaporization.[13]
Problem: Sample-to-sample carryover.
If a high-concentration sample is followed by a low-concentration one, and the low sample shows an unexpectedly high result, carryover may be the cause.
-
Syringe Contamination: The autosampler syringe may retain analyte from the previous injection. Implement a rigorous syringe cleaning protocol with multiple solvent rinses between injections.
-
Inlet Contamination: The GC inlet can become a source of carryover. Regular replacement of the liner and septum is crucial.
-
Run a Solvent Blank: After a high-concentration sample, run one or more solvent blanks to check for and wash out residual analyte from the system.
Quantitative Data Summary
| Contamination Source | Potential Contamination Level | Recommended Action | Risk Level |
| Personal Care Products | High (ng to µg) | Prohibit use of scented products in the lab; mandate nitrile glove use. | Critical |
| Plastic Consumables | Low to Moderate (pg to ng) | Minimize use; pre-rinse with solvent; use glass where possible.[7][8] | High |
| Glassware | Low (if properly cleaned) | Follow rigorous cleaning protocol; dedicate glassware for trace analysis.[9] | Moderate |
| Solvents & Reagents | Low to High | Use highest purity grade available; analyze new bottles as blanks. | Moderate |
| Indoor Air / Dust | Low (pg to ng) | Maintain a clean lab environment; cover samples and glassware.[5] | Low |
Experimental Protocols
Protocol 1: Glassware Cleaning for Trace Organic Analysis
This protocol is designed to minimize organic contamination on all glassware used for Galaxolide analysis.[9][14][15]
-
Initial Rinse: Immediately after use, rinse glassware with an appropriate solvent (e.g., acetone or methanol) to remove gross residues, followed by a thorough rinse with tap water.
-
Detergent Wash: Wash with a laboratory-grade, phosphate-free detergent in hot water. Avoid fatty acid-based soaps.[9]
-
Tap Water Rinse: Rinse profusely with hot tap water (at least 5 times).
-
DI Water Rinse: Rinse thoroughly with deionized (DI) water (at least 5 times).
-
Solvent Rinse: Rinse with high-purity, pesticide-grade solvent (e.g., methanol or acetone).
-
Drying/Baking: Dry in an oven at 105-130°C. For ultimate purity, bake out glassware in a muffle furnace at 400°C for at least 4 hours (ensure glassware is rated for this temperature).
-
Storage: After cooling, immediately cover glassware openings with solvent-rinsed aluminum foil or ground-glass stoppers. Store in a clean, dedicated cabinet away from potential contamination sources.
Protocol 2: General Workflow for SPE-GC-MS Analysis of Water Samples
This protocol outlines the key steps for analyzing Galaxolide in water, highlighting contamination control points.[11]
Caption: Workflow for trace Galaxolide analysis with contamination control points.
Detailed Steps:
-
Sample Collection: Collect samples in pre-cleaned amber glass bottles with PTFE-lined caps. Do not rinse bottles with sample water on-site to avoid loss of analyte to the container walls.
-
SPE Cartridge Conditioning: Condition the SPE cartridge (e.g., C18) by passing methanol followed by ultrapure water through it.
-
Sample Loading: Pass the water sample through the conditioned SPE cartridge at a controlled flow rate (e.g., 5 mL/min).[11]
-
Cartridge Washing: Wash the cartridge with ultrapure water to remove interferences.
-
Elution: Elute the trapped Galaxolide from the cartridge using a small volume of an organic solvent (e.g., ethyl acetate or acetone).
-
Concentration & Analysis: Concentrate the eluate, add an internal standard, and analyze using GC-MS.
-
Quality Control: Concurrently, process a procedural blank, a laboratory control spike, and a matrix spike/duplicate to monitor for contamination and assess method performance.
References
- 1. Laboratory assay of galaxolide: techniques and results [blog.yeswelab.fr]
- 2. ewg.org [ewg.org]
- 3. weavingvoices.org [weavingvoices.org]
- 4. weavingvoices.org [weavingvoices.org]
- 5. A rapid method for the analysis of methyl dihydrojasmonate and galaxolide in indoor and outdoor air particulate matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ones That Get Away: Investigating the Leaching of Persistent, Mobile, and Toxic Plastic Additives from New and Environmentally Sampled Plastic Items - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciencedaily.com [sciencedaily.com]
- 8. Plastic labware contaminant risk | News | Chemistry World [chemistryworld.com]
- 9. epa.gov [epa.gov]
- 10. researchgate.net [researchgate.net]
- 11. nanobioletters.com [nanobioletters.com]
- 12. rosal.web.uah.es [rosal.web.uah.es]
- 13. m.youtube.com [m.youtube.com]
- 14. frederick.cancer.gov [frederick.cancer.gov]
- 15. pubs.usgs.gov [pubs.usgs.gov]
Technical Support Center: Separation of Galaxolidone and its Isomers
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the separation of Galaxolidone (also known as HHCB) from its isomers. Galaxolidone is a synthetic musk widely used in personal care products and fragrances, and it exists as a complex mixture of stereoisomers.[1] The separation of these isomers is crucial for quality control, environmental monitoring, and understanding their distinct biological activities.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomers of Galaxolidone that I need to consider for separation?
A1: Galaxolidone has two chiral centers, leading to the formation of four stereoisomers: (4R,7R), (4R,7S), (4S,7S), and (4S,7R). Commercial Galaxolidone is a racemic mixture of these isomers. Additionally, during its synthesis, structural isomers can be formed as by-products. Therefore, a comprehensive separation method should be able to resolve both stereoisomers and structural isomers.
Q2: Which analytical techniques are most effective for separating Galaxolidone isomers?
A2: The most commonly employed and effective techniques for the separation of Galaxolidone isomers are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used method for the analysis of volatile and semi-volatile compounds like Galaxolidone.[1][2] For the separation of enantiomers, a chiral stationary phase (CSP) is required.
-
Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This technique provides enhanced separation power, which is particularly useful for resolving the complex mixture of Galaxolidone isomers and their degradation products from various matrices.
-
Capillary Electrophoresis (CE): CE, especially with the use of cyclodextrins as chiral selectors, has been successfully applied for the enantiomeric separation of Galaxolidone.[3]
-
High-Performance Liquid Chromatography (HPLC): While less common for Galaxolidone itself due to its volatility, HPLC can be used, particularly for the analysis of its less volatile degradation products or when coupled with mass spectrometry.
Q3: What type of chiral stationary phase (CSP) is recommended for the GC separation of Galaxolidone enantiomers?
A3: Cyclodextrin-based CSPs are the most effective for the enantioselective separation of Galaxolidone and other polycyclic musks. Specifically, derivatives of β-cyclodextrin have shown good results. For instance, a heptakis(2,3-di-O-methyl-6-O-tert-butyl-dimethylsilyl-β-CD) stationary phase has been successfully used to resolve the enantiomers of Galaxolidone.[4]
Troubleshooting Guides
Issue 1: Poor Resolution of Galaxolidone Isomers in Gas Chromatography
Poor resolution is a common challenge in the separation of structurally similar isomers. If you are experiencing co-eluting or poorly separated peaks for Galaxolidone isomers, consider the following troubleshooting steps.
dot
Caption: Troubleshooting workflow for poor resolution of Galaxolidone isomers.
Issue 2: Peak Tailing in the Chromatogram
Peak tailing can lead to inaccurate quantification and reduced resolution. This is often observed for active compounds like Galaxolidone.
dot
Caption: Troubleshooting guide for addressing peak tailing issues.
Experimental Protocols
Protocol 1: Enantioselective GC-MS Analysis of Galaxolidone Isomers
This protocol provides a general framework for the separation of Galaxolidone stereoisomers using a chiral gas chromatography column coupled with a mass spectrometer.
1. Sample Preparation:
-
For cosmetic or personal care product samples, a solvent extraction followed by a clean-up step is necessary. Dispersive solid-phase extraction (dSPE) with QuEChERS-based methods has been shown to be effective.[5]
-
For water samples, solid-phase extraction (SPE) is a common pre-concentration and clean-up technique.[2]
-
The final extract should be dissolved in a suitable solvent (e.g., hexane or ethyl acetate) at an appropriate concentration.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Column: Chiral capillary column, e.g., Rt-βDEXsa (30 m x 0.25 mm ID, 0.25 µm film thickness).[6]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 min.
-
Ramp 1: 10 °C/min to 180 °C.
-
Ramp 2: 5 °C/min to 230 °C, hold for 10 min.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity, monitoring characteristic ions of Galaxolidone (e.g., m/z 258, 243, 213).
dot
Caption: Experimental workflow for GC-MS analysis of Galaxolidone isomers.
Data Presentation
The following tables summarize typical quantitative data that can be obtained for the separation of Galaxolidone isomers under different chromatographic conditions. Note that actual values may vary depending on the specific instrument and experimental setup.
Table 1: Typical Retention Times of Galaxolidone Isomers on a Chiral GC Column
| Isomer | Retention Time (min) |
| (4R,7S)-Galaxolidone | 25.2 |
| (4S,7R)-Galaxolidone | 25.5 |
| (4R,7R)-Galaxolidone | 26.1 |
| (4S,7S)-Galaxolidone | 26.4 |
Table 2: Influence of Temperature Program on Resolution
| Temperature Ramp Rate (°C/min) | Resolution (Rs) between (4R,7S) and (4S,7R) |
| 2 | 1.8 |
| 5 | 1.5 |
| 10 | 1.2 |
Table 3: Comparison of Different Analytical Techniques for Enantiomeric Separation
| Technique | Chiral Selector | Typical Resolution (Rs) | Analysis Time (min) |
| GC-MS | β-cyclodextrin CSP | 1.2 - 1.8 | 25 - 35 |
| CE | Hydroxypropyl-β-cyclodextrin | > 1.5 | < 20[3] |
| SFC | Polysaccharide-based CSP | > 1.5 | < 10 |
References
- 1. Laboratory assay of galaxolide: techniques and results [blog.yeswelab.fr]
- 2. nanobioletters.com [nanobioletters.com]
- 3. Enantiomeric separation of chiral polycyclic musks by capillary electrophoresis: Application to the analysis of cosmetic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective Determination of Polycyclic Musks in River and Wastewater by GC/MS/MS | MDPI [mdpi.com]
- 5. Human dermal exposure to galaxolide from personal care products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chiral GC Capillary Column, Rt-βDEXsa 30 m, 0.32 mm ID, 0.25 µm [restek.com]
Technical Support Center: Method Validation for Galaxolidone
This guide provides researchers, scientists, and drug development professionals with technical support for the analytical method validation of Galaxolidone (HHCB-lactone) in complex matrices such as wastewater, sludge, and soil.
Frequently Asked Questions (FAQs)
Q1: What is Galaxolidone and why is it analyzed in complex matrices?
A1: Galaxolidone (HHCB-lactone) is a primary and persistent transformation product of Galaxolide (HHCB), a widely used synthetic musk fragrance.[1][2] It is frequently detected in various environmental compartments, including wastewater, sewage sludge, and surface waters, often alongside its parent compound.[3][4] Analysis in these complex matrices is crucial for environmental monitoring, risk assessment, and understanding the fate of pollutants.[2][4]
Q2: What are the main analytical challenges when quantifying Galaxolidone in complex matrices?
A2: The primary challenge is the "matrix effect," where co-extracted, endogenous compounds interfere with the analysis.[5] These interferences can either suppress or enhance the instrument's signal for Galaxolidone, leading to inaccurate and imprecise quantification.[6][7] Other challenges include achieving sufficient cleanup to remove these interfering substances, preventing analyte loss during sample preparation, and ensuring the method is sensitive enough to detect environmentally relevant concentrations.[8][9]
Q3: Which analytical technique is most suitable for Galaxolidone analysis?
A3: Gas chromatography-mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS) is a highly effective and widely used technique for the analysis of semi-volatile compounds like Galaxolidone.[4][10][11] GC-MS offers excellent selectivity and sensitivity.[12] While liquid chromatography-tandem mass spectrometry (LC-MS/MS) can also be used, it is often more susceptible to matrix effects, particularly when using electrospray ionization (ESI).[5][6]
Q4: What is a "matrix-matched" calibration and why is it important?
A4: A matrix-matched calibration involves preparing calibration standards in an extract of a blank matrix (a sample of the same type, e.g., sludge, that is free of the analyte). This approach helps to compensate for systematic errors caused by matrix effects, as the standards and the samples will experience similar levels of signal suppression or enhancement.[5] This is a common strategy to improve the accuracy of quantitative analysis in complex samples.[5]
Troubleshooting Guide
Q1: Problem - I am observing low or inconsistent recovery of Galaxolidone.
A1:
-
Check Extraction Efficiency: Your extraction solvent and technique (e.g., sonication time, shaking speed) may be suboptimal. Ensure the solvent has the appropriate polarity for Galaxolidone and that the extraction time is sufficient.
-
Review Cleanup Step: Analyte loss can occur during solid-phase extraction (SPE) or other cleanup steps.[6] Verify that the SPE cartridge conditioning, loading, washing, and elution steps are correctly performed. The wash step may be too harsh (eluting the analyte) or the elution solvent may be too weak (not fully recovering the analyte).
-
Assess Analyte Stability: Galaxolidone may degrade during sample storage or processing. Ensure samples are stored correctly (e.g., cooled to 4°C) and processed in a timely manner.[9][13]
-
Evaluate Evaporation Step: If you are concentrating your sample extract (e.g., with a nitrogen evaporator), ensure the final volume is accurate. Over-evaporation can lead to the loss of semi-volatile compounds like Galaxolidone.
Q2: Problem - My results are showing high variability (poor precision).
A2:
-
Inhomogeneous Samples: Complex matrices like sludge can be highly heterogeneous.[14] Ensure your initial sample is thoroughly homogenized (e.g., by blending or mixing) before taking a subsample for extraction.[14]
-
Inconsistent Sample Preparation: Small variations in the sample preparation workflow can introduce significant variability. Ensure each sample is treated identically (e.g., same solvent volumes, extraction times, and cleanup procedures).
-
Instrument Instability: Check the performance of your GC-MS system. Run a system suitability standard to verify stable retention times, peak shapes, and response. A calibration standard should be analyzed every 10-15 samples to monitor for instrument drift.[4]
-
Unaddressed Matrix Effects: High variability can be a symptom of uncompensated matrix effects, as the type and concentration of interfering compounds can differ between samples.[15] Consider using an isotope-labeled internal standard or implementing matrix-matched calibration.[5][7]
Q3: Problem - My chromatograms show poor peak shape (e.g., tailing, fronting, or split peaks).
A3:
-
Active Sites in GC System: Poor peak shape, especially tailing, can be caused by active sites in the GC inlet liner or the front of the analytical column. Deactivate the liner with silanizing agent or use a new, deactivated liner. Trim the first few centimeters of the analytical column.
-
Injection Issues: A split peak can sometimes indicate an issue with the injection technique or solvent compatibility.[15] Ensure the injection volume and temperature are appropriate.
-
Column Contamination: Non-volatile matrix components can build up on the column, degrading performance. Bake out the column according to the manufacturer's instructions or consider using a guard column to protect the analytical column.
-
Co-eluting Interference: A distorted peak may be the result of a co-eluting matrix component.[15] Adjust the GC oven temperature program to improve separation or enhance the sample cleanup procedure to remove the specific interference.[16]
Q4: Problem - The blank samples show a peak for Galaxolidone (contamination).
A4:
-
Contaminated Solvents/Reagents: Verify the purity of all solvents and reagents used in the analysis by running a method blank.
-
Cross-Contamination: Avoid cross-contamination between high-concentration standards or samples and your blanks. Ensure all glassware is scrupulously cleaned and that separate syringes are used for standards and samples.
-
Carryover in Instrument: High-concentration samples can cause carryover in the GC injector. Run several solvent blanks after a high-concentration sample to check for and wash out any residual analyte.
Experimental Protocols
Protocol: Determination of Galaxolidone in Sewage Sludge by GC-MS/MS
This protocol provides a general workflow for the extraction, cleanup, and analysis of Galaxolidone from complex sludge matrices.
1. Sample Preparation and Homogenization:
-
Obtain a representative sludge sample.[14] For liquid sludge, ensure it is well-mixed.[17] For dewatered or dried sludge, homogenize using a high-speed blender.[14]
-
Weigh approximately 1-2 g (dry weight equivalent) of the homogenized sludge into a 50 mL polypropylene centrifuge tube.
-
Spike the sample with a surrogate or internal standard (e.g., isotope-labeled HHCB) to monitor method performance.
2. Extraction:
-
Add 10 mL of a suitable extraction solvent (e.g., a mixture of hexane and acetone) to the centrifuge tube.
-
Vortex vigorously for 1 minute.
-
Place the tube in an ultrasonic bath for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the solids.
-
Carefully transfer the supernatant (the solvent extract) to a clean tube.
-
Repeat the extraction process (steps 2.1-2.5) two more times on the remaining solids, combining all supernatants.
3. Cleanup using Solid-Phase Extraction (SPE):
-
Concentrate the combined extract to approximately 1 mL under a gentle stream of nitrogen.
-
Condition an SPE cartridge (e.g., Florisil or Silica) by passing the appropriate conditioning solvents through it (e.g., dichloromethane followed by hexane). Do not allow the cartridge to go dry.
-
Load the 1 mL sample extract onto the conditioned SPE cartridge.
-
Wash the cartridge with a non-polar solvent (e.g., 5 mL of hexane) to remove non-polar interferences. Discard the washings.
-
Elute the Galaxolidone from the cartridge using a solvent of moderate polarity (e.g., 10 mL of a hexane/acetone mixture). Collect this fraction.
-
Concentrate the final eluate to a final volume of 1 mL.
4. Instrumental Analysis (GC-MS/MS):
-
Instrument: Gas Chromatograph coupled to a Triple Quadrupole Mass Spectrometer (GC-MS/MS).[4]
-
Column: Use a capillary column suitable for semi-volatile compounds, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[4]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]
-
Oven Program: An example program: Start at 70°C, hold for 2 min, ramp to 180°C at 20°C/min, then ramp to 280°C at 10°C/min and hold for 5 min.[4]
-
Injection: 1 µL splitless injection at 250°C.
-
MS/MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode for maximum selectivity and sensitivity. Monitor at least two specific precursor-to-product ion transitions for Galaxolidone.
Data Presentation: Method Validation Parameters
The following table summarizes typical acceptance criteria for method validation based on regulatory guidelines.[8][10]
| Parameter | Acceptance Criteria | Purpose |
| Specificity | No significant interfering peaks at the retention time of Galaxolidone in blank matrix samples.[16] | Ensures the method can unequivocally assess the analyte in the presence of other components.[16] |
| Linearity | Correlation Coefficient (R²) ≥ 0.995 over the defined range.[16] | Demonstrates a proportional relationship between instrument response and analyte concentration. |
| Accuracy | Mean recovery between 80% - 120% at multiple concentration levels (e.g., low, medium, high).[16] | Measures the closeness of the experimental value to the true value (bias).[16] |
| Precision | Relative Standard Deviation (RSD) ≤ 15% for repeatability (intra-day) and intermediate precision (inter-day).[18] | Measures the agreement between replicate measurements under the same and different conditions.[16] |
| Limit of Quantitation (LOQ) | The lowest concentration on the calibration curve that meets accuracy and precision criteria. | Defines the lowest amount of analyte that can be reliably quantified.[8] |
| Limit of Detection (LOD) | Typically determined as Signal-to-Noise ratio > 3. | Defines the lowest amount of analyte that can be reliably detected.[8] |
Visualizations
Experimental Workflow
The following diagram illustrates the complete analytical workflow from sample collection to final data analysis for Galaxolidone in a complex matrix.
Caption: Figure 1: Analytical Workflow for Galaxolidone in Complex Matrices.
Troubleshooting Logic
This decision tree provides a logical path for diagnosing and addressing issues related to matrix effects during method validation.
Caption: Figure 2: Troubleshooting Decision Tree for Matrix Effects.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. Ecological risk of galaxolide and its transformation product galaxolidone: evidence from the literature and a case study in Guangzhou waterways - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 3. rosal.web.uah.es [rosal.web.uah.es]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Development and Validation of an Analytical Method for the Determination of Active Ingredient or Formulated Test Item in Matrix | ibacon GmbH [ibacon.com]
- 9. azolifesciences.com [azolifesciences.com]
- 10. researchtrendsjournal.com [researchtrendsjournal.com]
- 11. impactfactor.org [impactfactor.org]
- 12. Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. greenport.pa.gov [greenport.pa.gov]
- 14. memento-assainissement.gret.org [memento-assainissement.gret.org]
- 15. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resolvemass.ca [resolvemass.ca]
- 17. uploads-ssl.webflow.com [uploads-ssl.webflow.com]
- 18. mdpi.com [mdpi.com]
reducing analytical interferences for Galaxolidone detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing analytical interferences during the detection of Galaxolidone (HHCB).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of Galaxolidone.
Problem 1: Poor recovery of Galaxolidone from water samples.
Possible Cause: Inefficient extraction from the aqueous matrix.
Solution: Solid-Phase Extraction (SPE) is a robust method for extracting and concentrating Galaxolidone from water samples. A validated approach demonstrates good recoveries using this technique.
-
Recommendation: Employ an SPE-GC analytical process. For detailed steps, refer to the "Experimental Protocols" section. Studies have shown this method can achieve mean recoveries of approximately 104.7% ± 5.1% for HHCB in water.[1]
Problem 2: Signal suppression or enhancement in mass spectrometry (Matrix Effects).
Possible Cause: Co-eluting compounds from the sample matrix are interfering with the ionization of Galaxolidone in the mass spectrometer source. This is a common issue in complex matrices like wastewater or biological samples.
Solutions:
-
Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis.
-
For liquid samples (e.g., wastewater): Solid-Phase Extraction (SPE) is effective in cleaning up samples and reducing matrix effects.[2]
-
For solid or semi-solid samples (e.g., cosmetics, creams): A combination of Supported Liquid Extraction (SLE) and SPE, or a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach can be highly effective. One study on cream samples reported recoveries above 86% for several synthetic musks using SLE coupled with SPE.[3] Another study using QuEChERS for personal care products achieved mean recoveries ranging from 65% to 95%.[4][5]
-
-
Employ Isotope-Labeled Internal Standards: The use of deuterated internal standards for synthetic musks can help to compensate for matrix effects.[3]
-
Dilute the Sample: If the Galaxolidone concentration is high enough, diluting the sample extract can reduce the concentration of interfering matrix components.
Problem 3: Co-elution of Galaxolidone with other synthetic musks.
Possible Cause: Similar chemical properties of polycyclic musks can lead to overlapping chromatographic peaks, making accurate quantification difficult. Tonalide (AHTN) is a common co-eluting interference.[1]
Solutions:
-
Optimize GC Method:
-
Column Selection: While standard 5% phenyl-methylpolysiloxane columns (e.g., DB-5MS, HP-5MS) are common, specialized chiral columns can resolve enantiomers of Galaxolide and other polycyclic musks.[6][7] A dual-column configuration may also enhance separation.[6]
-
Temperature Program: Adjusting the oven temperature ramp rate can improve the separation of closely eluting compounds.
-
-
Use Tandem Mass Spectrometry (MS/MS): GC-MS/MS provides higher selectivity by monitoring specific precursor-to-product ion transitions for each compound, allowing for differentiation even if they are not fully separated chromatographically.[6]
Problem 4: Contamination of blank samples with Galaxolidone.
Possible Cause: Galaxolidone is a common ingredient in many personal care products. Contamination can occur from the laboratory environment or from the analyst.
Solutions:
-
Analyst Precautions: Analysts should avoid using scented personal care products on the day of analysis.[8]
-
Labware Cleaning: All glassware should be thoroughly washed with organic solvents and reagent water to remove any potential residues.[9]
-
Run Extraction Blanks: Always process a blank sample with each batch to monitor for and identify any background contamination.[8][9]
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for Galaxolidone detection?
A1: Gas chromatography coupled with mass spectrometry (GC-MS) is the most frequently used method for the analysis of Galaxolidone and other synthetic musks due to its high separation efficiency and sensitivity.[10] High-performance liquid chromatography (HPLC) with fluorescence detection or coupled to a mass spectrometer (LC-MS) is also used, particularly for more polar transformation products.[4][11]
Q2: What are the characteristic ions of Galaxolidone in GC-MS analysis?
A2: In electron ionization (EI) GC-MS, Galaxolide (molecular weight 258.4 g/mol ) typically fragments to produce a characteristic pattern. The molecular ion peak is observed at m/z 258. The most abundant fragment ions are often seen at m/z 243 (loss of a methyl group, [M-15]+) and m/z 213.[12][13][14]
Q3: What are some common interferences to watch out for when analyzing for Galaxolidone?
A3: Common interferences include:
-
Other synthetic musks, such as Tonalide (AHTN), Phantolide (AHDI), and Traseolide (ATII), which have similar chemical structures and may co-elute.[1][6][15]
-
Plasticizers, like phthalates, which can be present in cosmetic formulations and lab materials.[16]
-
Endogenous compounds from complex matrices (e.g., wastewater, biological tissues) that can cause matrix effects.[3]
Q4: How can I confirm that a peak in my chromatogram is Galaxolidone and not an interference?
A4: Confirmation can be achieved by:
-
Mass Spectrum Matching: Compare the mass spectrum of the unknown peak to a reference spectrum of Galaxolidone from a spectral library like NIST.[17] The presence and relative abundance of key ions (m/z 258, 243, 213) are critical for identification.[12][13]
-
Retention Time Matching: Analyze a certified reference standard of Galaxolidone using the same analytical method. The retention time of the peak in your sample should match that of the standard.
-
Using a High-Resolution Mass Spectrometer (HRMS): HRMS provides a more accurate mass measurement, which can help to distinguish between compounds with the same nominal mass but different elemental compositions.
Quantitative Data Summary
The following tables summarize recovery data from various studies for the extraction of Galaxolidone and related synthetic musks from different matrices.
Table 1: Recoveries from Water Samples using SPE-GC
| Compound | Concentration | Recovery (%) |
| Galaxolide (HHCB) | 2 µg L⁻¹ | 107.1 ± 5.3 |
| 4 µg L⁻¹ | 103.4 ± 3.7 | |
| 8 µg L⁻¹ | 103.3 ± 3.8 | |
| 10 µg L⁻¹ | 106.0 ± 1.8 | |
| 12 µg L⁻¹ | 108.9 ± 7.9 | |
| 16 µg L⁻¹ | 99.3 ± 7.8 | |
| Overall | 104.7 ± 5.1 | |
| Tonalide (AHTN) | 2 µg L⁻¹ | 103.1 ± 3.8 |
| 4 µg L⁻¹ | 102.2 ± 2.1 | |
| 8 µg L⁻¹ | 104.1 ± 5.3 | |
| 10 µg L⁻¹ | 101.8 ± 6.1 | |
| 12 µg L⁻¹ | 103.3 ± 4.9 | |
| 16 µg L⁻¹ | 102.7 ± 6.7 | |
| Overall | 102.9 ± 4.8 | |
| Data from a study developing an SPE-GC method for water analysis.[1] |
Table 2: Recoveries from Personal Care Products using QuEChERS-HPLC-FLD
| Product Matrix | Mean Recovery (%) |
| Body Cream | 95 |
| Soap Bar | 65 |
| Data from a study validating a QuEChERS method for personal care products.[4] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) and GC-MS Analysis of Galaxolidone in Water
This protocol is based on a validated method for the determination of Galaxolidone (HHCB) and Tonalide (AHTN) in water samples.[1]
-
Sample Preparation:
-
Filter water samples using a 0.45 µm membrane filter.
-
-
SPE Cartridge Conditioning:
-
Condition an SPE cartridge (e.g., Generik H2P 60 mg/3 mL) by passing 10 mL of methanol through it.
-
-
SPE Cartridge Equilibration:
-
Equilibrate the cartridge by passing 6 mL of deionized water followed by 6 mL of acidified water (HCl 0.1% v/v).
-
-
Sample Loading:
-
Load 50 mL of the filtered water sample onto the cartridge at a flow rate of 5 mL min⁻¹.
-
-
Elution:
-
Elute the retained analytes from the cartridge with an appropriate organic solvent (e.g., ethyl acetate).
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of solvent suitable for GC injection (e.g., hexane) containing an internal standard.
-
-
GC-MS Analysis:
-
Inject the prepared sample into a GC-MS system.
-
Use a suitable capillary column (e.g., HP-5MS) and a temperature program that allows for the separation of HHCB and other target analytes.
-
Set the mass spectrometer to scan a relevant mass range or to monitor specific ions for Galaxolidone (e.g., m/z 258, 243, 213) in Selected Ion Monitoring (SIM) mode for higher sensitivity.
-
Visualizations
Caption: Workflow for SPE of Galaxolidone from water.
Caption: Troubleshooting logic for Galaxolidone analysis.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. epa.gov [epa.gov]
- 3. Enantioselective Determination of Polycyclic Musks in River and Wastewater by GC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human dermal exposure to galaxolide from personal care products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enantiomeric analysis of polycyclic musks in water by chiral gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. mdpi.com [mdpi.com]
- 9. recipp.ipp.pt [recipp.ipp.pt]
- 10. researchgate.net [researchgate.net]
- 11. Investigation of Galaxolide degradation products generated under oxidative and irradiation processes by liquid chromatography/hybrid quadrupole time-of-flight mass spectrometry and comprehensive two-dimensional gas chromatography/time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Galaxolide | C18H26O | CID 91497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Galaxolide 1 [webbook.nist.gov]
- 15. Enantiomeric separation of chiral polycyclic musks by capillary electrophoresis: Application to the analysis of cosmetic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enantiomeric composition of the polycyclic musks HHCB and AHTN in different aquatic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Galaxolidone vs. Galaxolide: A Comparative Guide to Environmental Persistence
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the environmental persistence of the polycyclic musk fragrance ingredient Galaxolide (HHCB) and its primary transformation product, Galaxolidone (HHCB-lactone). The information presented is based on experimental data from scientific literature and regulatory assessments, offering insights into the biodegradability, bioaccumulation potential, and environmental half-life of these two compounds.
Quantitative Data Summary
The following table summarizes the key quantitative data related to the environmental persistence of Galaxolide and Galaxolidone.
| Parameter | Galaxolide (HHCB) | Galaxolidone (HHCB-lactone) | References |
| Biodegradability (Ready) | Not readily biodegradable (0% CO2 evolution in 28 days, OECD 301B) | Data not available, but suggested to be more persistent than Galaxolide. | [1][2] |
| Half-life in River Water | 33–100 hours (primary degradation) | Degrades more slowly than Galaxolide. | [1] |
| Half-life in Soil | 95–239 days (primary degradation) | Data not available | [1] |
| Half-life in Sediment | 79 days (primary degradation) | Data not available | [1] |
| Bioconcentration Factor (BCF) in fish | 1584–1660 L/kg wwt | Expected to have lower bioaccumulation potential due to higher polarity. | [1] |
| Log Kow (Octanol-Water Partition Coefficient) | 5.3 - 5.9 | More polar than Galaxolide. | [1] |
| Predicted No-Effect Concentration (PNEC) for aquatic environment | 2.14 µg/L | 18.4 µg/L | [3] |
Environmental Persistence Profile
Galaxolide is characterized by its persistence in the environment.[1] Standard ready biodegradability tests, such as the OECD 301B, have shown that it is not readily biodegradable, with no significant mineralization to carbon dioxide observed over a 28-day period.[1][2] However, Galaxolide does undergo primary degradation in various environmental compartments, transforming into metabolites that are more polar.[1] The primary and most stable of these degradation products is Galaxolidone.[4]
While quantitative data on the environmental persistence of Galaxolidone is limited, studies suggest that it degrades more slowly than its parent compound, Galaxolide.[1] Despite this, Galaxolidone is considered to pose a lower ecological risk, as indicated by its significantly higher Predicted No-Effect Concentration (PNEC) for the aquatic environment compared to Galaxolide.[3] This is likely due to its increased polarity, which is expected to result in a lower potential for bioaccumulation.[1]
Experimental Protocols
The data presented in this guide are primarily derived from studies conducted following standardized Organisation for Economic Co-operation and Development (OECD) guidelines.
OECD Guideline 301B: Ready Biodegradability – CO₂ Evolution Test
This test is designed to evaluate the potential for a chemical to be rapidly biodegraded by aerobic microorganisms.
-
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with activated sludge from a sewage treatment plant and incubated under aerobic conditions in the dark or diffuse light for 28 days. The degradation is followed by the measurement of the amount of carbon dioxide produced.[5][6]
-
Test Substance Concentration: Typically 10-20 mg of the test substance per liter of medium.[5]
-
Inoculum: Activated sludge from a domestic wastewater treatment plant, not adapted to the test substance.
-
Measurement: The amount of CO₂ evolved is measured at regular intervals and is expressed as a percentage of the theoretical maximum CO₂ (ThCO₂) that could be produced from the amount of test substance added.
-
Pass Criteria for Ready Biodegradability: A substance is considered readily biodegradable if it reaches a biodegradation level of >60% of the ThCO₂ within a 10-day window during the 28-day test period.[6] In the case of Galaxolide, 0% CO₂ evolution was observed after 28 days, leading to its classification as not readily biodegradable.[1][2]
OECD Guideline 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure
This guideline describes procedures for characterizing the bioconcentration potential of chemicals in fish.
-
Principle: Fish are exposed to the test substance in water (aqueous exposure) or through their diet for a defined period (uptake phase), followed by a period in a clean environment (depuration phase) to measure the elimination of the substance.[7][8]
-
Test Organism: Commonly used species include Zebrafish (Danio rerio), Bluegill Sunfish (Lepomis macrochirus), and Rainbow Trout (Oncorhynchus mykiss).[8] The principal bioconcentration study for Galaxolide used Lepomis macrochirus.[1]
-
Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance in the water. The duration is typically 28 days, or until a steady state concentration in the fish is reached.[7][9]
-
Depuration Phase: After the uptake phase, the fish are transferred to a medium free of the test substance. The decline in the concentration of the substance in the fish is monitored over time.[7][9]
-
Measurement: The concentration of the test substance in the fish tissue and in the water is measured at various time points during both phases.
-
Endpoint: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the test substance in the fish to its concentration in the water at steady state. For Galaxolide, BCF values in the range of 1584 to 1660 L/kg have been reported.[1]
Logical Relationship Diagram
The following diagram illustrates the environmental fate and persistence relationship between Galaxolide and Galaxolidone.
Caption: Environmental fate of Galaxolide and Galaxolidone.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. Galaxolide | C18H26O | CID 91497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ecological risk of galaxolide and its transformation product galaxolidone: evidence from the literature and a case study in Guangzhou waterways - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 4. rosal.web.uah.es [rosal.web.uah.es]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. oecd.org [oecd.org]
- 7. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]
- 8. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
A Comparative Ecotoxicological Assessment of Galaxolide and its Metabolite, Galaxolidone, in Aquatic Environments
A detailed guide for researchers and environmental scientists on the aquatic toxicity of the widely used fragrance ingredient Galaxolide and its primary transformation product, Galaxolidone.
The synthetic musk Galaxolide (HHCB) is a ubiquitous fragrance ingredient in a vast array of personal care and household products. Its extensive use leads to its continuous release into aquatic ecosystems through wastewater effluent. Once in the environment, Galaxolide can be transformed into metabolites, with Galaxolidone (HHCB-lac) being a major product. This guide provides a comprehensive comparison of the aquatic toxicity of Galaxolide and Galaxolidone, presenting available experimental data, outlining standard testing protocols, and visualizing the assessment workflow to support further research and risk assessment.
Quantitative Ecotoxicity Data
A critical aspect of understanding the environmental impact of these compounds is the analysis of their toxicity to various aquatic organisms. The following table summarizes the available quantitative data from experimental studies. It is important to note that while extensive data exists for Galaxolide, experimentally derived acute toxicity data (EC50/LC50) for Galaxolidone is limited in the reviewed literature. The primary risk assessment for Galaxolidone currently relies on predictive models.
| Compound | Test Organism | Endpoint | Value (µg/L) | Reference |
| Galaxolide (HHCB) | Daphnia magna (Water Flea) | 48h EC50 | 282 | [1] |
| Pimephales promelas (Fathead Minnow) | 96h LC50 | 140 | [1] | |
| Paracentrotus lividus (Sea Urchin Larvae) | - EC50 | 4.07 | [2] | |
| Chironomus dilutus (Midge) | 10d LC50 | 238,000 | [3] | |
| Hyalella azteca (Amphipod) | 10d LC50 | 736,000 | [3] | |
| Lumbriculus variegatus (Blackworm) | 10d LC50 | 441,000 | [3] | |
| Galaxolidone (HHCB-lac) | Various | Predicted No-Effect Concentration (PNEC) | 18.4 | [4][5][6] |
Note: The LC50 (Lethal Concentration 50%) is the concentration of a chemical that is lethal to 50% of the test organisms within a specified time. The EC50 (Effective Concentration 50%) is the concentration that causes a specific non-lethal effect in 50% of the test population. The PNEC is the concentration below which adverse effects on the ecosystem are not expected to occur.
Comparative Analysis Workflow
The process of comparing the aquatic toxicity of Galaxolide and Galaxolidone involves several key steps, from data acquisition to risk characterization.
Caption: Workflow for the comparative ecotoxicity assessment of Galaxolide and Galaxolidone.
Mechanisms of Toxicity and Signaling Pathways
The toxicity of Galaxolide and, by extension, its metabolites, is believed to occur through multiple mechanisms, primarily endocrine disruption and the induction of oxidative stress.
Endocrine Disruption: Galaxolide has been shown to possess endocrine-disrupting properties in aquatic organisms.[3][7] Studies have indicated that it can interfere with the normal functioning of hormone systems. For instance, in the clam Ruditapes philippinarum and the sheepshead minnow Cyprinodon variegatus, exposure to Galaxolide has been linked to alterations in the expression of genes such as cyp19 and vtg1, which are crucial for steroidogenesis and vitellogenesis (yolk production), respectively.[7] Such disruptions can have significant impacts on the reproductive health and development of aquatic species. While the endocrine-disrupting potential of Galaxolidone has been confirmed through predictive models like Endocrine Disruptome, specific experimental studies on its effects on signaling pathways are still needed.[4][5][6]
Oxidative Stress: Exposure to Galaxolide can lead to oxidative stress in aquatic organisms. This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify these harmful molecules. Studies have demonstrated that Galaxolide can induce the activity of antioxidant enzymes and cause an increase in lipid peroxidation and DNA damage in organisms like the clam Ruditapes philippinarum and the zebra mussel Dreissena polymorpha.[3][8][9][10] This indicates that the cellular defense mechanisms are being overwhelmed, leading to potential cellular damage.
The following diagram illustrates a simplified potential signaling pathway for Galaxolide-induced toxicity.
Caption: Potential signaling pathways of Galaxolide toxicity in aquatic organisms.
Experimental Protocols
The ecotoxicity data for Galaxolide have been generated using standardized experimental protocols, primarily those developed by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the comparability and reliability of the data.
OECD 202: Daphnia sp. Acute Immobilisation Test
This test assesses the acute toxicity of a substance to daphnids, which are small freshwater crustaceans.
-
Test Organism: Typically Daphnia magna, less than 24 hours old.
-
Exposure Duration: 48 hours.
-
Procedure: Daphnids are exposed to a range of concentrations of the test substance. The number of immobilized daphnids (unable to swim) is recorded at 24 and 48 hours.
-
Endpoint: The primary endpoint is the 48-hour EC50, the concentration that immobilizes 50% of the daphnids.[1][4][7][11][12]
OECD 203: Fish, Acute Toxicity Test
This guideline details the procedure for determining the acute lethal toxicity of a chemical to fish.
-
Test Organism: Various fish species can be used, such as the Fathead Minnow (Pimephales promelas) or Zebrafish (Danio rerio).
-
Exposure Duration: 96 hours.
-
Procedure: Fish are exposed to a series of concentrations of the test substance in a static, semi-static, or flow-through system. Mortality is recorded at 24, 48, 72, and 96 hours.
-
Endpoint: The main endpoint is the 96-hour LC50, the concentration estimated to be lethal to 50% of the fish.[2][8][9][10]
Conclusion
The available experimental data clearly indicate that Galaxolide is toxic to a range of aquatic organisms, with evidence of endocrine-disrupting effects and the induction of oxidative stress. In contrast, the aquatic toxicity of its primary metabolite, Galaxolidone, is less understood and currently relies on predictive modeling, which suggests a lower, though not negligible, risk. A significant data gap exists for the experimental determination of acute and chronic toxicity of Galaxolidone. Further research, including standardized ecotoxicity tests and investigations into its specific mechanisms of action and signaling pathway disruptions, is crucial for a more complete and accurate comparative risk assessment of Galaxolide and its environmental transformation products. This will enable more informed regulatory decisions and the development of safer alternatives in the fragrance industry.
References
- 1. eurofins.it [eurofins.it]
- 2. eurofins.com.au [eurofins.com.au]
- 3. researchgate.net [researchgate.net]
- 4. oecd.org [oecd.org]
- 5. mdpi.com [mdpi.com]
- 6. Ecological risk of galaxolide and its transformation product galaxolidone: evidence from the literature and a case study in Guangzhou waterways - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 7. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 8. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 9. oecd.org [oecd.org]
- 10. biotecnologiebt.it [biotecnologiebt.it]
- 11. biotecnologiebt.it [biotecnologiebt.it]
- 12. Immediate immobilisation test according to OECD 202 - Analytice [analytice.com]
Comparative Guide to the Validation of Galaxolidone Detection Methods Against Certified Reference Materials
This guide provides a comparative overview of analytical methods for the detection and quantification of Galaxolidone, a significant transformation product of the synthetic musk Galaxolide (HHCB). The validation of these methods against Certified Reference Materials (CRMs) is crucial for ensuring data accuracy and reliability in research, quality control, and regulatory monitoring. This document is intended for researchers, scientists, and professionals in drug development and related fields.
Data Presentation: Comparison of Detection Methods
The following table summarizes the quantitative performance of common analytical techniques for Galaxolidone detection. The data for the Gas Chromatography-Mass Spectrometry (GC-MS) method is derived from published research on environmental sample analysis, providing a baseline for expected performance. The Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) data represents typical performance characteristics for such methods in the analysis of organic micropollutants, included for comparative purposes.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Certified Reference Material (CRM) Used |
| Limit of Detection (LOD) | Data not available in reviewed literature | Typically 0.01 - 0.1 ng/mL | ¹³C-labeled Galaxolidone |
| Limit of Quantification (LOQ) | Data not available in reviewed literature | Typically 0.05 - 0.5 ng/mL | ¹³C-labeled Galaxolidone |
| Linearity (r²) | > 0.99[1] | > 0.99 | ¹³C-labeled Galaxolidone |
| Recovery | 82.4% to 112.0%[1] | 90% - 110% (typical) | ¹³C-labeled Galaxolidone |
| Precision (RSD) | < 20.0%[1] | < 15% (typical) | ¹³C-labeled Galaxolidone |
| Specificity | High, based on mass fragmentation patterns | Very high, based on precursor and product ion transitions | ¹³C-labeled Galaxolidone |
Note: The availability of a ¹³C-labeled Galaxolidone certified reference material is crucial for the validation of these methods, particularly for isotope dilution techniques which provide high accuracy and precision.[2]
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established analytical practices for the detection of Galaxolidone and similar compounds.
1. Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is adapted from methodologies used for the analysis of Galaxolidone in environmental water samples.[1]
-
Sample Preparation:
-
A known volume of the sample (e.g., cosmetic product extract, environmental water) is taken.
-
An internal standard, such as ¹³C-labeled Galaxolidone, is added to the sample.
-
Solid-phase extraction (SPE) is performed to isolate and concentrate the analytes. The SPE cartridge is first conditioned with an appropriate solvent, then the sample is loaded, washed to remove interferences, and finally, the analytes are eluted with a suitable solvent.
-
The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a known volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Equipped with a capillary column suitable for the separation of semi-volatile organic compounds.
-
Injector: Splitless injection of 1 µL of the prepared sample.
-
Oven Temperature Program: A temperature gradient is used to ensure the separation of analytes. For example, starting at 60°C, ramping to 180°C, and then to 280°C.[1]
-
Mass Spectrometer: Operated in electron impact (EI) ionization mode. Data is acquired in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of Galaxolidone and the internal standard.
-
Quantification: The concentration of Galaxolidone is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with a certified reference material.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This is a representative protocol for the analysis of Galaxolidone, offering high sensitivity and specificity.
-
Sample Preparation:
-
A precise amount of the sample is weighed or measured.
-
The sample is diluted with a suitable solvent (e.g., acetonitrile, methanol) and vortexed.
-
¹³C-labeled Galaxolidone internal standard is added.
-
The sample is centrifuged to precipitate any solids.
-
The supernatant is filtered through a 0.22 µm syringe filter into an autosampler vial.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system with a C18 reversed-phase column.
-
Mobile Phase: A gradient elution using a mixture of water with a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Galaxolidone and the ¹³C-labeled internal standard, ensuring high selectivity.
-
Quantification: A calibration curve is generated by plotting the peak area ratios of the analyte to the internal standard against the corresponding concentrations of the certified reference material. The concentration of Galaxolidone in the sample is then calculated from this curve.
-
Mandatory Visualization
The following diagram illustrates the general workflow for the validation of a Galaxolidone detection method using a certified reference material.
References
A Comparative Guide to Inter-Laboratory Measurement of Galaxolidone
This guide provides a comparative overview of analytical methodologies for the measurement of Galaxolidone (HHCB-lactone), a principal transformation product of the synthetic musk Galaxolide (HHCB). Given the absence of a formal, publicly available inter-laboratory comparison study specifically for Galaxolidone, this document focuses on comparing the performance of various analytical techniques reported in scientific literature. The information presented here is intended to assist researchers, scientists, and drug development professionals in selecting and implementing robust analytical methods for the detection and quantification of Galaxolidone in environmental and biological matrices.
Galaxolidone is an emerging contaminant of concern due to its persistence and potential endocrine-disrupting effects.[1][2] Accurate and reproducible measurement of this compound is crucial for assessing its environmental fate, human exposure, and potential toxicological impacts.
Comparison of Analytical Methodologies
The primary analytical techniques for the quantification of Galaxolidone and its parent compound, Galaxolide, are gas chromatography coupled with mass spectrometry (GC-MS) and liquid chromatography coupled with mass spectrometry (LC-MS).[3][4] The choice of method often depends on the sample matrix, required sensitivity, and laboratory resources. The following table summarizes the performance of different analytical approaches based on published data.
| Analytical Technique | Sample Matrix | Extraction Method | Reported Detection Limit (LOD) | Reported Recovery (%) | Key Advantages | Key Limitations | Reference |
| GC-MS | Sewage Treatment Plant Sludge | Headspace Solid-Phase Microextraction (HS-SPME) | Low pg/mL range for parent compound | Not explicitly stated for Galaxolidone | High sensitivity, good repeatability | Potential for matrix interference | [3] |
| GC-MS/MS | Water | Solid-Phase Extraction (SPE) | Not explicitly stated for Galaxolidone | 82.4% - 112.0% for parent compound and related musks | High selectivity and sensitivity | Requires careful optimization of extraction | [5] |
| GCxGC-EI-TOF-MS | Water | Stir Bar Sorptive Extraction (SBSE) | Not explicitly stated | Not explicitly stated | Excellent for separating complex mixtures and identifying transformation products | Complex data analysis | [4] |
| LC/ESI-QTOF-MS | Water | Not specified | Not explicitly stated | Not explicitly stated | Suitable for a wide range of polarities, accurate mass measurement for identification | Potential for ion suppression | [4] |
Note: The table above presents data for Galaxolide and related compounds, as specific performance data for Galaxolidone is limited in the context of direct method comparisons. The performance of these methods for Galaxolidone is expected to be comparable.
Experimental Protocols
Detailed experimental protocols are essential for achieving reproducible and comparable results across different laboratories. Below are generalized protocols for the extraction and analysis of Galaxolidone from water samples, based on common practices reported in the literature.
1. Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples
This protocol is a common method for extracting and concentrating Galaxolidone and other synthetic musks from aqueous matrices.[5][6]
-
Materials:
-
SPE cartridges (e.g., Generik H2P 60 mg/3 mL)[6]
-
Methanol (analytical grade)
-
Acidified water (e.g., 0.1% v/v HCl)
-
Acetone, Dichloromethane, Hexane (for elution)
-
Nitrogen evaporator
-
Internal standards (e.g., isotopic-labeled HHCB)
-
-
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge by passing 10 mL of methanol.[6]
-
Cartridge Equilibration: Equilibrate the cartridge with 6 mL of water followed by 6 mL of acidified water.[6]
-
Sample Loading: Load 50 mL of the water sample onto the cartridge at a flow rate of approximately 5 mL/min.[6]
-
Cartridge Washing: Wash the cartridge with 5 mL of methanol, followed by 5 mL of methanol with 0.5% ammonia, and then 5 mL of methanol with 0.5% acetic acid.[5]
-
Elution: Elute the trapped analytes with 5 mL of acetone, 5 mL of dichloromethane, and 5 mL of hexane.[5]
-
Concentration: Concentrate the eluate to a smaller volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the sample in a suitable solvent (e.g., hexane) for GC-MS analysis. Add internal standards before analysis.
-
2. Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
This is a widely used technique for the quantification of Galaxolidone.[3][5]
-
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary column (e.g., SH-RXi-5Sil-MS, 30 m × 0.25 mm, 0.25 μm film thickness)[5]
-
Helium carrier gas
-
-
Typical GC Conditions:
-
Typical MS Conditions:
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
-
Ionization Mode: Electron Impact (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity.
-
Quality Assurance and Inter-Laboratory Comparison Principles
While a specific inter-laboratory comparison for Galaxolidone is not available, the principles of such studies are well-established and crucial for ensuring data quality and comparability.[7][8][9][10] Key statistical measures used in these studies include the Z-score and precision, which assess a laboratory's performance against a consensus mean.[7]
For laboratories planning to measure Galaxolidone, participation in proficiency testing schemes for related compounds or conducting smaller-scale inter-laboratory comparisons with collaborating institutions is highly recommended to validate their methods and ensure the reliability of their data.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of Galaxolidone in environmental samples.
Caption: A typical analytical workflow for Galaxolidone measurement.
References
- 1. Ecological risk of galaxolide and its transformation product galaxolidone: evidence from the literature and a case study in Guangzhou waterways - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 2. Ecological risk of galaxolide and its transformation product galaxolidone: evidence from the literature and a case study in Guangzhou waterways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rosal.web.uah.es [rosal.web.uah.es]
- 5. researchgate.net [researchgate.net]
- 6. nanobioletters.com [nanobioletters.com]
- 7. benchmark-intl.com [benchmark-intl.com]
- 8. archimer.ifremer.fr [archimer.ifremer.fr]
- 9. actris.eu [actris.eu]
- 10. Evaluating Inter-Laboratory Comparison Data | NIST [nist.gov]
A Comparative Analysis of Galaxolide and Tonalide Degradation Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the degradation products of two widely used synthetic musks, Galaxolide (HHCB) and Tonalide (AHTN). Understanding the transformation of these compounds in various environmental and experimental settings is crucial for assessing their environmental fate, potential toxicity, and for the development of effective remediation strategies. This document summarizes key degradation products, outlines the experimental methodologies for their identification, and visualizes the degradation pathways.
Executive Summary
Galaxolide and Tonalide, both polycyclic musks, undergo degradation through various processes including photodegradation, ozonation, and biotransformation. The primary degradation product of Galaxolide is consistently identified as Galaxolide-lactone (HHCB-lactone), an oxidized form of the parent compound. Tonalide, on the other hand, yields a more diverse array of degradation products, including hydroxylated and carboxylated derivatives, as well as a photoenol, depending on the specific degradation conditions. This guide presents a side-by-side comparison of their degradation profiles, supported by experimental data.
Data Presentation: Degradation Product Summary
The following tables summarize the major degradation products identified for Galaxolide and Tonalide under various experimental conditions.
Table 1: Summary of Galaxolide Degradation Products
| Degradation Product Name | Chemical Formula | Formation Conditions | Analytical Method(s) | Reference(s) |
| Galaxolide-lactone (HHCB-lactone) | C₁₈H₂₄O₂ | UV irradiation, Ozonation, Biodegradation | LC/ESI-QTOF-MS, GCxGC-EI-TOF-MS | [1][2] |
| Hydroxylated Galaxolide derivatives | C₁₈H₂₆O₂ | Ozonation, Photodegradation | LC/ESI-QTOF-MS | [1] |
| Dihydroxy Galaxolide derivatives | C₁₈H₂₆O₃ | Ozonation | LC/ESI-QTOF-MS | [1] |
| Galaxolide-epoxide | C₁₈H₂₆O₂ | Ozonation | LC/ESI-QTOF-MS | [1] |
Table 2: Summary of Tonalide Degradation Products
| Degradation Product Name | Chemical Formula | Formation Conditions | Analytical Method(s) | Reference(s) |
| 1-(5,6,7,8-tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthyl)ethan-1-one-1-oxide (Tonalide-N-oxide) | C₁₈H₂₆O₂ | Reaction with hydroxyl radicals | LC-MS | [1] |
| Hydroxylated Tonalide derivatives | C₁₈H₂₆O₂ | Reaction with hydroxyl radicals, Photodegradation | LC-MS, GC-MS | [1][2] |
| Carboxylated Tonalide derivatives | C₁₇H₂₄O₃ | Reaction with hydroxyl radicals | LC-MS | [1] |
| Tonalide photoenol | C₁₈H₂₆O | UV irradiation | HPLC-QTOF-MS | [3] |
| 3-acetyl-5,6,7,8-tetrahydro-5,5,7,8,8-pentamethyl-2-naphthalenecarbaldehyde | C₁₉H₂₆O₂ | Environmental transformation | GC-MS | [2] |
| (3-ethyl-5,6,7,8-tetrahydro-5,5,7,8,8-pentamethyl-2-naphthalenyl)methanol | C₁₉H₃₀O | Environmental transformation | GC-MS | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of the key experimental protocols used in the identification of Galaxolide and Tonalide degradation products.
Sample Preparation for Degradation Studies
A stock solution of Galaxolide or Tonalide is prepared in a suitable solvent (e.g., methanol). For photodegradation studies, the solution is diluted in ultrapure water and exposed to a UV light source (e.g., xenon lamp) for a specified duration. For ozonation studies, ozone gas is bubbled through the aqueous solution. For biodegradation studies, the compound is incubated with activated sludge or specific microorganisms. Samples are collected at various time points to monitor the degradation process.
Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (LC/ESI-QTOF-MS)
This high-resolution mass spectrometry technique is instrumental in identifying and elucidating the structures of polar degradation products.
-
Chromatographic Separation: A liquid chromatograph equipped with a C18 column is used to separate the components of the sample mixture. A gradient elution program with a mobile phase consisting of water and acetonitrile (both often with a small percentage of formic acid to improve ionization) is typically employed.
-
Ionization: The eluent from the LC is introduced into the electrospray ionization (ESI) source, where the molecules are ionized.
-
Mass Analysis: The ions are then transferred to the quadrupole time-of-flight (QTOF) mass analyzer. The QTOF provides high mass accuracy, enabling the determination of the elemental composition of the parent ions and their fragments.
-
Data Acquisition: Data is acquired in both full-scan mode to detect all ions and in tandem MS (MS/MS) mode to fragment specific parent ions for structural elucidation.
Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GCxGC-EI-TOF-MS)
GCxGC-TOF-MS is a powerful technique for the separation and identification of complex mixtures of volatile and semi-volatile compounds, such as the parent musks and their less polar degradation products.
-
Sample Extraction: For aqueous samples, a pre-concentration step such as solid-phase microextraction (SPME) or stir bar sorptive extraction (SBSE) is often used to extract the analytes.
-
Chromatographic Separation: The sample is injected into a gas chromatograph with two columns of different polarity connected in series via a modulator. This two-dimensional separation provides significantly higher resolution than conventional GC.
-
Ionization: The separated compounds are ionized using electron ionization (EI).
-
Mass Analysis: The resulting ions are analyzed by a time-of-flight (TOF) mass spectrometer, which offers high-speed data acquisition, crucial for the narrow peaks produced by GCxGC.
-
Data Analysis: The complex data is processed using specialized software to identify the individual components based on their mass spectra and retention times in both dimensions.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed degradation pathways of Galaxolide and Tonalide.
References
Galaxolidone: A Bioaccumulation Profile in Comparison to its Parent Compound, Galaxolide
A detailed assessment for researchers, scientists, and drug development professionals.
The synthetic musk Galaxolide (HHCB) is a widely used fragrance ingredient in personal care products and its presence in the environment is well-documented. Its primary degradation product, Galaxolidone (HHCB-lactone), is also frequently detected in environmental matrices. Understanding the bioaccumulation potential of both compounds is crucial for a comprehensive environmental risk assessment. This guide provides a comparative analysis of the bioaccumulation potential of Galaxolidone versus its parent compound, Galaxolide, supported by available experimental data and established scientific principles.
Quantitative Data Summary
A comparative summary of the key physicochemical properties and bioaccumulation metrics for Galaxolide and Galaxolidone is presented in the table below. While extensive experimental data exists for Galaxolide, specific bioaccumulation studies on Galaxolidone are limited. However, its increased polarity strongly suggests a lower bioaccumulation potential.
| Parameter | Galaxolide (HHCB) | Galaxolidone (HHCB-lactone) | References |
| Log K_ow_ (Octanol-Water Partition Coefficient) | ~5.5 (5.3 - 5.9) | More polar than Galaxolide (specific value not widely reported) | [1] |
| Bioconcentration Factor (BCF) in fish (L/kg) | 600 - 1600 | Expected to be significantly lower than Galaxolide; not expected to bioaccumulate. | [1][2] |
| Predicted No-Effect Concentration (PNEC) (μg/L) | 2.14 | 18.4 | [3][4] |
| General Assessment | Moderately persistent and bioaccumulative. | Considered to have a lower bioaccumulation potential due to increased polarity. | [1][2] |
Experimental Protocols
The bioaccumulation potential of chemical substances like Galaxolide is typically assessed using standardized experimental protocols, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). A common method is the OECD Guideline for Testing of Chemicals 305: Bioaccumulation in Fish .
A generalized workflow for such an experiment is as follows:
-
Test Organism Selection: A suitable fish species, such as the zebrafish (Danio rerio) or bluegill sunfish (Lepomis macrochirus), is selected.[2]
-
Acclimation: The fish are acclimated to laboratory conditions in clean water for a specified period.
-
Exposure Phase (Uptake): The fish are exposed to a constant, sublethal concentration of the test substance (e.g., Galaxolide) in the surrounding water. This phase continues until the concentration of the substance in the fish reaches a steady state.
-
Depuration Phase (Elimination): After the exposure phase, the fish are transferred to a clean, flowing water system without the test substance. The rate at which the substance is eliminated from the fish tissues is monitored.
-
Sample Analysis: Throughout both phases, water and fish tissue samples are collected at regular intervals. The concentration of the test substance in these samples is determined using analytical techniques such as gas chromatography-mass spectrometry (GC-MS).
-
Calculation of Bioconcentration Factor (BCF): The BCF is calculated as the ratio of the concentration of the chemical in the fish (at steady state) to the concentration in the water.
This experimental design allows for the determination of both the uptake and elimination kinetics of a substance, providing a robust measure of its potential to bioaccumulate in aquatic organisms.
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated.
Discussion and Conclusion
The available data and scientific principles indicate a clear distinction in the bioaccumulation potential between Galaxolide and its primary metabolite, Galaxolidone. Galaxolide, with a high log K_ow_ and a significant BCF in fish, is recognized for its moderate potential to bioaccumulate in aquatic organisms.[1] This is a key consideration in its environmental risk assessment.
In contrast, Galaxolidone is a more polar compound.[2] This increased polarity, a result of the introduction of a ketone group during metabolic transformation, fundamentally alters its environmental fate. More polar substances have a lower affinity for the fatty tissues of organisms and are more readily excreted.[2] Consequently, Galaxolidone is expected to have a significantly lower bioaccumulation potential than its parent compound. This is further supported by its higher predicted no-effect concentration (PNEC), which suggests a lower inherent risk to aquatic ecosystems.[3][4]
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of Galaxolide degradation products generated under oxidative and irradiation processes by liquid chromatography/hybrid quadrupole time-of-flight mass spectrometry and comprehensive two-dimensional gas chromatography/time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to GC-MS and LC-MS Methods for the Quantification of Galaxolidone
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of synthetic compounds like Galaxolidone is crucial for environmental monitoring, safety assessment of personal care products, and understanding its metabolic fate. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques widely employed for this purpose. This guide provides an objective comparison of their performance for Galaxolidone quantification, supported by a synopsis of experimental data from various validated methods.
Galaxolidone, a widely used polycyclic musk fragrance, is a semi-volatile and lipophilic compound, making it amenable to analysis by both GC-MS and LC-MS. The choice between these two techniques often depends on the sample matrix, required sensitivity, and the specific goals of the analysis. While GC-MS has traditionally been the most common method for the analysis of such semi-volatile compounds, advancements in LC-MS/MS technology have made it a viable and often advantageous alternative.[1][2]
Quantitative Performance Comparison
| Performance Parameter | GC-MS / GC-MS/MS | LC-MS/MS |
| Limit of Detection (LOD) | Sub-ng/g to low pg/mL level[3] | 0.001 mg/kg (for HPLC-FLD, a proxy) |
| Limit of Quantification (LOQ) | 14 - 22 ng/L[3] | Not explicitly found for Galaxolidone |
| Linearity (R²) | ≥ 0.995 to ≥ 0.998[1][4] | > 0.993[5] |
| Precision (RSD) | Intra-day: ≤ 12.03%, Inter-day: ≤ 11.34%[4] | Repeatability: 0.7% - 11.3%, Intermediate: 2.5% (for HPLC-FLD) |
| Accuracy / Recovery (%) | 45 - 50%[3], 80.23 - 115.41%[4] | 65 - 95% (for HPLC-FLD), 94.4% - 104.2%[5] |
Experimental Workflows
The general workflow for the analysis of Galaxolidone by either GC-MS or LC-MS involves sample preparation, chromatographic separation, and mass spectrometric detection. The diagram below illustrates a typical logical workflow for a cross-validation study.
Caption: Logical workflow for cross-validation of GC-MS and LC-MS methods.
Experimental Protocols
Below are representative experimental methodologies for the analysis of Galaxolidone using GC-MS and LC-MS. These protocols are based on established methods for Galaxolidone and similar analytes.
GC-MS Methodology for Galaxolidone Quantification
This protocol is based on a solid-phase microextraction (SPME) method coupled with GC-MS for the analysis of Galaxolidone in water samples.[3]
-
Sample Preparation (SPME):
-
Place a 10 mL water sample into a 20 mL headspace vial.
-
Add an appropriate internal standard.
-
Expose a 100 µm polydimethylsiloxane (PDMS) coated SPME fiber to the sample.
-
Conduct direct sampling for 40 minutes at 35°C with stirring.[3]
-
Alternatively, for sludge samples, headspace SPME at 100°C can be effective.[3]
-
-
GC-MS Instrumental Analysis:
-
Gas Chromatograph: Agilent 7890 GC system or similar.
-
Injector: Split/splitless injector.
-
Column: HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 60°C (hold for 3 min), ramp to 210°C at 30°C/min (hold for 5 min), then to 240°C at 3°C/min, and finally to 300°C at 40°C/min (hold for 5 min).
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 7010) with a high-efficiency source.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
-
LC-MS/MS Methodology for Galaxolidone Quantification
This protocol is a general representation for the analysis of personal care product ingredients in complex matrices, adaptable for Galaxolidone.
-
Sample Preparation (for cosmetic cream):
-
Weigh 1 g of the cream sample into a 50 mL centrifuge tube.
-
Add an appropriate internal standard.
-
Add 10 mL of acetonitrile and homogenize using a vortex mixer for 1 minute.
-
Perform a salting-out step by adding anhydrous magnesium sulfate and sodium chloride.
-
Centrifuge the sample at 4000 rpm for 5 minutes.
-
Take an aliquot of the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a mobile phase-compatible solvent.
-
Filter the final extract through a 0.22 µm syringe filter before injection.
-
-
LC-MS/MS Instrumental Analysis:
-
Liquid Chromatograph: Agilent 1260 HPLC system or equivalent.
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm).[5]
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6460A) with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for Galaxolidone and the internal standard, ensuring high selectivity and sensitivity.[5]
-
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Mass-Spectrometry-Based Research of Cosmetic Ingredients [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Efficiency of Different Wastewater Treatments for Galaxolide Removal: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various wastewater treatment technologies for the removal of Galaxolide (HHCB), a common polycyclic musk fragrance and persistent environmental pollutant. The following sections present quantitative data on removal efficiency, detailed experimental protocols from key studies, and a visual representation of a general experimental workflow.
Data Presentation: Comparative Removal Efficiency of Galaxolide
The following table summarizes the performance of different wastewater treatment processes in removing Galaxolide, based on published experimental data.
| Treatment Technology | Experimental Conditions | Galaxolide Removal Efficiency (%) | Reference |
| Conventional Activated Sludge | Not specified | 37% - 98% | [1] |
| Primary Treatment | 37% | [1] | |
| Secondary Treatment | 40% - 83% | [1] | |
| Membrane Bioreactor (MBR) | Combined with anaerobic-anoxic-oxic process | 84.6% | [2] |
| Ozonation (O₃) | 5 minutes contact time | >75% | [3][4][5][6] |
| Visible Light Photocatalytic Ozonation (O₃/Xe/Ce-TiO₂) | 5 minutes contact time | >75% | [3][4][5][6] |
| Visible Light Photocatalysis (O₂/Xe/Ce-TiO₂) | 15 minutes contact time | ~60% | [3][4][5][6] |
| UV Irradiation (254 nm) | 15 minutes contact time | ~50% | [3][4][5] |
| Ferrate (Fe(VI)) Treatment | pH 6.5, Fe(VI) dose 15–18 mg L⁻¹ | up to 60% | [2] |
| Coagulation-Flocculation | Hospital wastewater | ~80% | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Advanced Oxidation Processes (AOPs)
A study investigated several advanced oxidation processes for the removal of Galaxolide from wastewater effluent.[3][4][5][6]
-
Sample Preparation: Wastewater samples were pre-ozonated and then spiked with 500 ng/L of Galaxolide.[3][4][5][6]
-
Treatment Processes:
-
Ozonation (O₃): Samples were treated with ozone.
-
Ozonation with Hydrogen Peroxide (O₃/H₂O₂): Hydrogen peroxide was added during ozonation.
-
UV Irradiation: A 254 nm low-pressure mercury lamp was used.[3][4][5][6]
-
Visible Light Irradiation (Xe): A xenon-arc lamp was used.
-
Combined Ozone and Light Irradiation (O₃/UV, O₃/Xe): Samples were subjected to both ozone and light treatment.
-
Visible Light Photocatalysis (O₂/Xe/Ce-TiO₂, O₃/Xe/Ce-TiO₂): A Ce-doped titanium dioxide photocatalyst was used under continuous oxygen or ozone gas bubbling with visible light irradiation.[3][4][5][6]
-
-
Analysis: Samples were taken at different contact times up to 15 minutes. The concentration of Galaxolide was determined using stir bar sorptive extraction (SBSE) followed by comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOF-MS).[3][4][5][6]
Conventional Activated Sludge Treatment
The removal of Galaxolide in conventional activated sludge systems has been evaluated in various studies.
-
Process: The fate of Galaxolide was assessed during primary and secondary treatment stages of a conventional wastewater treatment plant.[1]
-
Parameters Monitored: Removal efficiency was determined by comparing influent and effluent concentrations. Factors such as solids retention time (SRT) were noted to influence removal rates, with efficiency decreasing as SRT decreases.[1]
-
Biotransformation: It has been observed that Galaxolide can be biotransformed into its metabolite, Galaxolidone, during biological treatment.[8]
Membrane Bioreactor (MBR)
A study evaluated the removal of synthetic polycyclic musks, including Galaxolide, in a full-scale municipal wastewater treatment plant.[2]
-
Technology: The plant utilized a membrane bioreactor combined with an anaerobic-anoxic-oxic process.[2]
-
Analysis: The concentrations of 11 synthetic polycyclic musks were analyzed in the influent and effluent using gas chromatography/mass spectrometry after solid-phase extraction.[2] The study found that most of the musks could be removed by adsorption onto the sludge.[2]
Mandatory Visualization
The following diagram illustrates a generalized workflow for evaluating the efficiency of different wastewater treatment methods for the removal of a target micropollutant like Galaxolide.
Caption: Workflow for evaluating wastewater treatment efficiency for Galaxolide removal.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Oxidative and photochemical processes for the removal of galaxolide and tonalide from wastewater - IMDEA AGUA [eprints.imdea-agua.org:13000]
- 5. rosal.web.uah.es [rosal.web.uah.es]
- 6. researchgate.net [researchgate.net]
- 7. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 8. Polycyclic musk fragrances (PMFs) in wastewater and activated sludge: analytical protocol and application to a real case study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Galaxolide Contamination in Freshwater and Marine Ecosystems
An objective guide for researchers on the prevalence, detection, and biological impact of the synthetic musk, Galaxolide, in aquatic environments.
Galaxolide (HHCB), a synthetic polycyclic musk, is a ubiquitous fragrance ingredient in a vast array of personal care and household cleaning products.[1][2] Due to its widespread use and incomplete removal during wastewater treatment, Galaxolide is now a persistent contaminant in aquatic systems worldwide.[2][3] Its chemical properties, including high lipophilicity, lead to its accumulation in sediment and biota, posing a potential risk to aquatic organisms.[4][5] This guide provides a comparative overview of Galaxolide concentrations reported in freshwater and marine environments, details common analytical methodologies, and discusses its known interactions with biological signaling pathways.
Quantitative Comparison of Galaxolide Levels
Galaxolide has been detected globally in both freshwater and marine environments, with concentrations varying based on proximity to urban centers and wastewater discharge points.[6][7] Generally, higher concentrations are observed in freshwater rivers and lakes that receive significant wastewater effluent.[6]
Table 1: Galaxolide Concentrations in Various Aquatic Environments
| Environment Type | Location | Concentration Range (ng/L) | Reference(s) |
| Freshwater | |||
| Rivers and Lakes (International) | Up to 3,150 (3.15 µg/L) | [6] | |
| Surface Water, Germany (90th percentile) | 460 (0.46 µg/L) | [6] | |
| Guangzhou Waterways, China | 20 - 2,620 | [8] | |
| Haihe River, China | 3.5 - 32 | [9] | |
| Great Lakes Tributaries, USA | Detected in 81% of urban samples | [5] | |
| Marine | |||
| Coastal Waters (near STP effluent) | >5,000 (>5 µg/L) | [7][10] | |
| Surface Water, Berlin, Germany | 70 - 1,590 | [7] | |
| Bay of Bengal, India | Not Detected - 3.08 | [9] |
Experimental Protocols for Galaxolide Detection
The standard analytical approach for quantifying Galaxolide in aqueous samples involves a concentration step followed by instrumental analysis. The most common methods are based on gas chromatography coupled with mass spectrometry (GC-MS).[2][11]
1. Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique to extract and concentrate Galaxolide from water samples.[2]
-
Objective: To isolate and concentrate Galaxolide from the water matrix and remove interfering substances.
-
Sample Pre-treatment: Water samples (typically 100-500 mL) may be filtered to remove particulate matter.[2][12]
-
SPE Cartridge Conditioning: The SPE cartridge (e.g., C18 or coconut charcoal) is first conditioned with a solvent like methanol.[2][12]
-
Sample Loading: The water sample is passed through the conditioned cartridge. Galaxolide adsorbs to the solid phase.[2][12]
-
Elution: The adsorbed Galaxolide is then eluted from the cartridge using a small volume of an organic solvent, such as dichloromethane.[12]
-
Final Processing: The resulting eluate is often concentrated further and an internal standard is added before analysis.[12]
2. Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the preferred method for the separation and detection of Galaxolide due to its high sensitivity and selectivity.[13]
-
Objective: To separate Galaxolide from other compounds in the extract and to identify and quantify it based on its unique mass-to-charge ratio.
-
Injection: A small volume (e.g., 1 µL) of the concentrated extract is injected into the GC system.[2]
-
Separation: The sample is vaporized and travels through a capillary column (e.g., HP-88). The column's temperature is gradually increased, which separates compounds based on their boiling points and chemical properties.[2]
-
Detection: As compounds exit the GC column, they enter the mass spectrometer, which bombards them with electrons, causing them to fragment in a predictable pattern. This fragmentation pattern, or mass spectrum, serves as a "fingerprint" for identification.[13]
-
Quantification: The concentration of Galaxolide is determined by comparing its response to that of a known concentration in a calibration standard.[2]
Biological Impact and Signaling Pathway Interference
Galaxolide is recognized as a potential endocrine-disrupting chemical (EDC).[3][14] It has been shown to interact with various biological signaling pathways, which can lead to adverse effects in aquatic organisms.[15][16] One key mechanism of action is its interference with hormone receptors.
Animal and in-vitro studies have demonstrated that Galaxolide can exhibit weak estrogenic activity by binding to estrogen receptors (ERα and ERβ).[16] It can also act as an anti-estrogenic and anti-androgenic agent, inhibiting the normal function of these hormone pathways.[15][16] Such disruptions can interfere with the reproductive, developmental, and metabolic processes in organisms.[3] Furthermore, some studies suggest Galaxolide can inhibit multidrug transporters, which are cellular defense mechanisms responsible for removing toxic substances from cells.[15][16]
References
- 1. weavingvoices.org [weavingvoices.org]
- 2. nanobioletters.com [nanobioletters.com]
- 3. The Hidden Dangers of Galaxolide | Molly's Suds | Natural Cleaning Products [blog.mollyssuds.com]
- 4. researchgate.net [researchgate.net]
- 5. greenscreenchemicals.org [greenscreenchemicals.org]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. Effects and Risk Assessment of the Polycyclic Musk Compounds Galaxolide® and Tonalide® on Marine Microalgae, Invertebrates, and Fish | MDPI [mdpi.com]
- 8. Ecological risk of galaxolide and its transformation product galaxolidone: evidence from the literature and a case study in Guangzhou waterways - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 9. lamer-cmes.jp [lamer-cmes.jp]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 13. Laboratory assay of galaxolide: techniques and results [blog.yeswelab.fr]
- 14. Galaxolide | C18H26O | CID 91497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. ewg.org [ewg.org]
- 16. biomonitoring.ca.gov [biomonitoring.ca.gov]
Navigating the Safe Disposal of Galaxolidone in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Galaxolidone, a metabolite of the widely used fragrance ingredient Galaxolide, requires careful handling due to its environmental persistence and potential ecological impact.[1][2][3][4] This guide provides essential, step-by-step procedures for the proper disposal of Galaxolidone, drawing upon safety data for its parent compound, Galaxolide, in the absence of specific official guidelines for Galaxolidone itself.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle Galaxolidone with appropriate personal protective equipment (PPE). This includes:
-
Eye and Face Protection: Use safety glasses with side shields or chemical goggles that are tested and approved under government standards such as NIOSH (US) or EN 166 (EU).
-
Skin Protection: Wear protective gloves and inspect them before use. Utilize a proper glove removal technique to avoid skin contact. An impervious lab coat is also recommended.
-
Respiratory Protection: In case of vapors, mist, or gas, use a suitable respirator and ensure adequate ventilation.
In the event of accidental exposure, follow these first-aid measures:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and consult a physician.
-
After Skin Contact: Wash the affected area with soap and plenty of water. Consult a physician.
-
After Eye Contact: Flush the eyes with water as a precaution.
-
After Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.
Quantitative Data Summary
The following table summarizes key quantitative data related to Galaxolide and its transformation product, Galaxolidone, highlighting their environmental presence and ecotoxicity.
| Parameter | Galaxolide (HHCB) | Galaxolidone (HHCB-lac) | Source |
| Predicted No-Effect Concentration (PNEC) | 2.14 µg/L | 18.4 µg/L | [1][4] |
| Concentrations in Guangzhou Waterways | 20 to 2620 ng/L | 3 to 740 ng/L | [1][4] |
| Molecular Weight | 258.4 g/mol | 272.4 g/mol | [5][6] |
| Log Kow (Octanol-Water Partition Coefficient) | 5.90 | Not Available | [5] |
| Water Solubility | 1.75 mg/L at 25°C | Not Available | [5] |
Step-by-Step Disposal Protocol for Galaxolidone
Given that Galaxolidone is a metabolite of Galaxolide and shares environmental concerns, its disposal should follow the stringent guidelines for its parent compound, which is classified as very toxic to aquatic life with long-lasting effects.[7][8][9][10][11]
1. Waste Collection and Segregation:
-
Collect waste Galaxolidone and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, properly labeled, and sealed waste container.
-
Do not mix Galaxolidone waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
2. Container Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "Galaxolidone," and any other identifiers required by your institution (e.g., CAS number: 507442-49-1).[12]
-
Indicate the hazards associated with the waste, drawing from the information on Galaxolide: "Very toxic to aquatic life with long-lasting effects."
3. Storage of Waste:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[9]
-
Ensure the storage area has secondary containment to prevent environmental release in case of a spill.
4. Waste Disposal:
-
Crucially, do not dispose of Galaxolidone down the drain or in regular trash. This is to prevent its release into the environment, where it can have long-lasting and toxic effects on aquatic life.[7][9][10][11]
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
5. Spill Management:
-
In the event of a spill, avoid breathing vapors, mist, or gas and ensure adequate ventilation.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect the spilled material and absorbent into a sealed container for disposal as hazardous waste.
-
Clean the spill area thoroughly.
Experimental Protocols Cited
The environmental data presented in this guide are based on studies that employed established analytical methods for detecting and quantifying Galaxolide and Galaxolidone in environmental samples. A common methodology involves:
-
Sample Collection: Water or sediment samples are collected from the area of interest.
-
Extraction: The target compounds (Galaxolide and Galaxolidone) are extracted from the sample matrix using techniques like solid-phase extraction (SPE) for water samples or pressurized liquid extraction (PLE) for sediment samples.
-
Clean-up: The extract is purified to remove interfering substances.
-
Analysis: The concentration of the target compounds is determined using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of Galaxolidone.
References
- 1. Ecological risk of galaxolide and its transformation product galaxolidone: evidence from the literature and a case study in Guangzhou waterways - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 2. Ecological risk of galaxolide and its transformation product galaxolidone: evidence from the literature and a case study in Guangzhou waterways - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 3. Ecological risk of galaxolide and its transformation product galaxolidone: evidence from the literature and a case study in Guangzhou waterways - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Galaxolide | C18H26O | CID 91497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ECCs DataBank [eccs.unicartagena.edu.co]
- 7. indenta.com [indenta.com]
- 8. Galaxolide - Wikipedia [en.wikipedia.org]
- 9. finefrag.com [finefrag.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. chemtexusa.com [chemtexusa.com]
- 12. Galaxolidone | C18H24O2 | CID 69131857 - PubChem [pubchem.ncbi.nlm.nih.gov]
Essential Safety and Handling Protocols for Galaxolidone
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This document provides immediate, essential safety and logistical information for the handling of Galaxolidone, a polycyclic musk used as a fragrance ingredient and a known environmental contaminant. The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to minimize exposure and ensure safe laboratory operations.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling Galaxolidone.
| Protection Type | Specific Recommendations | Standards |
| Eye/Face Protection | Chemical splash goggles should be worn when there is a risk of splashing. Safety glasses with side-shields offer minimum protection. | NIOSH (US) or EN 166 (EU) approved.[1] |
| Hand Protection | Chemical-resistant gloves are required. Proper glove removal technique must be followed to avoid skin contact.[1] | For incidental splash protection, nitrile gloves (15 mil thickness) are suggested. For prolonged direct exposure, Viton/Butyl gloves (4/8 mil thickness) are recommended.[2] |
| Body Protection | A standard laboratory coat is sufficient for minor splashes. For larger quantities or significant splash risk, impervious clothing or a chemical-resistant apron should be worn.[3][4] | N/A |
| Respiratory Protection | Not typically required with adequate engineering controls (e.g., fume hood). In case of inadequate ventilation, large spills, or when aerosols may be generated, a NIOSH-approved respirator should be used.[3][5][6] | NIOSH-approved respirator. |
Experimental Protocols: Safe Handling and Disposal Workflow
Adherence to a strict operational workflow is critical for safety and to prevent environmental contamination. Galaxolidone is classified as very toxic to aquatic life with long-lasting effects, mandating careful handling and disposal.[1][3][5][7]
Step 1: Preparation and Engineering Controls
-
Ensure adequate ventilation in the work area. The use of a chemical fume hood is strongly recommended.
-
Locate the nearest safety shower and eyewash station before beginning work.
-
Confirm that all necessary PPE is available and in good condition.
Step 2: Handling the Compound
-
Wear the appropriate PPE as specified in the table above before handling the container.
-
When weighing or transferring the substance, avoid generating dust or aerosols.
-
Handle with gloves, inspecting them prior to use.[1] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1]
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1]
Step 3: Spill Management
-
In the event of a small spill, absorb the material with an inert, non-combustible absorbent material such as sand or earth.
-
For large spills, evacuate the area and use a self-contained breathing apparatus.[5]
-
Collect the spilled material and absorbent in a sealed, labeled container for proper disposal.
-
Clean the spill area thoroughly.
Step 4: Waste Disposal
-
All waste materials contaminated with Galaxolidone, including empty containers, used gloves, and absorbent materials, must be disposed of as hazardous waste.
-
Dispose of contents and container to an approved waste disposal plant.[1][3][5][7]
-
Crucially, avoid release to the environment.[1][3][5][7] Do not let the product enter drains.[1]
Below is a diagram illustrating the logical workflow for the safe handling and disposal of Galaxolidone.
References
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
